Phenyl 2-O-Acetyl-3,4,6-tri-O-benzyl-1-thio-b-D-galactopyranoside
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
[4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)-2-phenylsulfanyloxan-3-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H36O6S/c1-26(36)40-34-33(39-24-29-18-10-4-11-19-29)32(38-23-28-16-8-3-9-17-28)31(25-37-22-27-14-6-2-7-15-27)41-35(34)42-30-20-12-5-13-21-30/h2-21,31-35H,22-25H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFDEPUTIUTSLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(C(OC1SC2=CC=CC=C2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H36O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Phenyl 2-O-Acetyl-3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside
This guide provides a comprehensive overview of the synthesis, purification, and characterization of Phenyl 2-O-Acetyl-3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside, a key building block in modern glycoscience. This thioglycoside serves as a versatile glycosyl donor, valued for its stability and tailored reactivity in the assembly of complex oligosaccharides and glycoconjugates.[1] The strategic placement of benzyl ethers as protecting groups and a selectively introduced acetyl group at the 2-position allows for precise control in subsequent glycosylation reactions.
Strategic Approach to Synthesis
The construction of this target molecule requires a multi-step approach that hinges on the principles of protective group chemistry. The hydroxyl groups of the galactose scaffold possess similar reactivity, necessitating a carefully planned sequence of protection and deprotection steps to achieve the desired substitution pattern.
Our retrosynthetic analysis identifies Phenyl 1-thio-β-D-galactopyranoside as a key intermediate. This intermediate can be strategically manipulated through benzylation of the 3, 4, and 6-hydroxyl groups, followed by a regioselective acetylation of the remaining 2-hydroxyl group.
Overall Synthetic Workflow
The synthesis is logically divided into three main stages:
-
Thioglycosylation: Formation of the thiophenyl glycosidic bond.
-
Protective Group Manipulation: Benzylation of the primary and secondary hydroxyls.
-
Selective Acetylation: Introduction of the acetyl group at the C2-hydroxyl.
Caption: Overall synthetic workflow for the target molecule.
Part 1: Synthesis of the Thioglycoside Core
The journey begins with the formation of the thioglycoside. Thioglycosides are widely used as glycosyl donors due to their stability across a range of reaction conditions and their susceptibility to activation by thiophilic promoters.[2]
Step 1: Peracetylation of D-Galactose
The initial step involves the complete acetylation of D-galactose to form penta-O-acetyl-β-D-galactose. This protects all hydroxyl groups and provides a good leaving group at the anomeric (C1) position for the subsequent thioglycosylation.
Step 2: Lewis Acid-Mediated Thioglycosylation
The most common and effective method for synthesizing thioglycosides involves the reaction of a per-acetylated sugar with a thiol in the presence of a Lewis acid catalyst.[3][4] Boron trifluoride diethyl etherate (BF₃·OEt₂) is a frequently used catalyst for this transformation.[2]
The reaction proceeds via the formation of an oxocarbenium ion intermediate, which is then attacked by the sulfur nucleophile (thiophenol). The stereochemical outcome is controlled by the neighboring group participation of the acetyl group at the C2 position, leading predominantly to the 1,2-trans product, which in the case of galactose is the β-anomer.
Step 3: Zemplén Deacetylation
With the thioglycosidic bond established, the acetyl protecting groups are removed to expose the hydroxyl groups for the subsequent benzylation step. The Zemplén deacetylation, using a catalytic amount of sodium methoxide in methanol, is a mild and efficient method for this purpose, yielding Phenyl 1-thio-β-D-galactopyranoside.
Part 2: Differential Protection via Benzylation
The key to the final product's utility is the specific protection of the 3, 4, and 6-hydroxyl groups with benzyl ethers, leaving the 2-hydroxyl free for acetylation. Benzyl ethers are chosen for their stability under a wide range of reaction conditions and their ease of removal via catalytic hydrogenation.
Mechanism of Benzylation under Phase-Transfer Catalysis
While traditional methods using sodium hydride are effective, an alternative approach involves phase-transfer catalysis (PTC). This technique is advantageous for its milder conditions and avoidance of strong, hazardous bases.[5]
In a typical PTC system for benzylation, the carbohydrate is dissolved in an organic solvent, while a strong base (like aqueous NaOH) and the alkylating agent (benzyl bromide) are in separate phases. A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the reaction.[6]
Caption: Mechanism of Phase-Transfer Catalyzed Benzylation.
The catalyst (Q⁺Br⁻) transports hydroxide ions (OH⁻) into the organic phase or facilitates deprotonation at the interface, generating the alkoxide of the sugar (Sugar-O⁻).[7] This activated nucleophile then reacts with benzyl bromide in an Sₙ2 reaction to form the benzyl ether. The catalyst is regenerated and continues the cycle.[8] This process is repeated until the desired hydroxyl groups are benzylated. Due to the higher reactivity of the primary 6-OH group and the anomeric effect influencing the other positions, a mixture of products can result, which requires careful chromatographic separation to isolate the desired 3,4,6-tri-O-benzyl isomer.
Part 3: Regioselective Acetylation
The final step is the selective acetylation of the C2-hydroxyl group. This is a critical transformation as the resulting 2-O-acetyl group can act as a participating neighboring group in subsequent glycosylation reactions, ensuring the formation of 1,2-trans-glycosidic linkages.[9]
Protocol for 2-O-Acetylation
The reaction is typically carried out using acetic anhydride in the presence of a base like pyridine. Pyridine acts as both a solvent and a catalyst, activating the acetic anhydride and scavenging the acetic acid byproduct. The reaction is generally performed at low temperatures (e.g., 0 °C) to enhance selectivity and minimize side reactions, such as the acetylation of other positions or migration of the acetyl group.
Experimental Protocols
Synthesis of Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside
-
Materials : Penta-O-acetyl-β-D-galactose, thiophenol, boron trifluoride diethyl etherate (BF₃·OEt₂), and dry dichloromethane (DCM).[2]
-
Procedure :
-
Dissolve penta-O-acetyl-β-D-galactose (1.0 equiv.) in dry DCM under an argon atmosphere.[2]
-
Add thiophenol (1.5 equiv.) to the solution at room temperature.[2]
-
Cool the mixture to 0 °C in an ice bath.[2]
-
Slowly add BF₃·OEt₂ (3.0 equiv.) to the stirred solution.[2]
-
Allow the reaction to warm to room temperature and stir until TLC analysis shows complete consumption of the starting material.[2]
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[2]
-
Purify the crude product by silica gel column chromatography to yield the title compound.[2]
-
Synthesis of Phenyl 3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside
-
Materials : Phenyl 1-thio-β-D-galactopyranoside (obtained after Zemplén deacetylation of the tetra-acetylated precursor), sodium hydride (NaH), benzyl bromide (BnBr), and dry N,N-dimethylformamide (DMF).
-
Procedure :
-
Dissolve Phenyl 1-thio-β-D-galactopyranoside (1.0 equiv.) in dry DMF under an argon atmosphere.
-
Cool the solution to 0 °C and add NaH (60% dispersion in mineral oil, ~3.5 equiv.) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide (~3.2 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction carefully by the slow addition of methanol, followed by water.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.
-
Purify the residue by column chromatography to isolate the desired 3,4,6-tri-O-benzyl isomer.
-
Synthesis of Phenyl 2-O-Acetyl-3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside
-
Materials : Phenyl 3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside, acetic anhydride (Ac₂O), and dry pyridine.
-
Procedure :
-
Dissolve the tri-O-benzyl precursor (1.0 equiv.) in dry pyridine and cool to 0 °C.
-
Add acetic anhydride (1.5 equiv.) dropwise.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer successively with cold 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the final product by silica gel column chromatography.
-
Characterization Data
The identity and purity of the final compound are confirmed by standard analytical techniques.
| Analysis | Expected Results for Phenyl 2-O-Acetyl-3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside |
| ¹H NMR | Signals corresponding to the aromatic protons of the thiophenyl and benzyl groups (typically δ 7.0-7.6 ppm). The anomeric proton (H-1) appears as a doublet around δ 4.6-4.8 ppm. The acetyl methyl protons show a singlet around δ 2.0-2.2 ppm. Other sugar ring protons and benzyl CH₂ protons appear in the δ 3.5-5.0 ppm region. |
| ¹³C NMR | A signal for the acetyl carbonyl carbon around δ 170 ppm. The anomeric carbon (C-1) signal appears around δ 86-88 ppm. Signals for the aromatic carbons are observed between δ 127-138 ppm. The acetyl methyl carbon appears around δ 21 ppm. |
| Mass Spec (HRMS) | The calculated m/z for the sodium adduct [M+Na]⁺ should match the observed value, confirming the molecular formula. |
| Optical Rotation | A specific optical rotation value ([α]D) measured in a specified solvent (e.g., CHCl₃) confirms the compound's enantiopurity. |
Conclusion
The synthesis of Phenyl 2-O-Acetyl-3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside is a well-established, albeit challenging, process that showcases the power of protective group strategy in carbohydrate chemistry. Each step, from the initial thioglycosylation to the final selective acetylation, must be carefully executed and monitored to ensure a good yield of the high-purity final product. This versatile glycosyl donor remains an invaluable tool for researchers and drug development professionals engaged in the synthesis of biologically significant glycans.[1][10]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis of phenylthioglycoside - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. phasetransfer.com [phasetransfer.com]
- 7. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
A Comprehensive Guide to the ¹H NMR Spectrum of Phenyl 2-O-Acetyl-3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside: A Key Intermediate in Glycochemistry
This in-depth technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Phenyl 2-O-Acetyl-3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside. This compound is a pivotal intermediate in synthetic carbohydrate chemistry, frequently employed as a glycosyl donor in the assembly of complex oligosaccharides and glycoconjugates.[1][2][3] A thorough understanding of its NMR spectrum is paramount for confirming its structure and purity, which are critical for its successful application in multi-step syntheses. This guide is intended for researchers, scientists, and drug development professionals with an interest in glycobiology and synthetic organic chemistry.
Introduction to Phenyl 2-O-Acetyl-3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside
Phenyl 2-O-Acetyl-3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside, with the chemical formula C₃₅H₃₆O₆S and CAS number 183875-28-7, is a protected thiogalactoside.[1] The strategic placement of its protecting groups—an acetyl group at the 2-position and benzyl ethers at the 3-, 4-, and 6-positions—modulates its reactivity as a glycosyl donor. The phenylthio group at the anomeric position (C-1) serves as a stable yet activatable leaving group in glycosylation reactions. The β-configuration at the anomeric center is a key stereochemical feature that must be confirmed by spectroscopic methods, primarily ¹H NMR.
The structural complexity of this molecule, with its numerous protons in similar chemical environments, necessitates a detailed and systematic approach to the interpretation of its ¹H NMR spectrum. This guide will dissect the spectrum, assigning each proton and explaining the underlying principles that govern their chemical shifts and coupling constants.
Theoretical Principles of ¹H NMR Spectroscopy in the Context of Protected Thioglycosides
The ¹H NMR spectrum of a carbohydrate derivative is a rich source of structural information. The chemical shift (δ) of each proton is determined by its local electronic environment, while the spin-spin coupling constants (J) between neighboring protons provide information about their dihedral angles, which in turn defines the stereochemistry of the pyranose ring.
Several key features of Phenyl 2-O-Acetyl-3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside influence its ¹H NMR spectrum:
-
The Phenylthio Group: The aromatic ring of the phenylthio group introduces signals in the aromatic region of the spectrum (typically δ 7.0-8.0 ppm). The sulfur atom at the anomeric position influences the chemical shift of the anomeric proton (H-1).
-
The Benzyl Protecting Groups: The three benzyl groups (Bn) introduce a significant number of protons. The aromatic protons of the benzyl groups typically appear as a complex multiplet in the aromatic region. The benzylic methylene protons (-CH₂-Ph) usually resonate in the region of δ 4.4-5.0 ppm and can exhibit diastereotopicity, appearing as distinct doublets.
-
The Acetyl Protecting Group: The acetyl group at the 2-position gives rise to a characteristic singlet for the methyl protons in the upfield region of the spectrum (typically δ 1.9-2.2 ppm). The presence of the acetyl group also influences the chemical shift of the adjacent H-2 proton, typically shifting it downfield.
-
The Galactopyranose Ring: The protons of the galactose ring (H-1 to H-6) have chemical shifts that are highly dependent on their orientation (axial or equatorial) and the nature of the neighboring substituents. The β-configuration of the anomeric proton (H-1) is characterized by a large diaxial coupling constant (³JH1,H2) of approximately 8-10 Hz.
Experimental Protocol for ¹H NMR Data Acquisition
A standardized protocol is essential for obtaining a high-quality ¹H NMR spectrum suitable for detailed analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of Phenyl 2-O-Acetyl-3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for this type of compound due to its excellent dissolving power and the single residual solvent peak at δ 7.26 ppm.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
NMR Spectrometer Setup:
-
The spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.
-
Tune and shim the probe to ensure a homogeneous magnetic field.
-
-
Data Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Set the spectral width to encompass all expected proton signals (e.g., 0-10 ppm).
-
Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.
-
Relaxation Delay: A relaxation delay of 1-2 seconds should be used.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Temperature: The experiment is typically run at room temperature (e.g., 298 K).
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the TMS signal at δ 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
In-depth Analysis of the ¹H NMR Spectrum
The following analysis is based on a representative ¹H NMR spectrum of Phenyl 2-O-Acetyl-3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside in CDCl₃.[4]
Table 1: ¹H NMR Data for Phenyl 2-O-Acetyl-3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 - 7.1 | m | 20H | Aromatic H (Phenyl & Benzyl) |
| ~5.2 | t | 1H | H-2 |
| ~4.9 - 4.4 | m | 7H | H-1 & Benzylic CH₂ |
| ~4.0 - 3.8 | m | 3H | H-3, H-4, H-5 |
| ~3.6 | m | 2H | H-6a, H-6b |
| ~2.0 | s | 3H | Acetyl CH₃ |
Note: The exact chemical shifts and multiplicities may vary slightly depending on the solvent and the specific instrument used.
Aromatic Region (δ 7.5 - 7.1 ppm)
A complex multiplet integrating to 20 protons is observed in this region. This corresponds to the five protons of the phenylthio group and the fifteen protons of the three benzyl protecting groups. The overlapping nature of these signals makes individual assignment challenging without advanced 2D NMR techniques.
Anomeric and Benzylic Region (δ 5.2 - 4.4 ppm)
-
H-2 (δ ~5.2 ppm): This signal appears as a triplet (or more accurately, a doublet of doublets with similar coupling constants) and is assigned to the H-2 proton. Its downfield shift is due to the deshielding effect of the adjacent acetyl group.
-
H-1 and Benzylic CH₂ (δ ~4.9 - 4.4 ppm): This region contains the anomeric proton (H-1) and the six benzylic methylene protons. The anomeric proton (H-1) is expected to be a doublet with a large coupling constant (J ≈ 10 Hz) due to its axial-axial relationship with H-2 in the β-anomer, confirming the stereochemistry. The benzylic methylene protons of the three benzyl groups are diastereotopic and are expected to appear as three pairs of doublets (AB quartets), although they often overlap to form a complex multiplet in this region.
Sugar Ring Protons (δ 4.0 - 3.6 ppm)
The remaining protons of the galactopyranose ring (H-3, H-4, H-5, H-6a, and H-6b) resonate in this more upfield region.
-
H-3, H-4, and H-5 (δ ~4.0 - 3.8 ppm): These protons typically appear as overlapping multiplets. Their precise assignment would require 2D NMR experiments such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) to establish their connectivity.
-
H-6a and H-6b (δ ~3.6 ppm): These two diastereotopic protons on C-6 appear as a multiplet.
Acetyl Protons (δ ~2.0 ppm)
A sharp singlet integrating to three protons is observed at approximately 2.0 ppm. This is the characteristic signal for the methyl protons of the acetyl group at the 2-position.
Visualization of Key Structural Relationships
The following diagram illustrates the key proton-proton couplings within the galactopyranose ring that are fundamental to its structural elucidation.
Caption: Key ³JHH coupling interactions in the galactopyranose ring.
Conclusion
The ¹H NMR spectrum of Phenyl 2-O-Acetyl-3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside provides a wealth of information that is essential for its structural verification. The key diagnostic signals include the anomeric proton with its characteristic large coupling constant confirming the β-configuration, the downfield-shifted H-2 proton adjacent to the acetyl group, the complex multiplets of the aromatic and benzylic protons, and the distinct singlet of the acetyl methyl protons. While a one-dimensional spectrum is sufficient for initial confirmation, two-dimensional NMR techniques are invaluable for the unambiguous assignment of all proton resonances. This guide provides a solid foundation for researchers to confidently interpret the ¹H NMR spectrum of this important glycosyl donor and ensure its quality for downstream applications in the synthesis of complex carbohydrates.
References
An In-depth Technical Guide to the 13C NMR Spectroscopy of Phenyl 2-O-Acetyl-3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of a Key Glycosyl Donor in Modern Glycochemistry
Phenyl 2-O-acetyl-3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside is a pivotal intermediate in the synthesis of complex oligosaccharides and glycoconjugates.[1][2] Its utility stems from the strategic placement of a temporary acetyl protecting group at the 2-position, which can be selectively removed to allow for further glycosylation, and the presence of stable benzyl ethers at the 3, 4, and 6-positions. The phenylthio group at the anomeric center serves as an excellent leaving group for activation in glycosylation reactions. Given its significance, unambiguous structural confirmation is paramount, and 13C Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose. This guide provides a detailed analysis of the expected 13C NMR spectrum of this compound, a robust experimental protocol for data acquisition, and an interpretation framework grounded in established principles of carbohydrate chemistry.
Predicted 13C NMR Data
While a publicly available, experimentally verified 13C NMR spectrum for this specific molecule is not readily found in the literature, a highly accurate prediction of the chemical shifts can be made based on the extensive NMR data available for structurally related thiogalactosides and protected monosaccharides. The following table summarizes the predicted 13C NMR chemical shifts for Phenyl 2-O-Acetyl-3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside in a common deuterated solvent such as chloroform-d (CDCl₃).
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Galactopyranoside Core | |
| C-1 (Anomeric) | 85.0 - 90.0 |
| C-2 | 70.0 - 75.0 |
| C-3 | 78.0 - 83.0 |
| C-4 | 74.0 - 79.0 |
| C-5 | 75.0 - 80.0 |
| C-6 | 68.0 - 73.0 |
| Phenylthio Group | |
| C-ipso | 130.0 - 135.0 |
| C-ortho | 128.0 - 133.0 |
| C-meta | 127.0 - 132.0 |
| C-para | 125.0 - 130.0 |
| Benzyl Groups (x3) | |
| -CH₂- | 72.0 - 76.0 |
| C-ipso | 137.0 - 140.0 |
| C-ortho, C-meta, C-para | 127.0 - 129.0 |
| Acetyl Group | |
| -C=O | 169.0 - 172.0 |
| -CH₃ | 20.0 - 23.0 |
Signal Assignment and Interpretation: A Rationale-Driven Approach
The assignment of each signal in the 13C NMR spectrum is based on the distinct electronic environment of each carbon atom. The chemical shift values are influenced by factors such as hybridization, the electronegativity of neighboring atoms, and steric effects.[3][4]
The Galactopyranoside Core
The six carbon atoms of the galactopyranose ring resonate in the range of 68-90 ppm.
-
C-1 (Anomeric Carbon): The anomeric carbon, bonded to both the ring oxygen and the sulfur of the phenylthio group, is significantly deshielded and appears in the downfield region of the carbohydrate signals, typically between 85.0 and 90.0 ppm. The β-configuration is confirmed by the chemical shift value, as α-anomers of thiogalactosides tend to resonate at slightly higher ppm values.
-
C-2, C-3, C-4, and C-5: These carbons, each attached to an oxygen atom, are found in the 70-83 ppm range. The precise chemical shift is determined by the nature of the substituent on the oxygen. The C-2 carbon, bearing an acetyl group, will have a slightly different chemical shift compared to C-3 and C-4, which are attached to benzyl ethers. C-5 is also found in this region.
-
C-6: This primary carbon, being slightly less substituted, typically appears at the most upfield position of the ring carbons, generally between 68.0 and 73.0 ppm.
The Protecting Groups
The various protecting groups each have characteristic signals in the 13C NMR spectrum.
-
Phenylthio Group: The carbons of the phenyl ring attached to the sulfur atom will resonate in the aromatic region (125-135 ppm). The ipso-carbon (directly attached to sulfur) is expected around 130.0 - 135.0 ppm, while the ortho, meta, and para carbons will appear in the range of 125.0 - 133.0 ppm.
-
Benzyl Groups: The three benzyl groups will show characteristic signals for the benzylic methylene carbons (-CH₂-) between 72.0 and 76.0 ppm. The aromatic carbons of the benzyl groups will resonate in the 127.0 - 140.0 ppm range, with the ipso-carbons appearing at the downfield end of this range.
-
Acetyl Group: The carbonyl carbon (-C=O) of the acetyl group is highly deshielded and will appear significantly downfield, typically between 169.0 and 172.0 ppm. The methyl carbon (-CH₃) of the acetyl group is a shielded, aliphatic carbon and will be found in the upfield region, between 20.0 and 23.0 ppm.
Experimental Protocol for 13C NMR Data Acquisition
The following is a standard operating procedure for obtaining a high-quality 13C NMR spectrum of Phenyl 2-O-Acetyl-3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside.
1. Sample Preparation:
- Weigh approximately 20-30 mg of the dried compound into a clean, dry NMR tube.
- Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Chloroform-d is a good choice of solvent due to its ability to dissolve a wide range of organic compounds and its well-defined solvent signal.
- Gently agitate the tube to ensure complete dissolution of the sample.
2. Instrument Setup and Calibration:
- The 13C NMR spectrum should be acquired on a spectrometer with a minimum field strength of 100 MHz (for ¹³C).
- The instrument should be locked onto the deuterium signal of the CDCl₃.
- The chemical shifts should be referenced to the residual solvent signal of CDCl₃ (δ ≈ 77.16 ppm).
3. Acquisition Parameters:
- Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30) is typically used.
- Acquisition Time (AQ): ~1-2 seconds.
- Relaxation Delay (D1): 2-5 seconds. A longer delay ensures proper relaxation of quaternary carbons.
- Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.
- Spectral Width (SW): A spectral width of approximately 200-250 ppm is sufficient to cover the expected range of chemical shifts.
4. Data Processing:
- Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.
- Fourier transform the free induction decay (FID).
- Phase correct the spectrum.
- Baseline correct the spectrum.
- Integrate the signals (while not quantitative in standard ¹³C NMR, relative intensities can sometimes provide useful information).
- Peak pick and annotate the spectrum.
Visualizing the Structure and Workflow
To aid in the correlation of the 13C NMR data with the molecular structure, a diagram with numbered carbons is provided below.
Caption: Molecular structure of Phenyl 2-O-Acetyl-3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside with key carbons numbered.
The following flowchart outlines the general workflow for the acquisition and analysis of 13C NMR data for structural elucidation.
Caption: Workflow for 13C NMR data acquisition and analysis.
Structural Verification and Purity Assessment
The 13C NMR spectrum serves as a fingerprint for the target molecule. The presence of the correct number of signals in the expected chemical shift regions provides strong evidence for the successful synthesis of Phenyl 2-O-Acetyl-3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside. Furthermore, the absence of significant signals from starting materials or byproducts is a key indicator of the compound's purity. For instance, the absence of a signal corresponding to a free hydroxyl group (which would alter the chemical shifts of adjacent carbons) confirms the successful protection of all hydroxyl groups.
Conclusion
13C NMR spectroscopy is an invaluable analytical technique for the structural elucidation and purity assessment of complex organic molecules like Phenyl 2-O-Acetyl-3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside. By understanding the principles of chemical shifts and employing a systematic approach to data acquisition and interpretation, researchers can confidently verify the structure of this important glycosyl donor, thereby ensuring the success of subsequent steps in their synthetic endeavors. This guide provides a comprehensive framework for achieving this, empowering scientists in the fields of glycochemistry and drug discovery.
References
An In-depth Technical Guide to Phenyl 2-O-Acetyl-3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside as a Glycosyl Donor
Introduction: The Strategic Role of Thioglycosides in Modern Glycoscience
The chemical synthesis of complex oligosaccharides and glycoconjugates is a cornerstone of modern drug discovery, diagnostics, and fundamental biological research.[1] The creation of the glycosidic bond—the linkage that connects monosaccharide units—is the central challenge in this field. The outcome of a glycosylation reaction is profoundly influenced by the nature of the "glycosyl donor," a carbohydrate precursor equipped with a leaving group at the anomeric (C-1) position. Among the diverse classes of glycosyl donors, thioglycosides have emerged as exceptionally versatile and reliable building blocks.[2][3]
Thioglycosides are prized for their unique combination of high stability and tunable reactivity.[1][4] They are stable enough to withstand a wide array of common protecting group manipulations, yet can be readily "activated" under specific, mild conditions using thiophilic promoters.[3][5] This guide provides a detailed examination of a specific and powerful glycosyl donor: Phenyl 2-O-Acetyl-3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside . We will explore its structural features, the mechanistic basis for its activation and stereocontrol, provide field-proven experimental protocols, and discuss its application in the synthesis of complex glycans. This molecule is a valuable tool for researchers focused on developing glycosylated drugs, vaccines, and probes for exploring the intricate world of glycobiology.[6][7]
A Structural Dissection of the Glycosyl Donor
The efficacy of Phenyl 2-O-Acetyl-3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside stems from the specific roles played by each of its constituent functional groups. Understanding this structure-function relationship is critical to harnessing its full potential in synthesis.
Caption: Key functional components of the title glycosyl donor.
-
The Phenylthio (SPh) Group: Located at the anomeric C-1 position, the phenylthio group serves as the leaving group. Its sulfur atom is "soft" and thiophilic, meaning it is readily attacked by specific electrophilic promoters.[5] Crucially, the C-S bond is significantly more stable than that of other donors (like glycosyl halides or trichloroacetimidates) to a wide range of acidic and basic conditions, allowing for complex synthetic manipulations on other parts of the molecule without premature activation.[3][8]
-
The 2-O-Acetyl (OAc) Group: This is arguably the most strategic functionality for stereochemical control. The acyl group at the C-2 position acts as a participating group . During activation, it attacks the transiently formed electrophilic center at C-1 to form a stable, bicyclic dioxolenium ion intermediate.[9][10] This intermediate physically blocks the top (α) face of the sugar ring, forcing the incoming glycosyl acceptor to attack from the bottom (β) face. The result is a highly stereoselective formation of a 1,2-trans-glycosidic bond .[11]
-
The 3,4,6-O-Benzyl (OBn) Groups: Benzyl ethers are used as robust "permanent" protecting groups for the remaining hydroxyls. They are stable to the conditions used for both glycosylation and for the removal of the 2-O-acetyl group (e.g., mild base). Furthermore, benzyl ethers are electron-donating, which increases the electron density of the pyranose ring. This electronic effect, termed an "arming" effect, enhances the reactivity of the glycosyl donor, facilitating a more efficient glycosylation reaction.[12] They are typically removed at the end of a synthesis via catalytic hydrogenation.
Synthesis of the Glycosyl Donor
This donor is typically synthesized from a more readily available precursor, such as the corresponding per-O-acetylated galactose. A standard and reliable method involves a Lewis acid-catalyzed reaction between the glycosyl acetate and thiophenol.
General Synthetic Protocol
A general, reliable procedure for synthesizing phenylthioglycosides from per-O-acetylated sugars has been well-documented.[8] The synthesis of the title compound would follow a multi-step sequence involving selective deacetylation and subsequent benzylation, followed by the introduction of the thiophenyl group. A key step is the thioglycosylation shown below.
Caption: General synthetic pathway to the target glycosyl donor.
The Activation Mechanism: A Tale of Thiophilicity and Stereocontrol
The activation of thioglycoside donors is most commonly achieved with a combination of an electrophilic halogen source, such as N-iodosuccinimide (NIS), and a catalytic amount of a strong Brønsted or Lewis acid, typically triflic acid (TfOH) or trimethylsilyl triflate (TMSOTf).[13][14] This promoter system is highly efficient and has become a standard in the field.
The mechanism proceeds through several key stages:
-
Formation of an Electrophilic Intermediate: The sulfur of the thioglycoside attacks the electrophilic iodine of NIS. This forms a highly reactive glycosyl-iodosulfonium ion intermediate. The presence of a catalytic amount of TfOH protonates the succinimide nitrogen, increasing the electrophilicity of the iodine and accelerating this initial step.[15]
-
Neighboring Group Participation (NGP): The departure of the phenyl-iodosuccinimide adduct is assisted by the neighboring 2-O-acetyl group. The carbonyl oxygen of the acetyl group attacks the anomeric carbon (C-1) intramolecularly.
-
Formation of the Dioxolenium Ion: This NGP step results in the formation of a stable, bicyclic dioxolenium ion. This intermediate is crucial as it locks the conformation of the C-1/C-2 bond, effectively shielding the α-face of the pyranose ring.[9][10]
-
Stereoselective Attack: The glycosyl acceptor, typically an alcohol, can now only attack the anomeric carbon from the sterically accessible β-face. This SN2-like displacement opens the dioxolenium ring and regenerates the acetyl group at C-2, yielding the desired 1,2-trans-glycoside with high fidelity.
Caption: Mechanism of NIS/TfOH activation and stereocontrol via NGP.
Field-Proven Experimental Protocol
The following protocol provides a representative, step-by-step methodology for a glycosylation reaction using Phenyl 2-O-Acetyl-3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside. Adherence to anhydrous conditions is critical for success.
Workflow Overview
Caption: Standard experimental workflow for thioglycoside activation.
Detailed Step-by-Step Procedure
-
Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add the glycosyl acceptor (1.0 equivalent), the Phenyl 2-O-Acetyl-3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside donor (1.2–1.5 equivalents), and freshly activated 3Å or 4Å molecular sieves (approx. 50-100 mg per 0.1 mmol of acceptor).
-
Solvent Addition: Add anhydrous dichloromethane (DCM, CH₂Cl₂) to achieve a concentration of approximately 0.05 M with respect to the acceptor. Stir the suspension at room temperature for 30-60 minutes to ensure adequate drying by the molecular sieves.
-
Cooling: Cool the reaction mixture to the desired temperature, typically between -78°C and -20°C. A common starting point is -40°C.[13]
-
Activation: Add N-iodosuccinimide (NIS, 1.2–1.5 equivalents) to the cooled suspension. After stirring for 5 minutes, add a stock solution of triflic acid (TfOH, 0.1–0.2 equivalents) in anhydrous DCM dropwise via syringe. The reaction mixture may develop a yellow or orange color.
-
Reaction Monitoring: Stir the reaction at the cooled temperature. Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC). Reactions are often complete within 30 to 90 minutes.
-
Quenching: Upon completion, quench the reaction by adding triethylamine (Et₃N) or pyridine (2-3 equivalents relative to TfOH) to neutralize the acid.
-
Workup: Allow the mixture to warm to room temperature. Dilute with DCM and filter through a pad of Celite® to remove the molecular sieves. Wash the filtrate sequentially with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine, followed by saturated aqueous sodium bicarbonate (NaHCO₃), and finally brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography to yield the desired oligosaccharide.
Table 1: Typical Reaction Parameters
| Parameter | Recommended Value/Condition | Rationale |
| Donor:Acceptor Ratio | 1.2 : 1.0 to 1.5 : 1.0 | Ensures complete consumption of the often more valuable acceptor. |
| NIS Equivalents | 1.2 to 1.5 (relative to acceptor) | Stoichiometric activator required for the reaction. |
| TfOH Equivalents | 0.1 to 0.2 (relative to acceptor) | Catalytic amount is sufficient to promote the reaction.[15] |
| Solvent | Anhydrous Dichloromethane (DCM) | Apolar solvent that stabilizes the oxocarbenium-like intermediates. |
| Temperature | -78°C to -20°C | Low temperatures suppress potential side reactions and improve selectivity. |
| Additives | Activated Molecular Sieves (3Å/4Å) | Scavenges trace water, which would otherwise hydrolyze the activated donor. |
Applications in Drug Development and Glycobiology
The ability to reliably synthesize specific oligosaccharide structures is vital for advancing pharmaceutical and biological sciences. Phenyl 2-O-Acetyl-3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside is a key building block for constructing glycans implicated in a range of biological processes.
-
Synthesis of Tumor-Associated Carbohydrate Antigens (TACAs): Many cancer cells display aberrant glycans on their surface. This donor is used to synthesize fragments of these TACAs, such as the Thomsen-nouveau (Tn) or sialyl-Tn antigens, for the development of cancer vaccines and diagnostics.
-
Assembly of Bacterial Polysaccharides: The cell walls of pathogenic bacteria are decorated with unique oligosaccharides. Synthesizing these structures allows for the development of conjugate vaccines and antibiotics that target bacterial-specific pathways.
-
Probes for Glycobiology: This donor facilitates the synthesis of custom glycans that can be used as probes to study carbohydrate-protein interactions, which are fundamental to processes like cell-cell recognition, immune response, and viral entry.[16]
-
Drug Glycosylation: Attaching sugar moieties to small-molecule drugs can improve their pharmacokinetic properties, such as solubility, stability, and target specificity.[6] This donor provides a reliable method for introducing a galactosyl unit into a larger therapeutic scaffold.
Conclusion
Phenyl 2-O-Acetyl-3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside exemplifies the strategic design of a modern glycosyl donor. Its phenylthio group provides the right balance of stability and activatability, while its protecting group pattern is engineered for both high reactivity ("arming" benzyl ethers) and precise stereochemical control ("participating" 2-O-acetyl group). The reliable and high-yielding glycosylation reactions enabled by this donor, particularly using the NIS/TfOH promoter system, have secured its place as an indispensable tool in the synthetic chemist's arsenal. For researchers and drug development professionals, mastering the use of such building blocks is essential for unlocking the vast potential of glycoscience to address challenges in medicine and biology.
References
- 1. Efficient Synthesis of 2-OH Thioglycosides from Glycals Based on the Reduction of Aryl Disulfides by NaBH4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Activation of thioglycosides under mild alkylation conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Synthesis of phenylthioglycoside - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations | MDPI [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Pre-activation Based Stereoselective Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
- 15. pure.mpg.de [pure.mpg.de]
- 16. chemimpex.com [chemimpex.com]
A Technical Guide to the Stability and Storage of Phenyl 2-O-Acetyl-3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside
Executive Summary
This guide provides an in-depth analysis of the chemical stability, optimal storage conditions, and handling protocols for Phenyl 2-O-Acetyl-3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside (CAS RN: 183875-28-7). As a critical glycosyl donor in complex carbohydrate synthesis, its purity and stability are paramount for reproducible outcomes in research and drug development. The structural integrity of this molecule is governed by a balance of robust and labile functional groups. The thioglycosidic linkage and benzyl ether protecting groups confer significant stability, while the 2-O-acetyl ester represents a primary site of potential hydrolytic degradation. The recommended short-term storage condition is 2-8°C, with long-term archival at -20°C under an inert atmosphere. This document outlines potential degradation pathways and provides a comprehensive, self-validating experimental protocol for researchers to assess stability under their specific laboratory conditions.
Introduction: The Molecular Profile
Phenyl 2-O-Acetyl-3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside is a highly specialized, protected monosaccharide widely employed as a versatile building block in glycobiology and medicinal chemistry.[1][2] Its primary application is as a glycosyl donor, facilitating the creation of specific glycosidic bonds in the synthesis of complex oligosaccharides, glycoconjugates, and carbohydrate-based therapeutics.[1][3] The success of these intricate multi-step syntheses depends entirely on the purity and integrity of the starting materials. Instability or degradation of this glycosyl donor can lead to the formation of impurities, resulting in low yields, complex purification challenges, and ultimately, the failure of the synthetic campaign. Understanding the molecule's stability profile is therefore not merely a matter of logistics but a fundamental requirement for scientific rigor.
Structural Determinants of Stability
The stability of Phenyl 2-O-Acetyl-3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside is a direct consequence of its unique combination of a thioglycosidic bond and a specific arrangement of protecting groups.
The Thioglycosidic Linkage: A Pillar of Stability
The presence of a sulfur atom at the anomeric position (C1) is a key feature of this molecule. Compared to their oxygen-containing counterparts (O-glycosides), thioglycosides exhibit markedly enhanced chemical and enzymatic stability.[4][5] The carbon-sulfur bond is less susceptible to acid-catalyzed hydrolysis and is resistant to cleavage by most glycosidases, which are ubiquitous in cellular systems.[4] This inherent robustness makes thioglycosides, including the title compound, "shelf-stable" intermediates that can be handled and stored with confidence, provided other environmental factors are controlled.[6] While stable, the "soft" nature of the anomeric sulfur allows for selective activation by mild thiophilic reagents, which is the basis for its utility in glycosylation reactions.[6]
The Protective Group Schema: A Double-Edged Sword
Protecting groups are essential in carbohydrate chemistry to mask reactive hydroxyl groups and direct the course of a reaction.[7] In this molecule, the chosen groups profoundly influence its overall stability.
-
Benzyl Ethers (Positions 3, 4, 6): The three benzyl (Bn) ether groups are known for their exceptional stability. They are robust under a wide range of reaction conditions, including strongly acidic and basic media, making them excellent "permanent" protecting groups during a multi-step synthesis.[8] Their primary mode of removal is via catalytic hydrogenation, a condition not typically encountered during storage.[9]
-
Acetyl Ester (Position 2): The 2-O-acetyl group serves a dual function. As an electron-withdrawing group, it deactivates the glycosyl donor, reducing its reactivity and thereby enhancing its shelf-life by destabilizing the buildup of positive charge at the anomeric center.[8] However, this ester linkage is also the molecule's primary liability. Ester bonds are susceptible to hydrolysis under both acidic and, more significantly, basic conditions, which would yield the corresponding 2-hydroxy-degraded product.[10]
Recommended Storage and Handling Protocols
Adherence to proper storage and handling procedures is critical to preserving the integrity of the compound.
Standard Storage Conditions
For routine and short-term use, the compound should be stored in a tightly sealed container at 2-8°C , protected from light and moisture.[1] The solid material is typically a white to off-white crystalline powder.
| Parameter | Condition | Rationale |
| Temperature | 2-8°C | Reduces the rate of potential chemical degradation. |
| Atmosphere | Tightly sealed container | Prevents exposure to atmospheric moisture, which could initiate hydrolysis. |
| Light | Amber vial or dark location | Minimizes the risk of photolytic degradation. |
Long-Term Archival Storage
For archival purposes or storage exceeding six months, more stringent conditions are recommended. Based on best practices for similar complex thioglycosides, long-term storage should be at -20°C or lower, under an inert atmosphere (e.g., argon or nitrogen) .[11] This provides the highest level of protection against all potential degradation pathways.
Laboratory Handling Procedures
-
Equilibration: Before opening, allow the container to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the cold solid.
-
Weighing: Weigh the required amount of material quickly in a low-humidity environment. Reseal the container promptly and purge with an inert gas if available.
-
In Solution: Solutions of the compound in aprotic solvents (e.g., Dichloromethane, Toluene) are generally stable for short-term use in reactions. However, prolonged storage in solution is not recommended. Avoid protic solvents, especially those containing acidic or basic impurities, for storage.
Potential Degradation Pathways & Their Signatures
Understanding potential degradation pathways is essential for troubleshooting and quality control. The two most probable non-enzymatic degradation routes are hydrolysis and oxidation.
Hydrolytic Degradation
The primary hydrolytic risk is the cleavage of the 2-O-acetyl ester bond, particularly in the presence of acid or base catalysts. This would result in the formation of Phenyl 3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside. This impurity would appear as a more polar spot on TLC and have an earlier retention time in reverse-phase HPLC.
Oxidative Degradation
The anomeric sulfur atom is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and, under harsher conditions, the sulfone.[12] Oxidation alters the electronic properties and reactivity of the glycosyl donor, rendering it ineffective for its intended purpose.
Caption: Primary degradation pathways for the title compound.
Experimental Workflow: A Self-Validating Stability Assessment Protocol
To ensure the compound's suitability for a critical application, researchers can perform a forced degradation study. This protocol provides a self-validating framework to assess stability under various stress conditions.[12][13]
Objective
To determine the stability of Phenyl 2-O-Acetyl-3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside under hydrolytic, oxidative, thermal, and photolytic stress and to identify potential degradation products using HPLC analysis.
Materials & Reagents
-
Phenyl 2-O-Acetyl-3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV detector
-
C18 Reverse-Phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
Calibrated oven and photostability chamber
Step-by-Step Protocol
-
Prepare Stock Solution: Accurately prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Aliquot for Stress Testing: Dispense aliquots of the stock solution into separate, appropriately labeled vials for each stress condition.
-
Apply Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Add an equal volume of 1 M NaOH. Incubate at room temperature.
-
Oxidation: Add an equal volume of 3% H₂O₂. Incubate at room temperature.
-
Thermal Stress: Evaporate the solvent from an aliquot and place the solid in an oven at 60°C.
-
Photolytic Stress: Expose an aliquot (in solution or as a solid) to light in a photostability chamber (ICH Q1B guidelines).
-
Control: Keep one aliquot of the stock solution at 2-8°C, protected from light.
-
-
Sample Collection: Withdraw samples from each condition at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation:
-
For acid/base samples, neutralize with an equimolar amount of base/acid.
-
Re-dissolve the thermal stress solid in acetonitrile.
-
Dilute all samples to a final concentration of ~0.1 mg/mL with the initial mobile phase.
-
-
HPLC Analysis: Analyze all samples by HPLC.
Caption: Workflow for the forced degradation stability study.
Analytical Methodology (HPLC)
-
Column: C18 Reverse-Phase (4.6 x 250 mm, 5 µm)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 70% B to 100% B over 20 minutes, hold at 100% B for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Data Interpretation & Summary
The stability of the compound is determined by comparing the peak area of the parent compound in the stressed samples to the control sample. The appearance of new peaks indicates degradation.
| Stress Condition | Expected Outcome | Primary Degradant Signature |
| Control (2-8°C) | No significant degradation | N/A |
| Acid Hydrolysis (1M HCl) | Moderate to significant degradation | Earlier eluting peak (2-OH product) |
| Base Hydrolysis (1M NaOH) | Rapid and significant degradation | Earlier eluting peak (2-OH product) |
| **Oxidation (3% H₂O₂) ** | Slow to moderate degradation | Peak with slightly different retention time (sulfoxide) |
| Thermal (60°C) | Likely stable | Minimal change expected |
| Photolytic | Likely stable | Minimal change expected |
Conclusion
Phenyl 2-O-Acetyl-3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside is a robust synthetic intermediate when stored and handled correctly. Its stability is primarily conferred by the thioglycosidic bond and benzyl ether protecting groups. The main point of vulnerability is the 2-O-acetyl ester, which is susceptible to hydrolysis. The recommended storage condition of 2-8°C (short-term) or -20°C under inert gas (long-term) is critical for preserving its high purity. By understanding its structural characteristics and employing the validation protocols outlined in this guide, researchers and drug development professionals can ensure the integrity of this key reagent, leading to more reliable and successful outcomes in their synthetic endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Exploring Carbohydrates for Therapeutics: A Review on Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thioglycosides are efficient metabolic decoys of glycosylation that reduce selectin dependent leukocyte adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Activation of thioglycosides under mild alkylation conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. alchemyst.co.uk [alchemyst.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. PHENYL 2,3,4,6-TETRA-O-ACETYL-1-THIO-BETA-D-GLUCOPYRANOSIDE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 12. Forced degradation study of thiocolchicoside: characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. criver.com [criver.com]
An In-depth Technical Guide to Phenyl 2-O-acetyl-3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside (CAS 183875-28-7)
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the intricate field of glycoscience, the strategic use of well-defined building blocks is paramount to the successful synthesis of complex glycans and glycoconjugates. This guide provides a comprehensive technical overview of Phenyl 2-O-acetyl-3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside, a versatile glycosyl donor. We will delve into its chemical properties, synthesis, reactivity, and applications, with a focus on providing practical insights for researchers in drug discovery and biotechnology. The information presented herein is curated to not only inform but also to empower scientists to effectively utilize this valuable reagent in their synthetic endeavors.
Core Chemical Properties
Phenyl 2-O-acetyl-3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside, identified by CAS number 183875-28-7, is a partially protected thioglycoside of galactose.[1][2] Its structure is characterized by a phenylthio group at the anomeric position, an acetyl group at the C-2 hydroxyl, and benzyl ethers protecting the C-3, C-4, and C-6 hydroxyls. This specific arrangement of protecting groups imparts a unique combination of stability and reactivity, making it a valuable asset in glycosylation chemistry.[2]
| Property | Value | Source(s) |
| CAS Number | 183875-28-7 | [1][2] |
| Chemical Name | Phenyl 2-O-acetyl-3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside | [1] |
| Synonyms | Gal[2Ac,346Bn]-β-SPh | [1][2] |
| Molecular Formula | C₃₅H₃₆O₆S | [1][2] |
| Molecular Weight | 584.73 g/mol | [2] |
| Melting Point | 111°C | [1][2] |
| Optical Rotation | [α]20/D = +10 to +14° (c=1 in CHCl₃) | [2] |
| Appearance | Solid | [1] |
| Storage | 2-8°C (Refrigerator) | [1][2] |
Strategic Synthesis
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of the title compound.
General Experimental Protocol for Synthesis (Illustrative)
Step 1: Peracetylation of D-Galactose
-
Dissolve D-galactose in a mixture of acetic anhydride and pyridine at 0°C.
-
Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Quench the reaction with ice water and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield penta-O-acetyl-β-D-galactopyranose.
Step 2: Thioglycosylation
-
Dissolve the peracetylated galactose in anhydrous dichloromethane.
-
Add thiophenol and a Lewis acid catalyst (e.g., boron trifluoride diethyl etherate) at 0°C under an inert atmosphere.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed.
-
Neutralize the reaction and purify the product by column chromatography on silica gel to obtain Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside.
Step 3: Selective Deacetylation at C-2 This is a critical step that leverages the higher reactivity of the C-2 acetyl group.
-
Dissolve the tetra-acetylated thiogalactoside in a suitable solvent such as dimethylformamide (DMF).
-
Treat the solution with a mild nucleophile, such as hydrazine acetate, at a controlled temperature.
-
Monitor the reaction progress carefully by TLC to maximize the yield of the desired 2-hydroxy product.
-
Purify the product via column chromatography.
Step 4: Benzylation
-
Dissolve the partially deacetylated compound in anhydrous DMF.
-
Add a strong base, such as sodium hydride, at 0°C to deprotonate the free hydroxyl groups.
-
Add benzyl bromide and allow the reaction to proceed until completion.
-
Quench the reaction carefully with methanol and purify the final product, Phenyl 2-O-acetyl-3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside, by column chromatography.
Reactivity and Role as a Glycosyl Donor
The strategic placement of protecting groups on CAS 183875-28-7 dictates its reactivity in glycosylation reactions. The phenylthio group at the anomeric center serves as a "soft" leaving group, which can be activated under specific conditions to form a reactive glycosyl cation or a related intermediate.
The Influence of Protecting Groups
-
C-2 Acetyl Group (Participating Group): The acetyl group at the C-2 position plays a crucial role in directing the stereochemical outcome of the glycosylation. Through "neighboring group participation," the carbonyl oxygen of the acetyl group can attack the anomeric center upon activation of the thioglycoside, forming a cyclic dioxolenium ion intermediate. This intermediate shields the α-face of the sugar, compelling the incoming glycosyl acceptor to attack from the β-face. This mechanism ensures the formation of a 1,2-trans-glycosidic linkage, which in the case of a galactose donor, results in a β-glycoside.
-
C-3, C-4, C-6 Benzyl Groups (Non-Participating Groups): The benzyl ethers are considered "non-participating" or "arming" protecting groups. They are electron-donating, which increases the reactivity of the glycosyl donor by stabilizing the developing positive charge at the anomeric center during the reaction. Their stability under a wide range of reaction conditions makes them ideal for multi-step syntheses.
Glycosylation Reaction Mechanism
Caption: Mechanism of β-selective glycosylation.
General Experimental Protocol for Glycosylation
-
Dry the glycosyl donor (CAS 183875-28-7) and the glycosyl acceptor (an alcohol) under high vacuum for several hours.
-
Dissolve the donor and acceptor in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (argon or nitrogen).
-
Add molecular sieves to ensure anhydrous conditions and stir for 30 minutes at room temperature.
-
Cool the reaction mixture to the desired temperature (e.g., -40°C).
-
Add the activator system. A common choice for thioglycosides is a combination of N-iodosuccinimide (NIS) and a catalytic amount of triflic acid (TfOH).
-
Monitor the reaction by TLC. Upon completion, quench the reaction with a base (e.g., triethylamine).
-
Filter the reaction mixture, concentrate the filtrate, and purify the resulting disaccharide by silica gel column chromatography.
Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of Phenyl 2-O-acetyl-3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Expected NMR Spectral Features
-
¹H NMR: The proton NMR spectrum will be complex due to the numerous protons in the molecule. Key diagnostic signals include:
-
A doublet for the anomeric proton (H-1) in the region of δ 4.5-5.0 ppm with a large coupling constant (J ≈ 10 Hz), characteristic of a β-anomer.
-
A singlet for the acetyl methyl protons around δ 2.0-2.2 ppm.
-
Multiple signals for the benzyl methylene protons (CH₂) between δ 4.4 and 5.0 ppm.
-
A complex multiplet region for the aromatic protons of the phenylthio and benzyl groups between δ 7.0 and 7.5 ppm.
-
Signals for the remaining sugar ring protons.
-
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the 35 carbons. Notable resonances include:
-
The anomeric carbon (C-1) signal around δ 85-90 ppm.
-
The acetyl carbonyl carbon around δ 170 ppm and the methyl carbon around δ 21 ppm.
-
Signals for the benzylic carbons and the sugar ring carbons.
-
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The expected exact mass for the sodium adduct [M+Na]⁺ would be calculated from the molecular formula C₃₅H₃₆O₆S.
Applications in Drug Development and Research
The ability to selectively introduce a galactose moiety makes this compound a valuable tool in the synthesis of biologically active molecules.
Synthesis of Glycoconjugates
This glycosyl donor is instrumental in the synthesis of O-linked glycans, glycolipids, and glycoproteins. These complex carbohydrates are involved in a myriad of biological processes, including cell-cell recognition, immune response, and signal transduction.
Development of Galectin Inhibitors
Galectins are a family of proteins that bind to β-galactosides and are implicated in cancer progression and inflammation. Thiogalactosides, due to their increased stability towards enzymatic degradation compared to O-glycosides, are excellent scaffolds for the design of galectin inhibitors. Phenyl 2-O-acetyl-3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside can serve as a starting material for the synthesis of more complex thiogalactoside derivatives with enhanced binding affinity and selectivity for specific galectins.
Exemplary Biological Assay: Galectin Inhibition Assay
A common method to evaluate the efficacy of potential galectin inhibitors is a competitive binding assay.
Principle: The assay measures the ability of a test compound to displace a known fluorescently labeled carbohydrate ligand from the galectin's binding site. A decrease in the fluorescent signal (e.g., fluorescence polarization) indicates successful inhibition.
General Protocol:
-
Immobilize a glycoprotein (e.g., asialofetuin) onto the surface of a microtiter plate.
-
Block non-specific binding sites with a blocking agent like bovine serum albumin (BSA).
-
In separate tubes, pre-incubate a constant concentration of the target galectin with varying concentrations of the inhibitor (synthesized using the title compound).
-
Add the galectin-inhibitor mixtures to the wells of the microtiter plate and incubate.
-
Wash the plate to remove unbound galectin.
-
Add a labeled antibody that specifically recognizes the galectin.
-
Add a substrate for the antibody's enzyme conjugate to generate a detectable signal (e.g., colorimetric or fluorescent).
-
Measure the signal, which is inversely proportional to the inhibitory activity of the test compound.
Safety and Handling
As with all laboratory chemicals, proper safety precautions should be observed when handling Phenyl 2-O-acetyl-3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[1]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust.[1] Avoid contact with skin and eyes.[1] Wash hands thoroughly after handling.[1]
-
Storage: Store in a tightly sealed container in a refrigerator (2-8°C).[1][2]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[1]
Conclusion
Phenyl 2-O-acetyl-3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside is a strategically designed glycosyl donor that offers a reliable means of introducing a β-linked galactose residue in the synthesis of complex carbohydrates. Its unique combination of a participating group at C-2 and arming groups at other positions provides excellent stereocontrol and reactivity. For researchers in drug discovery and glycobiology, a thorough understanding of its properties and reactivity is key to leveraging its full potential in the development of novel therapeutics and research tools.
References
The Thioglycoside Nexus: A Guide to Modern Oligosaccharide Synthesis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Thioglycosides have emerged from a class of useful building blocks to become one of the most versatile and reliable glycosyl donors in the complex art of oligosaccharide synthesis.[1] Their inherent stability to a wide range of reaction conditions, coupled with the diverse array of methods for their selective activation, grants chemists unparalleled control over the construction of complex glycans.[2][3] This guide provides a deep dive into the core principles and field-proven strategies governing the use of thioglycosides. We will move beyond simple procedural lists to explore the mechanistic underpinnings of their activation, the subtle yet profound influence of protecting groups on reactivity and stereochemical outcome, and the sophisticated logic of advanced convergent synthesis strategies. This document is intended for the practicing researcher, offering not just protocols, but the causal reasoning required to troubleshoot, innovate, and successfully navigate the challenges of modern glycan assembly.
The Thioglycoside Advantage: Stability Meets Tunable Reactivity
At its core, the utility of a glycosyl donor is a balancing act between stability and reactivity. It must be robust enough to survive multiple synthetic steps during the preparation of the building block, yet reactive enough to be activated for glycosylation under specific, controlled conditions.[2] Thioglycosides (sugars with an anomeric thioether) excel in this regard.
The anomeric carbon-sulfur bond is significantly more stable to acidic and enzymatic hydrolysis than the corresponding O-glycosidic bond, a feature that enhances their bench stability and bioavailability in biological applications.[4] This stability allows for extensive protecting group manipulations on the thioglycoside structure without premature degradation or anomerization.[3] However, the "soft" nature of the anomeric sulfur atom makes it susceptible to activation by a variety of mild, thiophilic electrophiles, providing a large toolkit for initiating the glycosylation reaction.[5]
Synthesis of Thioglycoside Donors
The efficient preparation of thioglycoside building blocks is a prerequisite for any oligosaccharide synthesis campaign. The most common and robust methods typically start from per-O-acylated sugars. Lewis acid-mediated reaction of a peracetylated sugar with a thiol is a widely employed pathway.[6][7] While classic promoters like BF₃·Et₂O are effective, they are often required in large stoichiometric amounts.[6] More recent protocols have demonstrated that Brønsted acids, such as triflic acid (TfOH), can promote the efficient and highly stereoselective synthesis of a wide variety of thioglycosides, sometimes in substoichiometric quantities, offering a simpler and more atom-economical approach.[7]
Caption: General synthesis of thioglycoside donors.
The Core Mechanism: Activation of the Thioether
The formation of a glycosidic bond using a thioglycoside donor is a nucleophilic displacement reaction at the anomeric center. This process is initiated by the activation of the anomeric sulfur atom by a thiophilic promoter, which converts the stable thioether into a competent leaving group.
The general workflow can be visualized as follows:
Caption: The fundamental glycosylation workflow.
The activation mechanism typically involves the reaction of the anomeric sulfur with an electrophile (E⁺) from the promoter system. This generates a sulfonium ion intermediate, which is a much better leaving group than the original thioether. Departure of the R-S-E group generates a highly reactive oxocarbenium ion. This electrophilic species is then trapped by the nucleophilic hydroxyl group of the glycosyl acceptor to form the desired glycosidic bond.
Caption: Mechanism of thioglycoside activation.
Common Promoter Systems
A vast number of promoter systems have been developed for thioglycoside activation. The choice of promoter is critical and depends on the reactivity of the specific donor and acceptor.[8]
| Promoter System | Key Components | Typical Conditions | Causality & Field Insights |
| Halonium-based | N-Iodosuccinimide (NIS) / Triflic Acid (TfOH) or TMSOTf | CH₂Cl₂, -40 °C to 0 °C | The workhorse of thioglycoside activation.[9] NIS provides the electrophilic I⁺ ion. Catalytic TfOH protonates NIS, increasing its electrophilicity, allowing for the activation of both reactive ("armed") and less reactive ("disarmed") donors.[10] |
| Sulfoxide-based | 1-Benzenesulfinyl piperidine (BSP) / Tf₂O | CH₂Cl₂, -60 °C | Forms a highly reactive species in situ. This system is powerful and can activate even very unreactive donors.[9] |
| Alkylating Agents | Methyl triflate (MeOTf) | Toluene, RT | One of the earliest methods. MeOTf is highly reactive but also toxic. Its use is generally reserved for specific cases where other promoters fail.[5] |
| Iodonium Salts | Phenyl(trifluoroethyl)iodonium triflimide | CH₂Cl₂, RT | An air- and water-stable salt that activates thioglycosides under exceptionally mild conditions, often without the need for molecular sieves or inert atmospheres.[11] This simplifies the experimental setup significantly. |
| Metal Salts | Au(III), FeCl₃, Cu(II) salts | Varies | Emerging methods using earth-abundant and less toxic metals.[12][13] These represent a "greener" direction in glycosylation chemistry, though optimization is often required. |
Controlling Stereoselectivity: The Art of the α/β Decision
Perhaps the greatest challenge in oligosaccharide synthesis is controlling the stereochemistry of the newly formed glycosidic linkage. Thioglycosides offer multiple strategies to direct the outcome towards the desired 1,2-cis (e.g., α-gluco) or 1,2-trans (e.g., β-gluco) product.
Neighboring Group Participation (1,2-trans Selectivity)
The most reliable method for achieving 1,2-trans glycosylation is through neighboring group participation.[14] By placing an acyl protecting group (e.g., acetyl, benzoyl) at the C2 position of the glycosyl donor, the reaction proceeds through a cyclic acyl-oxonium ion intermediate. This intermediate shields one face of the molecule (the α-face in the gluco- or galacto-series), forcing the incoming glycosyl acceptor to attack from the opposite face, resulting exclusively in the 1,2-trans product.[15]
The "Armed-Disarmed" Principle and 1,2-cis Selectivity
Achieving 1,2-cis selectivity is more challenging as it requires avoiding neighboring group participation.[15] This is typically done by using a non-participating ether protecting group (e.g., benzyl, silyl) at the C2 position. In this scenario, the stereochemical outcome is influenced by a complex interplay of factors including solvent, temperature, and the anomeric effect.
The "armed-disarmed" concept is a cornerstone of modern oligosaccharide synthesis. It posits that the reactivity of a glycosyl donor is profoundly influenced by the electronic nature of its protecting groups.[16]
-
Armed Donors : Possess electron-donating protecting groups (e.g., benzyl ethers). These donors are highly reactive.
-
Disarmed Donors : Possess electron-withdrawing protecting groups (e.g., acyl esters). These donors are significantly less reactive.
This reactivity difference is crucial for stereocontrol. Highly reactive "armed" donors tend to favor the formation of α-anomers (1,2-cis), while less reactive "disarmed" donors often favor the formation of β-anomers (1,2-trans).[17][18] This principle not only helps predict stereoselectivity but also forms the basis for advanced chemoselective and one-pot synthesis strategies.[19]
Advanced Strategies for Efficient Assembly
The stability and tunable reactivity of thioglycosides make them ideal for sophisticated, multi-step synthesis strategies that dramatically improve efficiency.
Chemoselective and Orthogonal Glycosylations
Chemoselective glycosylation involves the activation of one glycosyl donor in the presence of another, less reactive glycosyl donor which acts as the acceptor. By using an "armed" thioglycoside as the donor and a "disarmed" thioglycoside as the acceptor, a selective reaction can be achieved.[20] This allows for the stepwise construction of oligosaccharides without intermediate protecting group manipulations.
Further extending this concept, different types of thioglycosides can be activated with different promoters. For instance, an ethyl thioglycoside can be selectively activated with certain promoter systems in the presence of a phenyl thioglycoside, enabling an orthogonal glycosylation strategy.[21]
Programmable One-Pot Synthesis
The pinnacle of efficiency is programmable one-pot synthesis, where multiple glycosylation steps are performed sequentially in a single reaction vessel.[22] This strategy relies on a library of thioglycoside building blocks with quantitatively determined relative reactivity values (RRVs).[19] The synthetic sequence begins with the least reactive donor (which will be the final acceptor). The next most reactive donor is then added along with a promoter, followed by the next, and so on, in order of decreasing reactivity. This method minimizes purification steps and significantly accelerates the assembly of complex oligosaccharides.
References
- 1. irl.umsl.edu [irl.umsl.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Exploring the Chemistry and Applications of Thio-, Seleno-, and Tellurosugars - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of thioglycosides under mild alkylation conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New methods for the synthesis and activation of thioglycosides [morressier.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Thioglycosides in Carbohydrate research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glycosidation using thioglycoside donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Installation of Electron Donating Protective Groups, a Strategy for Glycosylating Unreactive Thioglycosyl Acceptors using the Pre-activation Based Glycosylation Method1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Approaches to stereoselective 1,1'-glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Chemoselective activation of ethyl vs. phenyl thioglycosides: one-pot synthesis of oligosaccharides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. One-pot synthesis of branched oligosaccharides by use of galacto- and mannopyranosyl thioglycoside diols as key glycosylating agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Note & Protocol: Stereoselective Glycosylation using Phenyl 2-O-Acetyl-3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside
Introduction: The Strategic Importance of Thioglycosides in Modern Glycochemistry
The chemical synthesis of oligosaccharides and glycoconjugates is a cornerstone of research in fields ranging from immunology to materials science.[1] At the heart of this discipline lies the glycosylation reaction, the methodical formation of a glycosidic bond between a glycosyl donor and a glycosyl acceptor.[2] Among the diverse array of glycosyl donors, thioglycosides have emerged as exceptionally versatile and stable intermediates.[3] Their stability to a wide range of reaction conditions used for installing and removing protecting groups, coupled with their reliable activation under specific conditions, makes them ideal for complex, multi-step synthetic strategies.[3][4]
This application note provides a detailed protocol for the stereoselective glycosylation of a model acceptor using Phenyl 2-O-Acetyl-3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside as the glycosyl donor. This particular donor is strategically designed for the synthesis of 1,2-trans-β-galactosides . The key to this stereocontrol lies in the 2-O-acetyl protecting group, which directs the stereochemical outcome through a mechanism known as neighboring group participation.[5][6] The protocol will employ a common and highly effective promoter system: N-iodosuccinimide (NIS) and a catalytic amount of trifluoromethanesulfonic acid (TfOH).[3][7] We will delve into the mechanistic rationale behind the choice of reagents and conditions, offering insights to empower researchers to adapt and troubleshoot their glycosylation reactions effectively.
The Glycosyl Donor: A Closer Look
The selected donor, Phenyl 2-O-Acetyl-3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside, possesses several key features:
-
Phenylthio Group: An excellent leaving group that is stable during protecting group manipulations but can be readily activated by thiophilic promoters.[4]
-
Benzyl Ethers (C3, C4, C6): These are "non-participating" or "ether-type" protecting groups that are stable under a wide range of conditions but can be removed simultaneously via catalytic hydrogenation.[8][9]
-
2-O-Acetyl Group: This is a "participating" ester-type group. Its presence is crucial for ensuring high stereoselectivity for the 1,2-trans product.[1][5]
The Mechanism of Stereoselective Glycosylation
Understanding the reaction mechanism is critical for successful execution and optimization. The glycosylation proceeds through several key steps:
-
Activation of the Thioglycoside: The reaction is initiated by the activation of the anomeric sulfur atom by an iodonium ion (I+) generated from NIS.[10] The acidic co-promoter, TfOH, enhances the electrophilicity of the iodonium species.[11]
-
Departure of the Thiophenyl Group: The activated sulfur species becomes an excellent leaving group, leading to its departure and the formation of a transient oxocarbenium ion intermediate.
-
Neighboring Group Participation: The crucial step for stereocontrol involves the acetyl group at the C2 position. The carbonyl oxygen of the acetyl group attacks the anomeric carbon, forming a cyclic dioxolenium ion intermediate.[5][6]
-
Stereoselective Attack by the Acceptor: This dioxolenium ion effectively shields the α-face of the pyranose ring. Consequently, the glycosyl acceptor can only attack from the opposite (β) face, resulting in the exclusive formation of the 1,2-trans-glycosidic linkage.[5]
Below is a diagram illustrating this mechanistic pathway.
Caption: Mechanism of stereoselective glycosylation.
Experimental Protocol
This protocol describes the glycosylation of methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside (a model acceptor with a hindered 6-OH) with the title donor.
Materials and Reagents
| Reagent | Molecular Weight ( g/mol ) | Amount (mg) | Moles (mmol) | Equivalents |
| Phenyl 2-O-Acetyl-3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside (Donor) | 586.71 | 117 | 0.20 | 1.2 |
| Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside (Acceptor) | 464.55 | 77 | 0.167 | 1.0 |
| N-Iodosuccinimide (NIS) | 224.98 | 54 | 0.24 | 1.4 |
| Trifluoromethanesulfonic acid (TfOH) | 150.08 | ~3 µL | 0.02 | 0.1 |
| Dichloromethane (DCM), anhydrous | - | 5 mL | - | - |
| Activated Molecular Sieves (4 Å) | - | ~200 mg | - | - |
Equipment
-
Round-bottom flasks, oven-dried
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (Argon or Nitrogen)
-
Syringes and needles
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard glassware for workup and purification
-
Rotary evaporator
-
Flash chromatography system
Step-by-Step Methodology
Caption: Experimental workflow for glycosylation.
1. Preparation (Day 1):
-
Oven-dry all glassware overnight and allow to cool in a desiccator.
-
Activate 4 Å molecular sieves by heating them in a flask under high vacuum with a heat gun for 10-15 minutes, then allow to cool under an inert atmosphere.
2. Reaction Setup (Day 2):
-
To a flame-dried round-bottom flask under an argon atmosphere, add the glycosyl donor (117 mg, 0.20 mmol) and the glycosyl acceptor (77 mg, 0.167 mmol).
-
Add the activated molecular sieves (~200 mg).
-
Dissolve the solids in anhydrous dichloromethane (5 mL) via cannula transfer.
-
Stir the resulting suspension at room temperature for 30 minutes to ensure all reagents are dry.
3. Reaction Initiation and Monitoring:
-
Cool the reaction mixture to -40 °C using an acetone/dry ice bath.
-
Add N-iodosuccinimide (54 mg, 0.24 mmol) to the flask in one portion. The mixture may turn a yellow or brownish color.
-
Stir for 10 minutes at -40 °C.
-
Slowly add a stock solution of TfOH in DCM (e.g., 3 µL of TfOH in 300 µL of DCM; add 200 µL of this stock solution for 0.02 mmol) dropwise via syringe.
-
Expert Insight: The reaction temperature is crucial. Starting at a low temperature (-40 °C to -20 °C) helps to control the reactivity and can improve stereoselectivity by favoring the ordered, participatory pathway over a more dissociative SN1-type mechanism.[10]
-
Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate solvent system). The reaction is typically complete within 30-60 minutes. The disappearance of the donor spot is a key indicator.
4. Quenching and Workup:
-
Once the donor is consumed, quench the reaction by adding 2-3 drops of triethylamine or pyridine to neutralize the triflic acid.
-
Allow the mixture to warm to room temperature.
-
Dilute the reaction with additional DCM (15 mL).
-
Filter the entire mixture through a pad of Celite® to remove the molecular sieves, washing the pad with DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with a 10% aqueous sodium thiosulfate (Na2S2O3) solution (2 x 15 mL) to remove iodine and excess NIS, followed by saturated aqueous sodium bicarbonate (1 x 15 mL), and finally with brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
5. Purification:
-
The crude product is purified by flash column chromatography on silica gel.[2]
-
The choice of eluent will depend on the specific acceptor used, but a gradient of hexanes and ethyl acetate is typically effective. The product is generally less polar than the acceptor alcohol.
-
Fractions containing the desired product are identified by TLC, pooled, and concentrated to yield the purified disaccharide.
Troubleshooting and Key Considerations
-
Sluggish Reaction: If the reaction does not proceed, a slight increase in temperature (e.g., to -20 °C or 0 °C) may be necessary.[10] Alternatively, a small additional charge of TfOH can be added, but excess acid can lead to side products.
-
Anomeric Mixture: The formation of the undesired 1,2-cis-α-isomer suggests that the neighboring group participation pathway is being circumvented. This can happen at higher temperatures or with highly reactive (disarmed) donors. Ensuring the reaction is run at a sufficiently low temperature is critical.
-
Side Products: Thioglycoside chemistry can sometimes lead to side reactions, such as the formation of N-glycosyl succinimide.[12] Efficient purification is essential to isolate the desired product.
-
Moisture: The presence of water is detrimental to glycosylation reactions as it can hydrolyze the activated donor. Rigorous drying of reagents, solvents, and glassware is paramount for achieving high yields.
Conclusion
This application note provides a robust and mechanistically grounded protocol for the stereoselective synthesis of 1,2-trans-β-galactosides using Phenyl 2-O-Acetyl-3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside. The strategic use of a participating 2-O-acetyl group, in combination with the reliable NIS/TfOH promoter system, offers a powerful method for the controlled assembly of complex carbohydrates. By understanding the principles behind each step, from donor activation to stereodirecting intermediate formation, researchers can confidently apply and adapt this methodology to their specific synthetic targets in drug discovery and glycobiology.
References
- 1. news-medical.net [news-medical.net]
- 2. Chemical glycosylation - Wikipedia [en.wikipedia.org]
- 3. Glycosidation using thioglycoside donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Unraveling the promoter effect and the roles of counterion exchange in glycosylation reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 9. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. pubs.acs.org [pubs.acs.org]
Application Note: NIS/TfOH Mediated Glycosylation using Phenyl 2-O-Acetyl-3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Importance of Glycosylation
The intricate dance of life is often choreographed by carbohydrates. These complex biomolecules, or glycans, adorn cell surfaces and proteins, mediating critical biological processes ranging from immune responses and cell signaling to pathogen recognition.[1] The ability to synthesize complex oligosaccharides with precision is therefore a cornerstone of glycobiology and is paramount in the development of novel therapeutics, vaccines, and diagnostic agents.[1] Chemical glycosylation, the formation of a glycosidic bond, is the fundamental reaction that enables the construction of these vital molecules.[2]
Among the arsenal of glycosylation methods, the use of thioglycosides as glycosyl donors has emerged as a robust and versatile strategy.[3][4] Thioglycosides are favored for their stability to a wide range of reaction conditions, allowing for complex protecting group manipulations, while also being readily activated by thiophilic promoters.[3][4] This application note provides a detailed technical guide on the activation of a specific and valuable glycosyl donor, Phenyl 2-O-Acetyl-3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside, using the potent N-Iodosuccinimide (NIS) and Trifluoromethanesulfonic acid (TfOH) promoter system. This combination is widely employed for its efficiency in activating thioglycosides for the formation of glycosidic linkages.[4][5]
The Mechanism of NIS/TfOH Activation: A Stepwise Perspective
The effectiveness of the NIS/TfOH system lies in its ability to convert the relatively stable thioglycoside into a highly reactive electrophilic species at the anomeric carbon. The reaction proceeds through a series of well-orchestrated steps:
-
Activation of NIS by TfOH: Triflic acid (TfOH), a strong Brønsted acid, protonates N-iodosuccinimide (NIS), enhancing its electrophilicity.
-
Thiophile-Iodonium Interaction: The sulfur atom of the thioglycoside donor acts as a nucleophile, attacking the electrophilic iodine of the activated NIS. This results in the formation of a sulfonium ion intermediate.
-
Formation of the Key Glycosyl Intermediate: The departure of the phenylthio group as a phenylsulfenyl iodide (PhSI) or a related species, facilitated by the succinimide anion, leads to the formation of a highly reactive glycosyl oxocarbenium ion. This ion exists in equilibrium with a covalent glycosyl triflate species. The nature of this intermediate is crucial in determining the stereochemical outcome of the glycosylation.[6][7]
-
Nucleophilic Attack by the Glycosyl Acceptor: The unprotected hydroxyl group of the glycosyl acceptor molecule then attacks the electrophilic anomeric carbon of the oxocarbenium ion (or undergoes an SN2-type displacement of the triflate), forming the desired glycosidic bond.[2]
The 2-O-acetyl group in the specified donor, Phenyl 2-O-Acetyl-3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside, plays a critical role in the stereochemical outcome of the glycosylation. Through neighboring group participation , the acetyl carbonyl oxygen can attack the anomeric center, forming a cyclic dioxolanium ion intermediate. This intermediate shields one face of the molecule, leading to the formation of a 1,2-trans-glycosidic linkage upon nucleophilic attack by the acceptor.[3]
References
- 1. irl.umsl.edu [irl.umsl.edu]
- 2. Chemical glycosylation - Wikipedia [en.wikipedia.org]
- 3. Efficient Synthesis of 2-OH Thioglycosides from Glycals Based on the Reduction of Aryl Disulfides by NaBH4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycosidation using thioglycoside donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ZnI2-Mediated cis-Glycosylations of Various Constrained Glycosyl Donors: Recent Advances in cis-Selective Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Unraveling the promoter effect and the roles of counterion exchange in glycosylation reaction - PMC [pmc.ncbi.nlm.nih.gov]
DMTST activation of acetylated phenylthioglycoside donors
Application Note & Protocol
Topic: High-Efficiency 1,2-trans Glycosylation: DMTST Activation of Acetylated Phenylthioglycoside Donors
Audience: Researchers, scientists, and drug development professionals in the fields of carbohydrate chemistry, medicinal chemistry, and glycobiology.
Introduction: The Strategic Choice for 1,2-trans Glycosidic Linkages
The chemical synthesis of complex oligosaccharides and glycoconjugates is a cornerstone of modern drug discovery and biological research.[1] The formation of the glycosidic bond, however, remains a formidable challenge, demanding precise control over stereochemistry and yield.[2] Among the various glycosylation strategies, the use of thioglycoside donors stands out due to their excellent balance of stability during protecting group manipulations and their tunable reactivity for glycosidic bond formation.[3]
This guide focuses on a robust and highly stereoselective method employing acetylated phenylthioglycoside donors activated by the potent thiophilic promoter, Dimethyl(methylthio)sulfonium triflate (DMTST). Acetylated donors, often termed "disarmed" donors, possess a C2-acetyl group that acts as a participating neighboring group. This participation is the key to ensuring the formation of the thermodynamically favored 1,2-trans glycosidic linkage, a common motif in biologically active glycans.
DMTST is a highly effective promoter that enables activation of even these less reactive "disarmed" donors under mild conditions.[4] This document provides a detailed exploration of the underlying chemical principles, a step-by-step protocol for implementation, and expert insights into achieving successful outcomes.
The Chemical Rationale: A Mechanistic Dissection
A deep understanding of the roles of the donor, protecting groups, and the promoter is critical for successful glycosylation. The choices made are not arbitrary; they are deliberate decisions to steer the reaction toward a specific, desired outcome.
The Acetylated Phenylthioglycoside Donor
Phenylthioglycosides are widely used building blocks in oligosaccharide synthesis.[5] The phenylthio group at the anomeric center is a relatively poor leaving group, rendering the donor stable to a wide range of reaction conditions used for installing and removing protecting groups. However, its reactivity can be "unlocked" by a suitable thiophilic promoter.[6]
The critical feature for stereocontrol in this system is the presence of an acetyl (Ac) group at the C2 position. Electron-withdrawing protecting groups like acetates decrease the electron density of the pyranose ring, reducing the donor's intrinsic reactivity—a phenomenon known as "disarming".[7] While this necessitates a powerful promoter like DMTST, it is also the key to stereoselectivity.
The DMTST Promoter: A Potent Thiophile
Dimethyl(methylthio)sulfonium triflate (DMTST) is a powerful electrophilic sulfur species. Its high thiophilicity makes it exceptionally effective for activating the anomeric sulfur of the thioglycoside donor.[4] The activation process is swift and efficient, even at low temperatures, which helps to suppress potential side reactions. The triflate (OTf) counteranion is non-nucleophilic, preventing it from competing with the glycosyl acceptor.
The Glycosylation Mechanism: Directing the Stereochemical Outcome
The reaction proceeds through a well-defined pathway that guarantees the 1,2-trans stereochemistry.
-
Activation: The electrophilic DMTST promoter attacks the sulfur atom of the phenylthio group, converting it into an excellent leaving group (phenyl methyl disulfide).
-
Neighboring Group Participation: As the leaving group departs, the oxygen of the C2-acetyl group attacks the anomeric center from the backside. This intramolecular reaction forms a stable, cyclic dioxolenium ion intermediate. This intermediate effectively blocks the top face (β-face in the gluco- and galacto-series) of the pyranose ring.
-
Nucleophilic Attack: The glycosyl acceptor (an alcohol) can now only attack the anomeric carbon from the opposite, unhindered face (the α-face).
-
Product Formation: This exclusively anti-facial attack opens the dioxolenium ion ring and results in the formation of the 1,2-trans glycosidic bond.
This mechanism is a classic example of substrate-controlled stereoselectivity, providing a reliable route to a single stereoisomer.
Experimental Application & Protocols
This section provides a comprehensive, step-by-step guide for performing a DMTST-promoted glycosylation.
Materials and Reagents
-
Acetylated Phenylthioglycoside Donor (e.g., Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside)
-
Glycosyl Acceptor (with a single free hydroxyl group)
-
Dimethyl(methylthio)sulfonium triflate (DMTST)
-
2,6-Di-tert-butyl-4-methylpyridine (DTBMP) or other non-nucleophilic base
-
Anhydrous Dichloromethane (DCM), reaction grade
-
Activated Molecular Sieves (4 Å, powdered)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
-
TLC plates (silica gel 60 F₂₅₄) and appropriate visualization stain (e.g., ceric ammonium molybdate or p-anisaldehyde)
Essential Equipment
-
Round-bottom flasks, oven-dried
-
Magnetic stirrer and stir bars
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Syringes and needles
-
Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C or cryocooler)
-
Rotary evaporator
-
Glassware for aqueous workup (separatory funnel, flasks)
-
Silica gel column chromatography setup
Critical Safety Precautions
-
DMTST: Is corrosive and moisture-sensitive. Handle exclusively in a fume hood, wearing gloves, lab coat, and safety glasses. Avoid inhalation of dust.[8] Store under an inert atmosphere.
-
Thio-compounds: Phenylthioglycosides and byproducts can have unpleasant odors and should be handled in a well-ventilated fume hood.[5][9]
-
Anhydrous Solvents: Dichloromethane is a volatile chlorinated solvent. Handle with care in a fume hood.
-
Cryogenic Baths: Use appropriate thermal gloves when handling dry ice. Ensure the bath is in a well-ventilated area to prevent CO₂ buildup.
Protocol: DMTST-Promoted Glycosylation
This protocol describes a general procedure. Molar equivalents and reaction times may require optimization for specific substrates.
1. Reaction Setup (Under Inert Atmosphere): a. To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the glycosyl donor (1.0 equiv), glycosyl acceptor (~1.2 equiv), and a non-nucleophilic base such as DTBMP (1.5 equiv). b. Add freshly activated 4 Å molecular sieves (~100 mg per 0.1 mmol of donor). c. Seal the flask with a septum, and purge with inert gas (Ar or N₂) for 10-15 minutes. d. Add anhydrous dichloromethane via syringe to achieve a concentration of approximately 0.05 M with respect to the donor. e. Stir the mixture at room temperature for 30 minutes to allow the sieves to adsorb any residual water.
2. Activation and Reaction: a. Cool the flask to the desired reaction temperature. For acetylated donors, a starting point of -40 °C to -20 °C is often effective. b. In a separate, dry vial, dissolve DMTST (1.5 - 2.0 equiv) in a small amount of anhydrous DCM. c. Add the DMTST solution dropwise to the stirring reaction mixture via syringe over 5 minutes.
- Scientist's Note: The lower reactivity of acetylated donors often requires a slightly higher temperature or longer reaction time compared to "armed" donors. Starting at a lower temperature and allowing the reaction to slowly warm is a common strategy.
3. Reaction Monitoring: a. Monitor the consumption of the glycosyl donor by Thin Layer Chromatography (TLC). b. To take a sample, carefully withdraw a small aliquot with a syringe, quench it in a vial containing a few drops of triethylamine/methanol, and spot on a TLC plate. c. The reaction is complete when the donor spot has been fully consumed (typically 1-4 hours).
4. Quenching and Workup: a. Once the reaction is complete, quench by adding triethylamine (~0.5 mL) or pyridine to neutralize the triflic acid byproduct. b. Allow the mixture to warm to room temperature. c. Dilute the mixture with additional DCM and filter through a pad of celite to remove the molecular sieves. Rinse the pad with DCM. d. Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). e. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
5. Purification: a. Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired glycoside product.
Data, Outcomes, and Troubleshooting
Expected Outcomes and Data Interpretation
For the glycosylation of a typical acetylated glucosyl donor, high yields (70-90%) and excellent 1,2-trans (β) stereoselectivity (>20:1) are expected.
-
¹H NMR Spectroscopy: The key diagnostic signal is the anomeric proton (H-1) of the newly formed glycoside. For a β-glucoside, this proton appears as a doublet with a large coupling constant (³J(H₁,H₂) ≈ 8-9 Hz), indicative of a trans-diaxial relationship with H-2.
-
Mass Spectrometry: ESI-MS or MALDI-TOF can be used to confirm the molecular weight of the desired product.
| Parameter | Typical Value/Observation | Rationale |
| Donor:Acceptor Ratio | 1 : 1.2 | A slight excess of the acceptor drives the reaction to completion. |
| DMTST Equiv. | 1.5 - 2.0 | Ensures complete activation of the less reactive "disarmed" donor. |
| Temperature | -40 °C to -20 °C | Balances the need for activation with minimizing side reactions.[10] |
| Yield | 70 - 90% | Highly efficient coupling method. |
| Stereoselectivity | >20:1 (1,2-trans) | Directed by C2-acetyl neighboring group participation. |
Troubleshooting Guide
| Observation/Problem | Potential Cause(s) | Suggested Solution(s) |
| No reaction or very slow reaction | 1. Inactive DMTST due to moisture exposure.2. Reaction temperature is too low.3. Donor is particularly unreactive. | 1. Use a fresh bottle of DMTST or purchase new.2. Allow the reaction to warm slowly (e.g., from -40 °C to 0 °C) over several hours.3. Increase DMTST equivalents to 2.5. |
| Low Yield | 1. Incomplete reaction.2. Degradation of donor or product.3. Presence of water in the reaction. | 1. Increase reaction time or temperature.2. Ensure efficient quenching and avoid prolonged exposure to acidic conditions.3. Thoroughly dry all glassware and use freshly activated sieves and anhydrous solvents. |
| Poor Stereoselectivity (mixture of anomers) | 1. The C2-participating group is not effective.2. Reaction temperature is too high, favoring an Sₙ1-like pathway through an oxocarbenium ion.[11] | 1. This is unlikely with an acetyl group but confirm donor structure.2. Run the reaction at a lower temperature for a longer time. |
| Formation of Trehalose-like byproduct | The glycosyl donor is reacting with itself (hydrolysis followed by self-condensation). | Ensure the system is scrupulously dry. Add the DMTST solution slowly to maintain a low instantaneous concentration. |
Conclusion
The activation of acetylated phenylthioglycoside donors with DMTST is a premier strategy for the stereospecific synthesis of 1,2-trans glycosidic linkages. By leveraging the principles of donor disarming and neighboring group participation, this method provides chemists with a reliable and high-yielding tool for assembling complex carbohydrates. The operational simplicity, coupled with the predictable and highly selective outcome, makes this protocol an invaluable asset for researchers in glycochemistry and drug development.
References
- 1. irl.umsl.edu [irl.umsl.edu]
- 2. Glycosylation reactions--present status future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of phenylthioglycoside - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Expedient Synthesis of Superarmed Glycosyl Donors via Oxidative Thioglycosidation of Glycals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. carlroth.com [carlroth.com]
- 10. Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unraveling the promoter effect and the roles of counterion exchange in glycosylation reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to One-Pot Glycosylation using Disarmed Thioglycoside Donors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Efficiency of One-Pot Glycosylation
The chemical synthesis of complex oligosaccharides is a cornerstone of glycobiology and drug discovery, enabling access to homogeneous materials for studying their biological functions.[1][2] However, traditional stepwise synthesis is often a laborious and time-consuming process, hampered by the need for purification of intermediates at each stage.[3] One-pot glycosylation strategies have emerged as a powerful solution, significantly streamlining the synthesis of complex glycans by performing multiple reaction steps in a single reaction vessel without the isolation of intermediates.[4][5][6] This approach not only accelerates the synthetic process but also reduces waste generation.[3]
At the heart of many successful one-pot strategies lies the "armed-disarmed" concept, a principle of chemoselectivity that allows for the sequential activation of glycosyl donors based on their electronic properties.[7][8] This guide focuses on the application of this concept using thioglycosides, versatile building blocks that can function as both glycosyl donors and acceptors.[9]
The Armed-Disarmed Principle with Thioglycosides
The reactivity of a glycosyl donor is profoundly influenced by the nature of its protecting groups.[10] This forms the basis of the armed-disarmed strategy:
-
Armed Donors: These possess electron-donating protecting groups, such as benzyl ethers, at positions like C-2. These groups stabilize the developing positive charge of the oxocarbenium ion intermediate, making the donor more reactive.[7][10]
-
Disarmed Donors: Conversely, these have electron-withdrawing protecting groups, like acyl (e.g., benzoyl) or azido groups.[7] These groups destabilize the oxocarbenium ion, rendering the donor less reactive and effectively "disarming" it.[7][10]
This difference in reactivity allows for the selective activation of an armed donor in the presence of a disarmed one, which can then act as a glycosyl acceptor.[8] The resulting disaccharide, now "disarmed" by the incorporated acyl groups, can then be activated in a subsequent step under more forceful conditions to react with another acceptor.[8]
Core Mechanism of Chemoselective Activation
The one-pot glycosylation strategy with armed and disarmed thioglycosides hinges on the ability to control the activation of the anomeric thioether. Thiophilic promoters are used to activate the thioglycoside, leading to the formation of a reactive oxocarbenium ion intermediate. The choice of promoter and reaction conditions is critical for achieving chemoselectivity.
A common and effective promoter system is a combination of an electrophilic activator, such as N-iodosuccinimide (NIS), and a catalytic amount of a Lewis acid, like trifluoromethanesulfonic acid (TfOH) or trimethylsilyl triflate (TMSOTf).[9][11] The reaction proceeds through the activation of the more reactive "armed" donor at a lower temperature, followed by a temperature increase or addition of a stronger promoter to activate the newly formed, less reactive "disarmed" donor for the subsequent glycosylation step.
Figure 1: Workflow of a two-step one-pot glycosylation using the armed-disarmed strategy.
Experimental Protocols
General Considerations for One-Pot Glycosylation
-
Reagents and Solvents: All reagents should be of high purity and solvents should be anhydrous. Dichloromethane (CH2Cl2) is a common solvent for these reactions.
-
Inert Atmosphere: Reactions are typically carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture from quenching the reaction.
-
Molecular Sieves: Freshly activated 4 Å molecular sieves are essential for removing trace amounts of water from the reaction mixture.
-
Temperature Control: Precise temperature control is crucial for achieving chemoselectivity. Low temperatures (-40°C to -78°C) are often used for the initial selective activation of the armed donor.
Protocol: One-Pot Synthesis of a Trisaccharide
This protocol describes a general procedure for the synthesis of a trisaccharide using an armed thioglycoside donor, a disarmed thioglycoside acceptor (which becomes the new donor), and a final glycosyl acceptor.
Materials:
-
Armed thioglycoside donor (1.2 equiv)
-
Disarmed thioglycoside acceptor (1.0 equiv)
-
Final glycosyl acceptor (1.5 equiv)
-
N-Iodosuccinimide (NIS)
-
Trifluoromethanesulfonic acid (TfOH) or Trimethylsilyl triflate (TMSOTf)
-
Anhydrous Dichloromethane (CH2Cl2)
-
Activated 4 Å molecular sieves
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add the armed thioglycoside donor (1.2 equiv), the disarmed thioglycoside acceptor (1.0 equiv), and activated 4 Å molecular sieves.
-
Solvent Addition: Add anhydrous CH2Cl2 and stir the mixture at room temperature for 30 minutes.
-
First Glycosylation (Activation of Armed Donor):
-
Cool the reaction mixture to -40°C.
-
Add NIS (1.3 equiv) to the mixture.
-
Slowly add a catalytic amount of TfOH or TMSOTf (0.1-0.2 equiv).
-
Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
-
Second Glycosylation (Activation of Disarmed Intermediate):
-
Once the first glycosylation is complete (as indicated by TLC), add the final glycosyl acceptor (1.5 equiv) to the reaction mixture at -40°C.
-
Add an additional portion of NIS (1.5 equiv) and TfOH or TMSOTf (1.0 equiv).
-
Allow the reaction to slowly warm to 0°C or room temperature and continue to monitor by TLC.
-
-
Quenching and Workup:
-
Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate (Na2S2O3).
-
Filter the mixture through Celite and wash the filter cake with CH2Cl2.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate (NaHCO3) and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired trisaccharide.
Data Presentation: Representative Examples
The following table summarizes typical reaction conditions and outcomes for one-pot glycosylations using the armed-disarmed strategy with thioglycosides.
| Armed Donor (Protecting Groups) | Disarmed Acceptor (Protecting Groups) | Final Acceptor | Promoter System | Temp (°C) | Yield (%) | Reference |
| Per-O-benzyl | 6-O-pentafluorobenzoyl | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | NIS/TESOTf | -40 to 0 | 75 | [12] |
| Ethyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-galactopyranoside | Ethyl 2,3,4-tri-O-benzoyl-1-thio-β-D-glucopyranoside | 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose | NIS/TfOH | -35 to 0 | 82 | [8] |
| Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside | Phenyl 2,3,6-tri-O-benzoyl-1-thio-β-D-galactopyranoside | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | DMTST | -60 to -30 | 68 | [11] |
Troubleshooting and Key Considerations
-
Aglycon Transfer: A potential side reaction is the transfer of the aglycon (the thio-group) from the acceptor to the activated donor.[13] This can be minimized by careful selection of protecting groups and reaction conditions.[13]
-
Stereoselectivity: The stereochemical outcome of glycosylation is influenced by various factors, including the protecting group at C-2, the solvent, and the temperature.[14] A participating group at C-2 (e.g., an acetyl or benzoyl group) will typically lead to the formation of a 1,2-trans-glycosidic linkage.[14][15]
-
Reactivity Tuning: The reactivity of thioglycoside donors can be further fine-tuned by modifying the thio-aglycon (e.g., ethylthio vs. phenylthio) or by introducing "superarming" or "superdisarming" protecting group patterns.[9][16]
Conclusion
The one-pot glycosylation strategy utilizing armed and disarmed thioglycoside donors is a highly efficient and versatile method for the synthesis of complex oligosaccharides. By understanding the principles of chemoselective activation and carefully controlling reaction parameters, researchers can significantly accelerate the construction of target glycans, facilitating advancements in glycobiology and the development of new carbohydrate-based therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. eurekaselect.com [eurekaselect.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Chemical O‐Glycosylations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Armed and disarmed saccharides - Wikipedia [en.wikipedia.org]
- 8. Superarmed and Superdisarmed Building Blocks in Expeditious Oligosaccharide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemoselective activation of ethyl vs. phenyl thioglycosides: one-pot synthesis of oligosaccharides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. youtube.com [youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. An armed-disarmed approach for blocking aglycon transfer of thioglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Efficient Synthesis of 2-OH Thioglycosides from Glycals Based on the Reduction of Aryl Disulfides by NaBH4 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Expedient Synthesis of Superarmed Glycosyl Donors via Oxidative Thioglycosidation of Glycals - PMC [pmc.ncbi.nlm.nih.gov]
The Architect's Guide to Glycan Synthesis: Crafting Complexity from Monosaccharide Blueprints
For researchers, medicinal chemists, and drug development professionals, the synthesis of structurally defined complex glycans and oligosaccharides represents both a formidable challenge and a gateway to profound biological insights and novel therapeutics. The intricate branching and stereochemical diversity of these molecules, often termed the "third language of life," demand a sophisticated and multifaceted synthetic toolkit. This guide provides an in-depth exploration of the state-of-the-art methodologies in glycan synthesis, moving beyond mere procedural lists to elucidate the strategic rationale behind each experimental choice.
This document is structured to provide a comprehensive overview, from the foundational principles of chemical synthesis to the elegance of enzymatic methods and the synergistic power of chemoenzymatic strategies. Each section is designed to be a self-contained yet interconnected resource, complete with detailed protocols, quantitative data, and visual workflows to empower researchers in this dynamic field.
The Chemical Forge: Building Glycans with Precision and Control
Chemical synthesis remains the bedrock of glycan construction, offering unparalleled control over the final structure, including the incorporation of unnatural monosaccharides. The core of this approach lies in the strategic use of protecting groups and the stereoselective formation of the glycosidic bond.
The Logic of Protecting Groups: A Strategic Imperative
The numerous hydroxyl groups on a monosaccharide possess similar reactivity, necessitating a carefully planned protecting group strategy to achieve regioselectivity. An ideal protecting group should be easy to install, stable under various reaction conditions, and removable with high selectivity without affecting other parts of the molecule.
Key Classes of Protecting Groups and Their Rationale:
-
Temporary Groups: These are removed at intermediate stages to allow for chain elongation or branching. Common examples include the fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile, and silyl ethers, which are cleaved by fluoride ions.
-
Permanent Groups: These remain throughout the synthesis and are removed in the final deprotection steps. Benzyl (Bn) ethers are widely used and are typically removed by hydrogenolysis.
-
Participating Groups: Acyl-type protecting groups at the C-2 position, such as acetyl (Ac) or benzoyl (Bz), can influence the stereochemical outcome of a glycosylation reaction. They form a transient cyclic intermediate that shields one face of the anomeric center, directing the incoming acceptor to the opposite face, typically resulting in a 1,2-trans-glycosidic linkage.
The Art of the Glycosidic Bond: Reaction Mechanisms and Promoters
The formation of the glycosidic linkage is the cornerstone of oligosaccharide synthesis. This reaction involves the activation of a glycosyl donor, which bears a leaving group at the anomeric position, by a promoter. The activated donor is then attacked by a hydroxyl group of the glycosyl acceptor.
Common Glycosyl Donors and Activation Systems:
| Glycosyl Donor | Leaving Group | Typical Promoter(s) | Key Advantages |
| Trichloroacetimidates | -OC(=NH)CCl₃ | Trimethylsilyl trifluoromethanesulfonate (TMSOTf), Boron trifluoride etherate (BF₃·OEt₂) | High reactivity, generally good yields. |
| Thioglycosides | -SR (e.g., -SPh, -SEt) | N-Iodosuccinimide (NIS)/TfOH, Dimethyl(methylthio)sulfonium triflate (DMTST) | Stable, can be used in iterative glycosylation strategies. |
| Glycosyl Halides | -Br, -Cl | Silver or mercury salts | Historically significant, still used in specific applications. |
| Glycals | (enol ether) | Epoxidizing agents (e.g., DMDO), followed by a Lewis acid | Allows for the formation of 2-deoxy sugars. |
The choice of donor, acceptor, promoter, and solvent all critically influence the yield and, most importantly, the stereoselectivity (α vs. β linkage) of the glycosylation reaction.
Automated Glycan Assembly (AGA): The Future of Chemical Synthesis
Inspired by the success of automated peptide and oligonucleotide synthesis, Automated Glycan Assembly (AGA) has emerged as a transformative technology for the rapid synthesis of complex oligosaccharides.[1] In AGA, a monosaccharide building block is attached to a solid support, and the oligosaccharide is elongated in a stepwise fashion through repeated cycles of deprotection and glycosylation.[2]
Protocol 1: General Cycle for Automated Glycan Assembly (AGA) [1]
-
Resin Preparation: Start with a solid support (e.g., Merrifield resin) functionalized with a suitable linker.
-
Attachment of the First Monosaccharide: Couple the first monosaccharide building block to the linker on the solid support.
-
Deprotection: Remove the temporary protecting group (e.g., Fmoc) from the resin-bound monosaccharide to expose a free hydroxyl group. This is typically achieved by flowing a solution of a weak base, such as 20% piperidine in DMF, through the reactor.
-
Glycosylation: Introduce the next monosaccharide building block (as a glycosyl donor) along with a suitable promoter (e.g., TMSOTf for a trichloroacetimidate donor) to effect the glycosylation reaction.
-
Capping (Optional but Recommended): To prevent the formation of deletion sequences, any unreacted hydroxyl groups are "capped" by acetylation using, for example, acetic anhydride and pyridine.[3]
-
Iteration: Repeat the deprotection and glycosylation (and capping) cycles until the desired oligosaccharide is assembled.
-
Cleavage and Deprotection: Cleave the completed oligosaccharide from the solid support (the conditions for which depend on the linker used) and remove all permanent protecting groups.
-
Purification: Purify the final product, typically by high-performance liquid chromatography (HPLC).
The Biocatalytic Approach: Harnessing Nature's Glycosylation Machinery
Enzymatic synthesis offers an elegant and highly efficient alternative to chemical methods. Glycosyltransferases, the enzymes responsible for glycan biosynthesis in nature, catalyze the formation of glycosidic bonds with absolute regio- and stereospecificity, obviating the need for complex protecting group manipulations.[4]
Glycosyltransferases: The Master Builders
Glycosyltransferases transfer a monosaccharide from an activated sugar nucleotide donor (e.g., UDP-glucose, CMP-sialic acid) to a specific hydroxyl group of an acceptor molecule.[4] The "one enzyme, one linkage" paradigm, while not absolute, underscores the high specificity of these enzymes, which is a major advantage in complex glycan synthesis.
One-Pot Multi-Enzyme (OPME) Systems: A Symphony of Catalysis
A significant advancement in enzymatic synthesis is the development of one-pot multi-enzyme (OPME) systems.[5][6] These systems combine multiple enzymes in a single reaction vessel to both synthesize the required sugar nucleotide donor from simple precursors and then transfer the sugar to the acceptor. This approach improves efficiency and reduces costs associated with the synthesis and purification of individual sugar nucleotides.[7]
Protocol 2: Representative One-Pot Multi-Enzyme (OPME) Synthesis of a Trisaccharide [8]
This protocol describes the synthesis of sialyl-α2,3-lactose.
-
Reaction Mixture Preparation: In a single tube, combine lactose (acceptor), N-acetylmannosamine (sialic acid precursor), pyruvate, and ATP in a suitable buffer (e.g., Tris-HCl, pH 8.0).
-
Enzyme Addition: Add the following enzymes to the reaction mixture:
-
Sialic acid aldolase
-
CMP-sialic acid synthetase
-
α2,3-sialyltransferase
-
Pyruvate kinase and phosphoenolpyruvate (for ATP regeneration, optional but recommended)
-
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) with gentle agitation.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or HPLC.
-
Work-up and Purification: Once the reaction is complete, terminate it by adding cold ethanol to precipitate the enzymes. Centrifuge to remove the precipitate, and purify the supernatant containing the desired trisaccharide by size-exclusion or ion-exchange chromatography.
Chemoenzymatic Synthesis: The Best of Both Worlds
Chemoenzymatic synthesis leverages the strengths of both chemical and enzymatic approaches to construct highly complex glycans that would be difficult to access by either method alone.[9] A common strategy involves the chemical synthesis of a core oligosaccharide structure, which is then elaborated and diversified using a panel of glycosyltransferases.[10]
"Stop and Go" Synthesis: A Biomimetic Strategy
A powerful chemoenzymatic approach, termed "stop and go" synthesis, has been developed to create asymmetrically branched N-glycans.[11] This strategy involves the enzymatic installation of branching points using glycosyltransferases in combination with unnatural sugar donors. These unnatural monosaccharides act as a "stop" signal for further enzymatic elaboration. At a desired stage, the unnatural sugar can be chemically converted to its natural counterpart (the "go" signal), allowing for branch-specific extension.[9]
Protocol 3: Chemoenzymatic Synthesis of a Complex N-Glycan (Conceptual Steps) [12][13]
-
Core Synthesis: Chemically synthesize or isolate a core glycan structure (e.g., a biantennary N-glycan from egg yolk).[12]
-
Enzymatic Branching: Use specific glycosyltransferases (e.g., MGAT4, MGAT5) to add branching N-acetylglucosamine (GlcNAc) residues. In a "stop and go" strategy, an unnatural UDP-GlcNAc analog might be used for one of the branches.[11]
-
Chemical Modification (the "Go" step): If an unnatural sugar was used, perform a chemical modification to convert it to the natural form, thus enabling further enzymatic reactions on that specific branch.
-
Enzymatic Elongation: Sequentially add different glycosyltransferases (e.g., galactosyltransferases, sialyltransferases, fucosyltransferases) and their corresponding sugar nucleotide donors to extend the different branches of the glycan, creating a complex, asymmetrical structure.
-
Purification: After each enzymatic step, purification is typically required. This can be achieved using HPLC or solid-phase extraction.
Purification and Characterization: Ensuring Structural Integrity
The final, critical steps in any glycan synthesis are purification and structural verification. Due to the potential for side products and incomplete reactions, rigorous characterization is essential to confirm the identity and purity of the synthesized oligosaccharide.
Purification Techniques
-
High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purifying synthetic oligosaccharides.[14] Different column chemistries can be employed:
-
Reversed-phase (RP) HPLC: Separates based on hydrophobicity. Often used for protected oligosaccharides.
-
Normal-phase (NP) HPLC: Separates based on polarity.
-
Porous Graphitic Carbon (PGC) HPLC: Excellent for separating closely related glycan isomers.[15]
-
-
Solid-Phase Extraction (SPE): Used for rapid cleanup and desalting of reaction mixtures.[15]
Structural Characterization
-
Mass Spectrometry (MS): Provides the molecular weight of the oligosaccharide, confirming its composition. Tandem MS (MS/MS) can be used to fragment the molecule, providing information about the sequence of monosaccharides.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for the complete structural elucidation of glycans.[17] One- and two-dimensional NMR experiments can determine:
-
The monosaccharide composition.
-
The anomeric configuration (α or β) of each linkage.
-
The position of the glycosidic linkages.
-
The overall three-dimensional conformation of the molecule.
-
Table of Characterization Techniques:
| Technique | Information Provided | Sample Requirements |
| MALDI-TOF MS | Molecular weight, composition | Small sample amount, tolerant of some impurities |
| ESI-MS/MS | Molecular weight, sequence information | Requires pure sample, couples well with HPLC |
| 1D ¹H NMR | Anomeric configuration, purity assessment | Milligram quantities, pure sample |
| 2D NMR (COSY, TOCSY, HSQC, HMBC) | Complete structural elucidation (linkage, sequence) | Higher concentration, pure sample, longer acquisition times |
Conclusion
The synthesis of complex glycans and oligosaccharides is a rapidly evolving field that is critical for advancing our understanding of glycobiology and for the development of new diagnostics and therapeutics. By integrating the precision of chemical synthesis, the specificity of enzymatic methods, and the efficiency of automation, researchers are now equipped to construct increasingly complex and diverse glycan structures. The protocols and strategies outlined in this guide provide a robust foundation for scientists and drug development professionals to navigate this challenging but rewarding area of research. The continued development of novel synthetic methodologies will undoubtedly unlock new frontiers in the exploration of the glycome and its profound impact on biology and medicine.
References
- 1. Automated Glycan Assembly: A Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. researchgate.net [researchgate.net]
- 4. Glycosyltransferase-catalyzed synthesis of bioactive oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. One-pot multienzyme (OPME) systems for chemoenzymatic synthesis of carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. One-pot multienzyme (OPME) systems for chemoenzymatic synthesis of carbohydrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Sequential One-Pot Multienzyme (OPME) Chemoenzymatic Synthesis of Glycosphingolipid Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A General Strategy for the Chemoenzymatic Synthesis of Asymmetrically Branched N-Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research-portal.uu.nl [research-portal.uu.nl]
- 12. Top-Down Chemoenzymatic Approach to Synthesizing Diverse High-Mannose N-Glycans and Related Neoglycoproteins for Carbohydrate Microarray Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Chemical and Chemoenzymatic Strategies to Complex-Type N-Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. studylib.net [studylib.net]
- 15. mdpi.com [mdpi.com]
- 16. Oligosaccharide Analysis By Mass Spectrometry: A Review Of Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pietdaas.nl [pietdaas.nl]
Application Notes & Protocols: Chemoenzymatic Synthesis of Glycoconjugates
Audience: Researchers, scientists, and drug development professionals.
From the Desk of the Senior Application Scientist:
The synthesis of structurally defined glycoconjugates represents one of the most significant challenges in modern chemistry and biology. These complex biomolecules—where carbohydrates (glycans) are covalently linked to proteins or lipids—are central to a vast array of biological processes, from intercellular communication and immune responses to viral infection and cancer metastasis.[1] However, their inherent structural complexity and the heterogeneity of natural glycosylation have long hindered detailed functional studies and therapeutic development.[2]
Purely chemical synthesis is often hampered by the need for complex protecting group strategies, while purely biological production typically yields heterogeneous mixtures.[3][4] Chemoenzymatic synthesis has emerged as a transformative solution, elegantly merging the precision of chemical synthesis with the unparalleled stereo- and regioselectivity of enzymatic catalysis.[5][6] This powerful synergy provides a robust and efficient pathway to homogeneous glycoconjugates, enabling researchers to finally unlock and exploit their full biological potential.[7][8]
This guide provides an in-depth exploration of the core principles, strategic workflows, and field-proven protocols for the chemoenzymatic synthesis of glycoconjugates. It is designed not merely as a set of instructions, but as a framework for rational experimental design, grounded in mechanistic understanding and practical insights.
The Enzymatic Toolbox: Catalysts of Precision
The success of any chemoenzymatic strategy hinges on the selection of the right enzymatic tools. These biocatalysts are responsible for forming specific glycosidic linkages with a precision that is nearly impossible to achieve through traditional organic chemistry.[4][7][9] The primary enzyme classes are Glycosyltransferases and Glycosidases.
Glycosyltransferases (GTs): The Master Builders
Glycosyltransferases are nature's quintessential glycan builders. They catalyze the transfer of a monosaccharide from an activated sugar nucleotide donor (e.g., UDP-galactose, CMP-sialic acid) to an acceptor molecule, which can be a growing glycan chain, a peptide, or a lipid.[5][10][11]
-
Mechanism of Action: GTs are highly specific for the donor, the acceptor, and the resulting glycosidic linkage's anomeric and positional configuration (e.g., α2-3 or β1-4).[12] This exquisite specificity obviates the need for protecting groups on the acceptor substrate.[5]
-
Key Consideration: A major bottleneck for the large-scale use of GTs is the high cost and potential product inhibition by the released nucleotide diphosphate (e.g., UDP, GDP).[13] This challenge is often overcome by implementing enzymatic recycling systems that regenerate the sugar nucleotide donor in situ.[5][10]
Glycosidases: The Remodelers and Synthesizers
Glycosidases are enzymes whose natural role is to hydrolyze glycosidic bonds.[3] However, their activity can be ingeniously repurposed for synthesis.
-
Endoglycosidases: These enzymes cleave internal bonds within a glycan chain.[3] They are particularly powerful for "glycan remodeling" or "glycoengineering" of entire glycoproteins.[14][15] For instance, an endoglycosidase can remove the heterogeneous mixture of N-glycans from a recombinantly expressed antibody, leaving a single N-acetylglucosamine (GlcNAc) residue attached to the protein.[16]
-
Glycosynthases: To overcome the hydrolytic nature of wild-type glycosidases, site-directed mutagenesis can be used to create "glycosynthase" mutants. These engineered enzymes lack hydrolytic activity but can effectively catalyze the transfer of a pre-activated glycan donor (typically a sugar oxazoline) to an acceptor, forming a new glycosidic bond with high efficiency.[14][17] This transglycosylation reaction is a cornerstone of modern glycoprotein synthesis.[15]
-
Exoglycosidases: These enzymes cleave terminal sugar residues and are primarily used for glycan trimming and sequencing applications.[3][16]
Table 1: Comparison of Key Enzyme Classes in Glycoconjugate Synthesis
| Feature | Glycosyltransferases (GTs) | Endoglycosidases (Wild-Type) | Glycosynthases (Mutant Endoglycosidases) |
| Primary Function | Stepwise addition of single monosaccharides | Cleavage of entire glycan chains | Transfer of entire glycan chains (Transglycosylation) |
| Donor Substrate | Activated Sugar Nucleotides (e.g., UDP-Gal) | None (catalyzes hydrolysis) | Activated Glycans (e.g., Sugar Oxazolines) |
| Typical Use Case | Building glycans from a core structure | Deglycosylation of heterogeneous proteins | Synthesis of homogeneous glycoproteins via glycan transfer |
| Key Advantage | High stereo- and regioselectivity in bond formation | Efficient removal of complex glycans | Highly efficient, convergent synthesis |
| Key Limitation | Cost of donors; potential product inhibition | Primarily hydrolytic; poor for synthesis | Requires synthesis of activated glycan donor |
Strategic Workflows for Glycoconjugate Assembly
The combination of chemical and enzymatic steps can be orchestrated in several ways. The choice of strategy depends on the target molecule, the available starting materials, and the desired final structure.
Figure 1: General chemoenzymatic synthesis workflows.
Strategy A: Stepwise Enzymatic Elongation
This is a divergent approach where a chemically synthesized core structure is elaborated using a series of GTs. For example, a peptide synthesized with a single GlcNAc or GalNAc residue serves as the primer for the sequential addition of further monosaccharides, building up the complex glycan chain one sugar at a time.[3][18] This method offers precise control over the glycan sequence.
Strategy B: Convergent Synthesis via Glycoengineering
This powerful strategy is ideal for producing large, homogeneously glycosylated proteins, particularly therapeutic antibodies.[2][15] It involves three main phases:
-
Preparation of Acceptor: A glycoprotein with natural, heterogeneous glycosylation is treated with a wild-type endoglycosidase to cleave off the bulk of the glycans, leaving a uniform GlcNAc "stump" at the glycosylation site.[14]
-
Synthesis of Donor: The desired homogeneous, complex glycan is synthesized (often through a combination of chemical and enzymatic steps) and activated as a sugar oxazoline.
-
Enzymatic Ligation: A glycosynthase mutant catalyzes the transfer of the entire glycan oxazoline onto the GlcNAc-protein acceptor, creating a fully glycosylated, homogeneous protein in a single step.[17]
Figure 2: Convergent workflow for glycoprotein remodeling.
Protocols & Methodologies
The following protocols are designed to be self-validating, with clear checkpoints for analysis and confirmation.
Protocol 1: Synthesis of a Homogeneous N-Linked Glycoprotein via Glycosynthase-Mediated Transglycosylation
This protocol details the remodeling of commercially available Ribonuclease B (RNase B), which naturally carries high-mannose type N-glycans, into a homogeneous glycoform using a pre-synthesized complex-type glycan.
Objective: To generate RNase B with a defined, homogeneous complex biantennary N-glycan.
Materials:
-
Bovine Ribonuclease B (RNase B)
-
Endoglycosidase H (Endo H)
-
Endo-M-N175A or other suitable glycosynthase
-
Sialyl-complex-type (SCT) N-glycan oxazoline (synthesized chemically)
-
Reaction Buffers (e.g., 50 mM MES, pH 6.5; 50 mM Tris-HCl, pH 7.5)
-
SDS-PAGE analysis equipment
-
Mass Spectrometer (e.g., ESI-MS)
Methodology:
Step 1: Preparation of the Acceptor (RNase B-GlcNAc)
-
Dissolve RNase B in 50 mM MES buffer (pH 6.5) to a final concentration of 10 mg/mL.
-
Add Endo H to a final concentration of 5 µg per mg of RNase B.
-
Incubate the reaction at 37°C for 12-18 hours.
-
Causality: Endo H specifically cleaves high-mannose glycans between the two core GlcNAc residues, leaving a single GlcNAc attached to the asparagine residue of the protein. The acidic pH is optimal for Endo H activity.
-
-
Validation: Monitor the reaction by SDS-PAGE. The product, RNase B-GlcNAc, will show a distinct downward shift in molecular weight compared to the starting RNase B due to the loss of the glycan.
-
Purify the RNase B-GlcNAc using size-exclusion or ion-exchange chromatography to remove the cleaved glycan and Endo H. Confirm the mass by ESI-MS.
Step 2: Glycosynthase-Mediated Transglycosylation
-
Dissolve the purified, lyophilized RNase B-GlcNAc in 50 mM Tris-HCl buffer (pH 7.5) to a concentration of 5 mg/mL.
-
Add the SCT-oxazoline donor to the reaction mixture. A 5-10 fold molar excess of donor over acceptor is recommended.
-
Initiate the reaction by adding the glycosynthase (e.g., Endo-M-N175A) to a final concentration of 50 µg per mg of acceptor protein.
-
Causality: The glycosynthase recognizes both the GlcNAc acceptor and the oxazoline donor, catalyzing the formation of a new β1-4 linkage. The slightly basic pH is optimal for many glycosynthase mutants. The oxazoline ring provides the activation energy for the reaction.
-
-
Incubate at 30°C for 24-48 hours, with gentle agitation.
-
Validation: Monitor the reaction progress by SDS-PAGE. The desired product, SCT-RNase B, will show a significant upward shift in molecular weight compared to the RNase B-GlcNAc intermediate.
Step 3: Purification and Characterization
-
Terminate the reaction by flash freezing or by adding a denaturant.
-
Purify the final homogeneous glycoprotein using HPLC (e.g., reverse-phase or size-exclusion) to separate it from unreacted starting material, excess donor, and the enzyme.
-
Final Validation: Confirm the identity and homogeneity of the final product by ESI-MS. The observed mass should correspond to the calculated mass of the RNase B polypeptide plus the SCT glycan.
Table 2: Typical Reaction Conditions for Transglycosylation
| Parameter | Condition | Rationale |
| Buffer | 50 mM Tris-HCl or HEPES | Maintains optimal pH for glycosynthase activity and protein stability. |
| pH | 7.0 - 8.0 | Optimal for many glycosynthase mutants. |
| Temperature | 25 - 37 °C | Balances enzyme activity with long-term protein/enzyme stability. |
| Donor:Acceptor Ratio | 5:1 to 20:1 (molar) | Drives the reaction equilibrium towards product formation. |
| Enzyme Conc. | 1-10 mol% relative to acceptor | Sufficient for catalysis without excessive cost. |
| Reaction Time | 12 - 72 hours | Reaction can be slow; requires monitoring for completion. |
Protocol 2: Stepwise Chemoenzymatic Synthesis of a Glycosphingolipid
This protocol outlines the synthesis of the ganglioside GM3, starting from a chemically synthesized lactosylceramide acceptor. It demonstrates the sequential use of glycosyltransferases.
Objective: To synthesize the ganglioside GM3 (Neu5Acα2-3Galβ1-4Glcβ1-1'Cer) from lactosylceramide.
Materials:
-
Lactosylceramide (LacCer) (Acceptor)
-
CMP-Sialic Acid (CMP-Neu5Ac) (Donor)
-
Recombinant α2,3-Sialyltransferase (ST3Gal5)
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM MnCl₂)
-
Alkaline Phosphatase
-
Detergent (e.g., Triton X-100)
-
TLC plates and solvent system
-
Mass Spectrometer (e.g., MALDI-TOF)
Methodology:
Figure 3: Stepwise enzymatic synthesis of GM3 ganglioside.
Step 1: Reaction Setup
-
In a microcentrifuge tube, prepare the reaction mixture by adding the following:
-
Lactosylceramide (solubilized with detergent to a final concentration of 1 mM).
-
CMP-Neu5Ac (1.5-fold molar excess over acceptor; 1.5 mM).
-
Reaction Buffer (to final concentrations of 100 mM Tris-HCl, 10 mM MnCl₂).
-
Alkaline Phosphatase (10 U/mL).
-
Causality: LacCer is lipidic and requires a detergent for solubilization in the aqueous buffer. MnCl₂ is a required cofactor for many GTs.[10] Alkaline phosphatase is crucial; it degrades the CMP byproduct, which is a potent inhibitor of the sialyltransferase, thereby driving the reaction forward.
-
-
Initiate the reaction by adding ST3Gal5 (e.g., 5-10 mU).
-
Incubate at 37°C for 24 hours.
Step 2: Monitoring and Purification
-
Validation: Monitor the reaction by taking small aliquots at different time points (e.g., 0, 4, 12, 24h) and spotting them on a TLC plate. The product, GM3, will have a lower mobility (Rf value) than the starting LacCer due to the added negatively charged sialic acid.
-
Once the reaction is complete (no further change in TLC), terminate it by adding cold methanol.
-
Purify the GM3 product using solid-phase extraction (e.g., a C18 Sep-Pak cartridge) or preparative TLC.
Step 3: Characterization
-
Final Validation: Confirm the identity of the purified product by mass spectrometry. The observed mass should correspond to the calculated mass of GM3. Further structural confirmation can be obtained via NMR spectroscopy if sufficient material is produced.
Conclusion and Future Perspectives
Chemoenzymatic synthesis has fundamentally changed the landscape of glycobiology, transforming what was once an intractable synthetic challenge into a routine and robust methodology.[1][5] The ability to produce homogeneous glycoconjugates is accelerating drug discovery, enabling the development of novel glyco-therapeutics, vaccines, and diagnostic tools.[6][7]
The future of the field is bright, with ongoing efforts focused on:
-
Enzyme Discovery and Engineering: Expanding the toolbox with new glycosyltransferases and engineered glycosynthases with novel specificities and enhanced stability.[19]
-
Automation: Developing automated platforms for glycan and glycoconjugate synthesis, akin to modern peptide and oligonucleotide synthesizers.[13][20]
-
Whole-Cell Engineering: Modifying the glycosylation pathways of expression systems (like yeast or mammalian cells) to directly produce proteins with desired, human-like glycoforms.[18]
By continuing to bridge the gap between synthetic chemistry and biology, chemoenzymatic approaches will undoubtedly play a pivotal role in deciphering the complex language of the "glycocode" and harnessing its power for human health.
References
- 1. Chemoenzymatic synthesis of oligosaccharides and glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chemical and Enzymatic Synthesis of Glycans and Glycoconjugates - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Recent progress in chemoenzymatic synthesis of human glycans - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01006J [pubs.rsc.org]
- 5. Chemoenzymatic Synthesis of Glycans and Glycoconjugates - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Recent Developments and Applications of Biocatalytic and Chemoenzymatic Synthesis for the Generation of Diverse Classes of Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent Developments and Applications of Biocatalytic and Chemoenzymatic Synthesis for the Generation of Diverse Classes of Drugs - Verma - Current Pharmaceutical Biotechnology [rjraap.com]
- 10. Glycosyltransferase - Wikipedia [en.wikipedia.org]
- 11. Glycosyltransferases and Glycan-processing Enzymes - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. The chemoenzymatic synthesis of neoglycolipids and lipid-linked oligosaccharides using glycosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. academic.oup.com [academic.oup.com]
- 15. Chemoenzymatic Methods for the Synthesis of Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. neb.com [neb.com]
- 17. The Amazing Transglycosylation Activity of Endo-β-N-acetylglucosaminidases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Glycosyltransferase engineering for carbohydrate synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Enzymatic Synthesis of Glycans and Glycoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Glycosylation of Sterically Hindered Acceptors with Phenyl 2-O-Acetyl-3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside
Abstract
The construction of complex oligosaccharides and glycoconjugates is a cornerstone of modern drug development and chemical biology. A significant challenge in this field is the formation of glycosidic bonds with sterically hindered secondary or tertiary alcohol acceptors, which often results in low yields and poor stereoselectivity due to non-productive interactions.[1][2] This application note provides a comprehensive guide to overcoming these steric challenges by employing Phenyl 2-O-Acetyl-3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside, a versatile and stable glycosyl donor.[3][4] We will delve into the mechanistic rationale for its efficacy, provide detailed, field-proven protocols for its activation and coupling, and offer insights into reaction optimization and troubleshooting.
Introduction: The Challenge of Steric Hindrance in Glycosylation
The synthesis of specific glycosidic linkages is often hampered by steric congestion around the reacting centers.[1][2] When a bulky glycosyl acceptor approaches an already sterically encumbered glycosyl donor at the anomeric center, the activation energy for the desired bond formation increases significantly. This can lead to a number of undesirable outcomes:
-
Low Reaction Rates and Yields: The frequency of productive collisions between the donor and acceptor is greatly reduced.[2]
-
Poor Stereoselectivity: The subtle energetic differences that normally direct the stereochemical outcome of the reaction can be overshadowed by overwhelming steric repulsion, often leading to a mixture of anomers.[2]
-
Side Reactions: Under forcing conditions required to overcome steric barriers, side reactions such as elimination to form glycals or decomposition of starting materials can become prevalent.[2]
The choice of glycosyl donor and the activation method are therefore critical parameters for success. Thioglycosides, such as the title compound, have emerged as highly valuable donors due to their stability, ease of handling, and the wide array of available activation methods that can be tuned to the specific steric and electronic demands of the substrates.[5][6]
The Donor: Phenyl 2-O-Acetyl-3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside
Phenyl 2-O-Acetyl-3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside is a powerful glycosyl donor for several key reasons.[3][4][7]
-
Stability and Handling: As a thioglycoside, it is significantly more stable than the corresponding glycosyl halides or trichloroacetimidates, allowing for easier storage and handling.
-
Tunable Reactivity: The thioether linkage can be activated under a range of conditions, from mild to highly reactive, allowing for precise control over the glycosylation reaction.[6]
-
Stereochemical Influence of the 2-O-Acetyl Group: The acetyl group at the C2 position plays a crucial role in directing the stereochemical outcome of the glycosylation. Through neighboring group participation, it facilitates the formation of a transient dioxolenium ion intermediate, which then undergoes nucleophilic attack from the acceptor exclusively from the opposite face, leading to the formation of a 1,2-trans-glycosidic linkage (in this case, a β-linkage).[8][9] This is a well-established and reliable strategy for achieving high β-selectivity.
-
Protecting Group Scheme: The benzyl ethers at the 3, 4, and 6 positions are robust and non-participating, preventing unwanted side reactions at these positions. They can be removed under standard hydrogenolysis conditions late in a synthetic sequence.
Mechanism of Activation and Glycosylation
The most common and effective method for activating thioglycosides for coupling with sterically hindered acceptors involves the use of an electrophilic promoter system, typically N-iodosuccinimide (NIS) in combination with a catalytic amount of a strong Brønsted or Lewis acid, such as triflic acid (TfOH) or trimethylsilyl trifluoromethanesulfonate (TMSOTf).[10]
The reaction proceeds through the following key steps:
-
Activation of the Thioglycoside: The thiophilic NIS, activated by the acid, coordinates to the sulfur atom of the thioglycoside donor.
-
Formation of the Dioxolenium Ion: The 2-O-acetyl group participates in the departure of the activated thio-leaving group, forming a bicyclic dioxolenium ion intermediate. This intermediate is relatively stable and effectively shields the α-face of the pyranose ring.
-
Nucleophilic Attack: The sterically hindered alcohol acceptor attacks the anomeric carbon from the less hindered β-face.
-
Formation of the β-Glycosidic Bond: This backside attack results in the exclusive formation of the 1,2-trans-β-glycosidic linkage.
Caption: Mechanism of NIS/TfOH promoted glycosylation with a 2-O-acetylated donor.
Experimental Protocols
4.1. Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| Phenyl 2-O-Acetyl-3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside | >98% Purity | Commercial Source | Store under argon at -20°C. |
| Sterically Hindered Acceptor Alcohol | Anhydrous | User-Synthesized | Must be rigorously dried before use. |
| Dichloromethane (DCM) | Anhydrous | Commercial Source | Distilled from CaH₂. |
| N-Iodosuccinimide (NIS) | >98% Purity | Commercial Source | Recrystallize from dioxane/CCl₄ and store protected from light. |
| Triflic Acid (TfOH) | Reagent Grade | Commercial Source | Handle with extreme care in a fume hood. |
| Activated Molecular Sieves (4Å) | Powdered | Commercial Source | Activated by heating under vacuum. |
| Triethylamine (Et₃N) | Reagent Grade | Commercial Source | Used for quenching. |
| Saturated Aqueous Sodium Thiosulfate (Na₂S₂O₃) | N/A | Lab Prepared | Used in workup. |
| Saturated Aqueous Sodium Bicarbonate (NaHCO₃) | N/A | Lab Prepared | Used in workup. |
4.2. Step-by-Step Glycosylation Protocol
This protocol is a general guideline and may require optimization based on the specific acceptor used.
-
Preparation:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add the glycosyl acceptor (1.0 equivalent) and freshly activated 4Å molecular sieves (approx. 200 mg per mmol of acceptor).
-
Add anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.1 M with respect to the acceptor.
-
Stir the mixture at room temperature for 30 minutes.
-
-
Addition of Donor:
-
Add the Phenyl 2-O-Acetyl-3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside donor (1.2 equivalents) to the flask.
-
Stir for an additional 15 minutes at room temperature.
-
-
Initiation of Reaction:
-
Cool the reaction mixture to the desired starting temperature. For highly reactive acceptors, -40°C is a good starting point. For very hindered acceptors, the temperature may need to be slowly warmed to 0°C or even room temperature.
-
Add N-Iodosuccinimide (NIS) (1.5 equivalents) to the flask in one portion.
-
After 5 minutes, add a stock solution of Triflic Acid (TfOH) in anhydrous DCM (e.g., 1% v/v) dropwise via syringe until the reaction begins, as monitored by Thin Layer Chromatography (TLC). Typically, 0.1 to 0.2 equivalents are sufficient.[11]
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate solvent system and visualizing with a p-anisaldehyde stain). The reaction is typically complete within 1-2 hours.
-
-
Quenching and Workup:
-
Once the donor is consumed, quench the reaction by adding triethylamine (Et₃N) (2.0 equivalents).
-
Allow the mixture to warm to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove the molecular sieves, washing the pad with DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium thiosulfate (Na₂S₂O₃) (to remove excess iodine) and saturated aqueous sodium bicarbonate (NaHCO₃).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure β-glycoside.
-
Caption: General experimental workflow for the glycosylation reaction.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| No or Low Product Formation | Insufficient activation.[2] | Increase the amount of TfOH catalyst incrementally. Increase the reaction temperature slowly. |
| Acceptor is too unreactive. | Increase reaction time. Consider a more powerful activation system if necessary, though this increases the risk of side reactions.[2] | |
| Formation of α-Anomer | Loss of stereocontrol. | Ensure the donor is pure and the 2-O-acetyl group is intact. Lowering the reaction temperature can sometimes improve selectivity.[2] |
| Glycal Formation | Elimination side reaction. | This suggests the reaction conditions are too harsh. Use a lower temperature and a more catalytic amount of acid. |
| Aglycon Transfer | Glycosylation of the thiophenyl leaving group.[12] | This is a known side reaction with thioglycosides.[12] Using a more sterically hindered thio-aglycon on the donor can mitigate this.[12] |
Conclusion
The glycosylation of sterically hindered acceptors remains a formidable task in synthetic carbohydrate chemistry. However, by leveraging a well-designed glycosyl donor like Phenyl 2-O-Acetyl-3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside, chemists can exploit the reliability of neighboring group participation to achieve high yields and excellent β-selectivity. The protocol detailed herein, centered around the robust NIS/TfOH activation system, provides a strong starting point for tackling these challenging transformations. Careful control of reaction parameters and an understanding of the underlying mechanism are paramount to success in the synthesis of complex, biologically relevant glycans.
References
- 1. college.emory.edu [college.emory.edu]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Activation of thioglycosides under mild alkylation conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Improving Low Yield in Glycosylation with Disarmed Galactosyl Donors
Welcome to the technical support center for troubleshooting glycosylation reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low yields, specifically when using disarmed galactosyl donors. As your dedicated scientific resource, this document provides in-depth, field-proven insights to not only identify and solve common issues but also to explain the underlying chemical principles governing these complex reactions.
I. Frequently Asked Questions (FAQs)
Here, we address some of the most common questions regarding the use of disarmed galactosyl donors in glycosylation reactions.
Q1: What makes a galactosyl donor "disarmed," and how does this affect its reactivity?
A galactosyl donor is considered "disarmed" when it possesses electron-withdrawing protecting groups, such as acyl groups (e.g., acetyl, benzoyl), on the sugar ring.[1] These groups decrease the electron density at the anomeric center, which destabilizes the formation of the critical oxocarbenium ion intermediate required for glycosylation.[1][2] This destabilization leads to a lower reaction rate compared to "armed" donors, which have electron-donating protecting groups like benzyl ethers.[1][3]
Q2: Why is my glycosylation reaction with a disarmed galactosyl donor so sluggish, often resulting in unreacted starting material?
A slow or incomplete reaction is a hallmark of using disarmed donors and typically points to suboptimal activation of the donor.[1] The electron-withdrawing nature of the protecting groups necessitates more forceful activation conditions to generate the reactive oxocarbenium ion intermediate.[1][2]
Q3: I'm observing multiple spots on my TLC plate, none of which correspond to my desired product. What are the likely side reactions?
With disarmed donors, several side reactions can compete with the desired glycosylation, leading to a complex product mixture.[4] Common side reactions include:
-
Donor Hydrolysis: Reaction with trace amounts of water in the reaction mixture.
-
Elimination: Formation of a glycal byproduct.
-
Rearrangement: Intramolecular rearrangement of the donor, particularly with certain protecting groups.[4]
-
Aglycon Transfer: In the case of thioglycoside donors, the thio-aglycon can be transferred to the activated donor.[5]
Q4: Can the choice of protecting groups on the acceptor molecule influence the reaction yield?
Absolutely. The nucleophilicity of the acceptor's hydroxyl group is a critical factor.[6] Sterically hindered or electronically deactivated acceptors will be less reactive, further compounding the challenge of coupling with a disarmed donor. The interplay between the electronic nature of both the donor and acceptor is a key determinant of success.[7]
Q5: How does temperature affect glycosylation reactions with disarmed donors?
Temperature is a critical parameter in glycosylation reactions.[8][9] While higher temperatures can increase the rate of a sluggish reaction, they can also promote side reactions.[1][10] It is crucial to find the optimal temperature that allows for efficient activation of the disarmed donor without leading to decomposition or undesired byproducts.[8][11] Some studies have introduced the concept of a "donor activation temperature" to help systematize the optimization of reaction conditions.[8][9]
II. Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during glycosylation with disarmed galactosyl donors.
Problem 1: Low or No Product Formation
Observation: TLC or LC-MS analysis shows predominantly unreacted starting materials (donor and acceptor).
| Potential Cause | Recommended Solution | Scientific Rationale |
| Insufficient Donor Activation | 1. Increase Promoter/Activator Concentration: Gradually increase the equivalents of the promoter (e.g., TMSOTf, BF₃·Et₂O).[1]2. Switch to a Stronger Promoter: If using a mild promoter, consider a more potent one. For thioglycosides, activators like N-iodosuccinimide (NIS) in combination with a catalytic amount of a strong acid like triflic acid (TfOH) are often effective.[2][12] | Disarmed donors require more energy to form the reactive oxocarbenium ion. A higher concentration or a more potent promoter can overcome this activation barrier.[1][2] |
| Low Reaction Temperature | Gradually Increase Temperature: Cautiously raise the reaction temperature in increments (e.g., from -40°C to -20°C, then to 0°C). Monitor the reaction closely for the appearance of byproducts.[1] | Increasing the temperature provides the necessary thermal energy to facilitate the formation of the glycosidic bond. However, excessive heat can lead to side reactions.[8][13] |
| Inhibitors in the Reaction Mixture | Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. Activate molecular sieves properly.Purify Starting Materials: Ensure the donor and acceptor are pure and free from any residual reagents from previous steps. | Trace amounts of water can quench the activator or hydrolyze the activated donor. Other impurities can interfere with the catalytic cycle of the promoter. |
Problem 2: Formation of Multiple Byproducts with Low Yield of Desired Product
Observation: TLC or LC-MS analysis shows a complex mixture of products, with the desired product being a minor component.
| Potential Cause | Recommended Solution | Scientific Rationale |
| Donor Decomposition | 1. Lower Reaction Temperature: Perform the reaction at a lower temperature to minimize decomposition pathways.[8][11]2. Use a Milder Promoter: A highly reactive promoter might be causing the donor to decompose before it can react with the acceptor. | The stability of the activated donor is finite. At higher temperatures or with overly aggressive promoters, the donor may degrade via elimination or rearrangement pathways.[4] |
| Side Reactions (e.g., Aglycon Transfer) | Optimize Donor-Acceptor Reactivity Matching: If using a thioglycoside acceptor, ensure the glycosyl donor is significantly more "armed" to prevent the acceptor's sulfur from acting as a nucleophile.[5] | Aglycon transfer occurs when the sulfur of a thioglycoside attacks the activated donor. This can be suppressed by ensuring the intended nucleophile (the acceptor's hydroxyl group) is more reactive.[5] |
| Protecting Group Interference | Re-evaluate Protecting Group Strategy: Certain protecting groups can participate in unwanted side reactions. For instance, some ester groups can lead to the formation of orthoesters.[14] Consider alternative protecting groups that are less likely to participate. | The choice of protecting groups can have a profound impact on the stereoselectivity and efficiency of glycosylation.[14][15][16] |
Problem 3: Poor Stereoselectivity
Observation: Formation of a mixture of anomers (α and β) of the desired product.
| Potential Cause | Recommended Solution | Scientific Rationale |
| Lack of Neighboring Group Participation | Install a Participating Group at C2: For 1,2-trans glycosides, a participating group at the C2 position (e.g., an acetyl or benzoyl group) is crucial to direct the stereochemical outcome.[14] | A participating group at C2 attacks the anomeric center intramolecularly to form a stable cyclic intermediate, which then undergoes SN2-like attack by the acceptor from the opposite face, leading to the 1,2-trans product.[14] |
| Solvent Effects | Solvent Screening: The choice of solvent can influence the stereoselectivity. Ethereal solvents can sometimes favor the formation of the α-anomer, while acetonitrile can promote the formation of oxazolines as a side reaction.[1] | The solvent can influence the stability and reactivity of the intermediates in the glycosylation reaction, thereby affecting the stereochemical outcome. |
| Reaction Conditions | Optimize Temperature and Promoter: The stereoselectivity can be highly dependent on the reaction temperature and the nature of the promoter.[6][10] A systematic screening of these parameters is often necessary. | The balance between SN1 and SN2 pathways can be shifted by temperature and the promoter, leading to different stereochemical outcomes. |
III. Experimental Protocols
General Protocol for a Trial Glycosylation Reaction
This protocol provides a starting point for optimizing your glycosylation reaction.
-
Preparation:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the galactosyl donor (1.0 equivalent), the glycosyl acceptor (1.2–1.5 equivalents), and freshly activated 4 Å molecular sieves.[1]
-
-
Solvent Addition:
-
Add anhydrous dichloromethane (DCM) to dissolve the reactants.[1]
-
-
Cooling:
-
Cool the reaction mixture to the desired starting temperature (e.g., -78°C, -40°C, or 0°C).[6]
-
-
Activation:
-
Slowly add the promoter (e.g., TMSOTf, 0.1–0.3 equivalents, or BF₃·Et₂O, 1.5–3.0 equivalents) dropwise to the stirred solution.[1]
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
-
Quenching:
-
Once the reaction is complete (or no further progress is observed), quench the reaction by adding a few drops of pyridine or triethylamine.[1]
-
-
Work-up:
-
Dilute the mixture with DCM, filter off the molecular sieves, and wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.[1]
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]
-
Protocol for Small-Scale Reaction Optimization
To efficiently find the optimal conditions, it is recommended to perform a series of small-scale parallel reactions, varying one parameter at a time (e.g., temperature, promoter concentration, or solvent).
IV. Visualizations
Diagram 1: The "Armed" vs. "Disarmed" Principle
Caption: "Armed" vs. "Disarmed" Donor Reactivity Pathway.
Diagram 2: Troubleshooting Workflow for Low Glycosylation Yield
Caption: Troubleshooting workflow for low glycosylation yields.
V. References
-
Christensen, J. B., & Bols, M. (2015). Common side reactions of the glycosyl donor in chemical glycosylation. Carbohydrate Research, 408, 51-95. --INVALID-LINK--
-
Crich, D. (2010). Influence of Protecting Groups on O- and C-Glycosylation with Neuraminyl and Ulosonyl Dibutylphosphates. Accounts of Chemical Research, 43(9), 1145–1154. --INVALID-LINK--
-
Fraser-Reid, B., Wu, Z., Udodong, U. E., & Ottosson, H. (1992). Armed/Disarmed Effects in Glycosyl Donors: Rationalization and Sidetracking. The Journal of Organic Chemistry, 57(25), 6547–6549. --INVALID-LINK--
-
Tuck, O. T., Sletten, E. M., & Seeberger, P. H. (2022). Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions. Angewandte Chemie International Edition, 61(15), e202115433. --INVALID-LINK--
-
Wikipedia. (n.d.). Armed and disarmed saccharides. In Wikipedia. Retrieved January 3, 2026, from --INVALID-LINK--
-
Jefferis, R. (2013). Review of Glycosylation Engineering of Biopharmaceuticals: Methods and Protocols. mAbs, 5(5), 638–640. --INVALID-LINK--
-
Staudacher, E. (2022). Glycosylation—The Most Diverse Post-Translational Modification. International Journal of Molecular Sciences, 23(18), 10523. --INVALID-LINK--
-
Li, W., Yang, Y., & Zhang, Q. (2016). Remote Activation of Disarmed Thioglycosides in Latent-Active Glycosylation via Interrupted Pummerer Reaction. Organic Letters, 18(21), 5584–5587. --INVALID-LINK--
-
Zhu, Y., & Demchenko, A. V. (2019). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Molecules, 24(18), 3322. --INVALID-LINK--
-
Crich, D., & Li, L. (2007). Interplay of Protecting Groups and Side Chain Conformation in Glycopyranosides. Modulation of the Influence of Remote Substituents on Glycosylation? The Journal of Organic Chemistry, 72(5), 1681–1690. --INVALID-LINK--
-
Kumar, A., & Demchenko, A. V. (2022). Catalytic Thioglycoside Activation with Diazo-Derived Copper Carbenes. Molecules, 27(22), 7904. --INVALID-LINK--
-
Royal Society of Chemistry. (2020). Glycosylation: New methodologies and applications. --INVALID-LINK--
-
ResearchGate. (n.d.). An illustration of the armed–disarmed concept in a glycosyl donor. --INVALID-LINK--
-
Brooks, S. A. (2022). Strategies for Glycoengineering Therapeutic Proteins. Frontiers in Molecular Biosciences, 9, 888631. --INVALID-LINK--
-
Jefferis, R. (2013). Review of Glycosylation Engineering of Biopharmaceuticals: Methods and Protocols: A book edited by Alain Beck. mAbs, 5(5), 638–640. --INVALID-LINK--
-
He, M., et al. (2024). Glycosylation: mechanisms, biological functions and clinical implications. Signal Transduction and Targeted Therapy, 9(1), 194. --INVALID-LINK--
-
Geue, N., et al. (2023). Influence of Levulinoyl Protecting Groups on Glycosylation Stereoselectivity and Glycosyl Cation Structure. Chemistry – A European Journal, 29(14), e202203494. --INVALID-LINK--
-
Das, R., & Mukhopadhyay, B. (2022). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers in Chemistry, 10, 923985. --INVALID-LINK--
-
Ludger Ltd. (n.d.). Guide to Glycosylation Analysis. --INVALID-LINK--
-
Geue, N., et al. (2023). Influence of Levulinoyl Protecting Groups on Glycosylation Stereoselectivity and Glycosyl Cation Structure. ChemRxiv. --INVALID-LINK--
-
BenchChem. (2025). Troubleshooting low reactivity of acetylated glycosyl donors. --INVALID-LINK--
-
McKay, M. J., & Fairbanks, A. J. (2010). An armed-disarmed approach for blocking aglycon transfer of thioglycosides. Tetrahedron Letters, 51(1), 148–150. --INVALID-LINK--
-
Pandhal, J., et al. (2011). Improving N-Glycosylation Efficiency in Escherichia coli Using Shotgun Proteomics, Metabolic Network Analysis, and Selective Reaction Monitoring. Biotechnology and Bioengineering, 108(4), 902–912. --INVALID-LINK--
-
Tuck, O. T., Sletten, E., & Seeberger, P. (2022). Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions. Angewandte Chemie, 134(15). --INVALID-LINK--
-
Fraser-Reid, B. (2007). Armed-disarmed effects in carbohydrate chemistry: history, synthetic and mechanistic studies. Chemical Communications, (37), 3845–3856. --INVALID-LINK--
-
Das, R., & Mukhopadhyay, B. (2022). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers in Chemistry, 10, 923985. --INVALID-LINK--
-
McKay, M. J., & Fairbanks, A. J. (2006). Mechanistic Studies and Methods To Prevent Aglycon Transfer of Thioglycosides. Journal of the American Chemical Society, 128(21), 6837–6843. --INVALID-LINK--
-
Tuck, O. T., Sletten, E., & Seeberger, P. (2022). Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions. Semantic Scholar. --INVALID-LINK--
-
Demchenko, A. V. (2003). New Methods for the Synthesis, Activation, and Application of Thioglycosides. IRL @ UMSL. --INVALID-LINK--
-
Chittam, K., & Vankaylapati, M. (2016). Glycosylation, an effective synthetic strategy to improve the bioavailability of therapeutic peptides. RSC Advances, 6(18), 14756–14767. --INVALID-LINK--
-
ResearchGate. (n.d.). Comparison of glycosyl donor activation temperatures to relative reactivity. --INVALID-LINK--
-
Pabst, M., & Kolarich, D. (2014). Solid-phase glycan isolation for glycomics analysis. Proteomics, 14(12), 1446–1450. --INVALID-LINK--
-
ResearchGate. (n.d.). The formation of glycosidic bonds via pathways with various.... --INVALID-LINK--
-
Edwards, E. S., et al. (2021). Strategies to control therapeutic antibody glycosylation during bioprocessing: Synthesis and separation. Biotechnology and Bioengineering, 118(10), 3746–3764. --INVALID-LINK--
-
CoLab. (n.d.). Armed/disarmed effects in glycosyl donors: rationalization and sidetracking. --INVALID-LINK--
-
Fraser-Reid, B., et al. (1992). Armed/disarmed effects in glycosyl donors: rationalization and sidetracking. The Journal of Organic Chemistry, 57(25), 6547–6549. --INVALID-LINK--
-
Elhofy, A. (2016). Media Optimization Can Improve Glycosylation Patterns and Consistency to Impact Protein Efficacy. Cell Culture Dish. --INVALID-LINK--
-
Waters Corporation. (2014, April 25). A Systematic Approach to Glycan Sample Preparation and UPLC Analysis [Video]. YouTube. --INVALID-LINK--
-
Refubium. (n.d.). 4 Chapter Four: Glycosylation analysis - method evaluation. --INVALID-LINK--
-
Sajan, E., et al. (2011). The Effect of Bioreactor pH and Temperature on Protein Glycosylation in Perfusion Cultures of Mammalian Cells. Biotechnology and Bioengineering, 108(1), 157–167. --INVALID-LINK--
-
Novotny, M. V., & G. C. (2014). Isolation and Purification of Glycans from Natural Sources for Positive Identification. Beilstein Journal of Organic Chemistry, 10, 3056–3067. --INVALID-LINK--
-
van der Vorm, S., et al. (2019). Approaches to stereoselective 1,1'-glycosylation. Beilstein Journal of Organic Chemistry, 15, 2276–2306. --INVALID-LINK--
-
BenchChem. (2025). troubleshooting incomplete glycosylation reactions with protected donors. --INVALID-LINK--
-
Delbianco, M., & Seeberger, P. H. (2020). Parametric Analysis of Donor Activation for Glycosylation Reactions. Refubium - Freie Universität Berlin. --INVALID-LINK--
-
ResearchGate. (n.d.). Optimization of the reaction conditions for glycosidation of galactosyl nitrate donor 1. --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Armed-disarmed effects in carbohydrate chemistry: history, synthetic and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Common side reactions of the glycosyl donor in chemical glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An armed-disarmed approach for blocking aglycon transfer of thioglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 11. Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions | Semantic Scholar [semanticscholar.org]
- 12. Catalytic Thioglycoside Activation with Diazo-Derived Copper Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Influence of Protecting Groups on O- and C-Glycosylation with Neuraminyl and Ulosonyl Dibutylphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
How to overcome sluggish reaction with Phenyl 2-O-Acetyl-3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside
Technical Support Center: Glycosylation Reactions
Topic: Overcoming Sluggish Reactions with Phenyl 2-O-Acetyl-3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside
Welcome to the technical support hub for glycosylation reactions. This guide is designed for researchers, chemists, and drug development professionals utilizing Phenyl 2-O-Acetyl-3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside as a glycosyl donor. As a Senior Application Scientist, my goal is to provide you with in-depth, field-tested insights to help you navigate the challenges associated with this valuable, yet sometimes recalcitrant, building block.
Understanding Your Donor: The Root of Sluggishness
Phenyl 2-O-Acetyl-3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside is a versatile donor for the synthesis of complex carbohydrates.[1][2] However, its inherent electronic properties can lead to sluggish or incomplete reactions. The key to troubleshooting is understanding the underlying chemical principles.
The primary reason for the reduced reactivity of this donor lies in the 2-O-acetyl group . In glycosylation chemistry, we often refer to donors as being "armed" or "disarmed."
-
Armed Donors: These possess electron-donating groups (like benzyl ethers) at the C-2 position. These groups destabilize the ground state of the donor and help to stabilize the developing positive charge of the oxocarbenium ion intermediate, thus accelerating the reaction.
-
Disarmed Donors: Our donor falls into this category. The 2-O-acetyl group is electron-withdrawing. It inductively destabilizes the adjacent oxocarbenium ion intermediate that forms upon activation of the anomeric thiophenyl group. This increases the activation energy required for the glycosylation step, leading to slower reaction rates.[3]
This "disarming" effect is a double-edged sword. While it reduces reactivity, the acetyl group provides crucial neighboring group participation . This participation directs the incoming glycosyl acceptor to attack from the opposite face, reliably forming the desired 1,2-trans (β) glycosidic linkage and preventing the formation of an anomeric mixture.[4]
Frequently Asked Questions (FAQs)
Here we address some of the foundational questions you might have before starting your experiment.
Q1: Why is my reaction with Phenyl 2-O-Acetyl-3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside so much slower than with its 2-O-benzyl analogue?
A1: The sluggishness is a direct consequence of the electron-withdrawing nature of the 2-O-acetyl group, which "disarms" the glycosyl donor. This contrasts with a 2-O-benzyl group, which is electron-donating and therefore "arms" the donor for higher reactivity. The acetyl group makes it more difficult to form the reactive oxocarbenium ion intermediate, thus slowing down the entire glycosylation process.[3]
Q2: What is the primary role of the NIS/TfOH activator system?
A2: This is a common and powerful activator combination for thioglycosides.[5]
-
N-Iodosuccinimide (NIS): This acts as a thiophilic halogen source. The iodine atom coordinates to the sulfur of your thioglycoside, making the thiophenyl group a better leaving group.
-
Triflic Acid (TfOH): This strong Brønsted acid protonates the complex, further facilitating the departure of the leaving group and promoting the formation of the key glycosyl cation intermediate. A catalytic amount of TfOH is often sufficient.[5]
Q3: Can I use other activators for this disarmed donor?
A3: Yes, while NIS/TfOH is a workhorse, other promoters can be effective, sometimes even advantageous, for disarmed donors. Systems like diphenyl sulfoxide/triflic anhydride (Ph₂SO/Tf₂O) or activators based on copper(II) or gold(III) salts have been used to activate thioglycosides and may offer different reactivity profiles or milder conditions.[6] For instance, CuBr₂ in the presence of TfOH has been shown to be effective for less reactive donors.[6]
Q4: How does the reactivity of my glycosyl acceptor affect the reaction?
A4: The acceptor's nucleophilicity is critical. A highly reactive (nucleophilic) primary alcohol will react much faster than a sterically hindered secondary or tertiary alcohol. If you are using a poorly reactive acceptor, you must compensate by using more forcing reaction conditions (higher temperature, longer reaction time, or a more potent activator system) for your disarmed donor.
Troubleshooting Guide
Use this section to diagnose and solve specific issues you encounter during your glycosylation reaction.
Problem 1: Reaction is Sluggish or Stalled (Incomplete Consumption of Donor)
This is the most common issue with this donor. If your TLC or LC-MS analysis shows a significant amount of starting material even after a prolonged period, consider the following causal factors and solutions.
Causality Analysis:
-
Insufficient Activation Energy: The combination of a disarmed donor and a mild reaction temperature may not be enough to overcome the activation energy barrier.
-
Low Nucleophilicity of Acceptor: A sterically hindered or electronically deactivated acceptor alcohol will react slowly.
-
Suboptimal Activator Stoichiometry: An insufficient amount of activator, particularly the acidic co-promoter, can lead to incomplete activation.
Troubleshooting Workflow
Caption: Stepwise approach to overcoming a stalled reaction.
Detailed Protocols:
Protocol 1: Temperature Titration
-
Set up the reaction at the initial low temperature (e.g., -40 °C or -60 °C).
-
After adding the activator (e.g., NIS/TfOH), monitor the reaction by TLC every 30 minutes.
-
If less than 20% conversion is observed after 1 hour, allow the reaction to warm incrementally (e.g., to -20 °C).
-
Hold at the new temperature for 1-2 hours, monitoring progress.
-
If the reaction proceeds cleanly, allow it to continue at this temperature. If it remains sluggish, consider further warming to 0 °C. Be cautious, as higher temperatures can promote side reactions.
Protocol 2: Optimizing Activator Stoichiometry
For a typical reaction with 1.0 equivalent of the galactosyl donor and 1.2-1.5 equivalents of the acceptor:
| Parameter | Standard Conditions | For Sluggish Reactions |
| NIS | 1.2 - 1.5 eq. | 1.5 - 2.0 eq. |
| TfOH | 0.1 eq. (catalytic) | 0.2 - 0.3 eq. |
| Temperature | -40 °C → -20 °C | -20 °C → 0 °C |
| Solvent | Dichloromethane (DCM) | DCM or Dichloromethane/Dioxane mixtures |
Note: Always add TfOH last and at the reaction temperature. Increasing the acidity too much can lead to side reactions.
Problem 2: Formation of Side Products
Even when the reaction proceeds, you may observe significant side products. With 2-O-acetylated donors, two culprits are common: 1,2-orthoesters and products of acetyl group migration.
A) 1,2-Orthoester Formation
The participating 2-O-acetyl group can be attacked by the acceptor alcohol at the acetyl carbonyl carbon instead of the anomeric carbon, leading to a stable cyclic orthoester. This is often an undesired kinetic product.[7][8]
Causality:
-
Highly Nucleophilic Acceptor: Very reactive primary alcohols are more prone to attack the acetyl group.
-
Insufficient Acidity: Conditions that are not acidic enough to promote the rearrangement of the orthoester back to the oxocarbenium ion (or directly to the product) will result in its accumulation.[8]
Solutions:
-
Acid-Catalyzed Rearrangement: If you have already formed the orthoester, it can often be converted to the desired product. After the initial reaction, add a larger amount of a Lewis acid (e.g., TMSOTf, 0.5-1.0 eq.) or Brønsted acid (TfOH, 0.5 eq.) and stir at a slightly higher temperature (e.g., 0 °C to room temperature) to promote rearrangement to the thermodynamically favored glycoside.[8]
-
Pre-activation Protocol: To avoid orthoester formation, especially with hindered acceptors, a pre-activation or "in situ" anomerization approach can be used. Here, the donor is activated first to form the reactive intermediate before the acceptor is added. However, this can sometimes reduce stereoselectivity.
B) Acetyl Migration
In some cases, the acetyl group can migrate from the C-2 position of the donor to a free hydroxyl group on the acceptor, yielding an acetylated acceptor and the C-2 hydroxyl donor.
Causality:
-
Prolonged Reaction Times at Elevated Temperatures: This side reaction is favored under forcing conditions.
-
Presence of Basic Impurities: Any basic residue in the reaction mixture can catalyze this intermolecular transfer.
Solutions:
-
Strictly Anhydrous and Acidic Conditions: Ensure all glassware is flame-dried and reagents are anhydrous. The presence of a catalytic amount of a Brønsted acid like TfOH generally suppresses this pathway.
-
Minimize Reaction Time and Temperature: Use the optimized conditions from Problem 1 that achieve full conversion in the shortest time and at the lowest possible temperature.
-
Purification: If a small amount of acetylated acceptor is formed, it can typically be separated by silica gel chromatography.
Visualization of Key Reaction Pathways
Caption: Competing pathways for glycosylation vs. orthoester formation.
This guide provides a framework for understanding and troubleshooting reactions with Phenyl 2-O-Acetyl-3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside. Successful glycosylation chemistry often requires careful optimization. By systematically addressing the factors of temperature, time, and activator stoichiometry, and by being aware of potential side reactions, you can significantly improve the outcome of your experiments.
References
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Glycoword / Glycotechnology-A03 [glycoforum.gr.jp]
- 4. Glycosyl Formates: Glycosylations with Neighboring-Group Participation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pondering the Structural Factors that Affect 1,2-trans-Galactosylation: A Lesson Learnt from 3-O-β-Galactosylation of Galactosamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly stereoselective α-glycosylation with GalN3 donors enabled collective synthesis of mucin-related tumor associated carbohydrate antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Orthoesters versus 2-O-acyl glycosides as glycosyl donors: theorectical and experimental studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ffame.org [ffame.org]
Technical Support Center: Preventing Oxazoline Byproduct Formation from 2-O-Acetylated Donors
Introduction
Welcome to the Technical Support Center for Glycosylation Chemistry. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with oxazoline byproduct formation during glycosylation reactions involving 2-O-acetylated glycosyl donors. The formation of this stable, undesired byproduct is a common hurdle that can significantly lower the yield of the desired glycoside.[1] This document provides in-depth troubleshooting advice, detailed experimental protocols, and a comprehensive FAQ section to help you diagnose, mitigate, and prevent this side reaction.
Frequently Asked Questions (FAQs)
Q1: What is oxazoline byproduct formation and why does it occur with 2-O-acetylated donors?
A1: Oxazoline formation is a common side reaction in glycosylation when using donors with a participating N-acetyl group at the C-2 position.[1] The mechanism involves the neighboring group participation of the C-2 acetamido group, which attacks the anomeric center (C-1) after activation of the leaving group.[2][3] This intramolecular cyclization results in a stable oxazoline ring, which acts as a thermodynamic sink, often preventing the desired intermolecular glycosylation with the acceptor alcohol. This is particularly prevalent with 2-acetamido-2-deoxy sugar donors like N-acetylglucosamine (GlcNAc).
Q2: How can I confirm that the major byproduct in my reaction is indeed the oxazoline?
A2: The most definitive method for identifying the oxazoline byproduct is through Nuclear Magnetic Resonance (NMR) spectroscopy.[1] You should analyze the crude reaction mixture. The oxazoline ring has characteristic proton and carbon signals that are distinct from your starting materials and the desired glycoside product. Key diagnostic signals often include a downfield shift for the anomeric proton and specific signals for the methyl and vinyl protons of the oxazoline ring.
Q3: Is oxazoline formation always a negative outcome?
A3: While it is an undesired byproduct in the context of direct glycosylation, glycosyl oxazolines themselves are valuable, high-energy intermediates.[2] They are widely used as activated donor substrates for certain enzymatic glycosylations, particularly with endo-β-N-acetylglucosaminidase (ENGase) enzymes for glycan remodeling and the synthesis of glycoproteins.[2][4][5] There are now well-established methods for intentionally synthesizing oxazolines for these applications.[6][7][8][9]
Q4: My donor is per-O-acetylated, not N-acetylated. Can I still get an oxazoline-like byproduct?
A4: With O-acetylated donors, the analogous side reaction is the formation of a 1,2-orthoester. Similar to oxazoline formation, this involves the participation of the C-2 acetyl group. The resulting orthoester is also a stable byproduct that can reduce the yield of the desired 1,2-trans-glycoside. Strategies to mitigate orthoester formation often overlap with those for preventing oxazoline formation.
Troubleshooting Guides & Mitigation Strategies
If you have confirmed that oxazoline formation is significantly impacting your reaction yield, consider the following strategies, categorized by the component of the reaction you can modify.
Strategy 1: Modification of the C-2 Protecting Group
The most effective way to prevent oxazoline formation is to replace the participating N-acetyl group with a non-participating group.[1] This change fundamentally alters the reaction pathway by removing the internal nucleophile.
1.1. Utilizing Non-Participating Protecting Groups
Non-participating groups lack the ability to attack the anomeric center, thereby shutting down the oxazoline formation pathway.
| Protecting Group | Abbreviation | Key Features & Deprotection |
| Azido | N₃ | Excellent non-participating group. Can be reduced to an amine (e.g., with H₂/Pd, or Staudinger reaction) and subsequently acetylated post-glycosylation. |
| Phthalimido | NPhth | A robust, non-participating group. Typically removed with hydrazine or ethylenediamine.[1] |
| Trichloroethoxycarbonyl | Troc | Removed under reductive conditions (e.g., Zn/AcOH) that are orthogonal to many other protecting groups.[10] |
| Benzyloxycarbonyl | Cbz, Z | Removed by catalytic hydrogenolysis (e.g., H₂/Pd).[11][12] |
Expert Insight: While effective, this strategy requires additional synthetic steps to prepare the modified donor and later convert the non-participating group back to the N-acetyl group if required in the final product. The choice of group depends on the overall protecting group strategy for your synthetic route, ensuring orthogonality.[13]
1.2. Modifying the Acetyl Group to Reduce Nucleophilicity
An alternative is to decrease the nucleophilicity of the C-2 nitrogen, making it a less effective participant.
-
Diacetylation: Converting the N-acetyl group to an N,N-diacetyl imide can reduce the nitrogen's nucleophilicity and suppress oxazoline formation.[1]
-
Trichloroacetamide (TCA): Using a TCA group at C-2 can also reduce participation. However, care must be taken as oxazoline formation can still be a major side product under certain pre-activation conditions.[14]
Strategy 2: Optimization of Reaction Conditions
Fine-tuning the reaction parameters can shift the kinetic balance away from oxazoline formation and towards the desired glycosylation product.
2.1. Temperature Control
Lowering the reaction temperature is a straightforward and often effective method to minimize oxazoline formation.[1] Many side reactions, including oxazoline formation, have a higher activation energy than the desired glycosylation.
-
Recommended Action: Start your reaction at a low temperature (e.g., -78 °C or -60 °C) and allow it to warm slowly only if necessary. Monitor the reaction closely by TLC to find the optimal temperature that promotes glycosylation without significant byproduct formation.
2.2. Solvent Selection
The choice of solvent can have a profound impact on the reaction pathway.
-
Nitrile Solvents (e.g., Acetonitrile): These solvents are known to actively promote oxazoline formation. The nitrile group can participate in the reaction, stabilizing the intermediates that lead to the oxazoline. Avoid acetonitrile if oxazoline is a problem. [10]
-
Non-Coordinating Solvents: Solvents like dichloromethane (DCM) or dichloroethane (DCE) are generally preferred as they are less likely to participate in the reaction mechanism.[3][10]
-
Ethereal Solvents (e.g., Diethyl Ether, THF): These can sometimes influence stereoselectivity and may be explored as alternatives.[1]
2.3. Promoter/Activator Choice and Stoichiometry
The Lewis acid or promoter used to activate the glycosyl donor is critical.
-
Screen Promoters: The equilibrium between glycosylation and oxazoline formation is sensitive to the choice of promoter.[10] Common promoters include N-Iodosuccinimide/Triflic acid (NIS/TfOH), Trimethylsilyl trifluoromethanesulfonate (TMSOTf), and Boron trifluoride etherate (BF₃·OEt₂).[3][10]
-
Stoichiometry: Carefully titrate the amount of promoter. Using a minimal catalytic amount of a strong acid like TfOH is often sufficient. In some cases, adding TMSOTf has been shown to suppress oxazoline formation.[14]
-
Pre-activation Protocols: A pre-activation strategy, where the donor is activated at low temperature before the acceptor is added, can sometimes favor glycosylation.[14] This can minimize the time the activated donor is present with potential internal nucleophiles before the external acceptor is introduced.
Workflow for Troubleshooting Oxazoline Formation
Below is a logical workflow to systematically address the issue of oxazoline byproduct formation.
Caption: A decision-making workflow for troubleshooting oxazoline formation.
Experimental Protocols
Protocol 1: General Glycosylation with a 2-O-Acetylated Donor (Low-Temperature Condition)
This protocol is a starting point designed to minimize oxazoline formation by controlling the temperature.
-
Preparation: Co-evaporate the glycosyl donor (1.2 equiv.) and glycosyl acceptor (1.0 equiv.) with anhydrous toluene (3x) and dry under high vacuum for at least 2 hours in a flame-dried, argon-flushed flask.[1]
-
Reaction Setup: Add freshly activated 4Å molecular sieves to the flask. Add anhydrous dichloromethane (DCM) to achieve a concentration of ~0.05 M. Stir the mixture for 30 minutes at room temperature.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Activation: In a separate flask, prepare a solution of N-Iodosuccinimide (NIS, 1.5 equiv.) and a catalytic amount of triflic acid (TfOH, 0.1 equiv.) in anhydrous DCM. Add this solution dropwise to the reaction mixture over 10 minutes.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), comparing to standards of the donor and acceptor.
-
Quenching: Once the donor is consumed or the reaction stalls, quench by adding triethylamine or pyridine (a few drops).
-
Workup: Allow the mixture to warm to room temperature. Filter through a pad of Celite, washing with DCM. Wash the combined filtrate with saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Mechanistic Overview
The competition between the desired glycosylation and the undesired oxazoline formation is depicted below. The key is to favor the intermolecular reaction with the acceptor (ROH) over the intramolecular cyclization.
Caption: Competing pathways in glycosylation with 2-N-acetylated donors.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthetic and semi-synthetic approaches to unprotected N-glycan oxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Synthetic and semi-synthetic approaches to unprotected N-glycan oxazolines [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of N-glycan oxazolines: donors for endohexosaminidase catalysed glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxazoline donors enable effective glycoremodeling [glycoforum.gr.jp]
- 7. d-nb.info [d-nb.info]
- 8. Preparation of oxazoline derivatives from free saccharides - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. benchchem.com [benchchem.com]
- 14. Pre-activation Based Stereoselective Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Anomerization in Thioglycoside-Mediated Glycosylation
Welcome to the technical support center for thioglycoside-mediated glycosylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of controlling anomeric selectivity in their glycosylation reactions. Anomerization, the formation of an undesired anomeric stereoisomer, is a common challenge that can significantly impact the yield and purity of your target glycoconjugate. This resource provides in-depth, experience-driven answers to frequently encountered issues, explaining the underlying chemical principles to empower you to effectively troubleshoot your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My thioglycoside glycosylation is resulting in a poor α:β anomeric ratio. What are the primary factors I should investigate?
Answer: Achieving high anomeric selectivity is a multifaceted challenge influenced by a delicate interplay of several experimental parameters. When faced with a poor anomeric ratio, a systematic evaluation of the following factors is crucial:
-
The Nature of the C-2 Protecting Group: This is arguably the most critical determinant of stereoselectivity.
-
Neighboring Group Participation (NGP): Acyl-type protecting groups (e.g., acetate, benzoate) at the C-2 position can participate in the reaction mechanism.[1][2][3][4] Following activation of the thioglycoside, the C-2 acyl group can attack the transient oxocarbenium ion intermediate to form a stable dioxolenium ion.[5] This intermediate effectively shields one face of the molecule, forcing the incoming glycosyl acceptor to attack from the opposite face, leading predominantly to the formation of the 1,2-trans glycosidic linkage. For glucose and galactose donors, this translates to β-selectivity.
-
Non-Participating Groups: Ether-type protecting groups (e.g., benzyl, silyl ethers) at C-2 are non-participating.[1][6] In their absence, the stereochemical outcome is governed by other factors, often leading to a mixture of anomers, though the α-product is often favored due to the anomeric effect.[6][7]
-
-
Reaction Temperature: Temperature can have a profound impact on anomeric selectivity, and its effect can be counterintuitive.[8][9][10][11][12][13]
-
Low Temperatures: Generally, lower temperatures (e.g., -78 °C to 0 °C) favor the kinetically controlled product. In many systems, particularly with non-participating C-2 groups, lower temperatures can enhance the formation of the β-anomer.
-
Higher Temperatures: Increasing the temperature can favor the thermodynamically more stable anomer, which is often the α-anomer due to the anomeric effect.[7] However, some studies have shown that higher temperatures can surprisingly lead to increased α-selectivity through different entropic and energetic pathways of competing reactions.[9] A systematic study of your specific system at various temperatures is recommended.
-
-
Solvent Choice: The solvent plays a crucial role in stabilizing or destabilizing reactive intermediates, thereby influencing the stereochemical outcome.[7][8][13]
-
Ethereal Solvents (e.g., Diethyl Ether, THF, Dioxane): These solvents are known to promote the formation of α-glycosides (1,2-cis for glucose).[7] This "ether effect" is attributed to the ability of the solvent to coordinate with the anomeric center.
-
Nitrile Solvents (e.g., Acetonitrile): Acetonitrile can act as a nucleophile, reacting with the oxocarbenium ion to form a transient α-nitrilium ion intermediate. Subsequent displacement by the glycosyl acceptor from the opposite face leads to the formation of the β-glycoside. This is known as the "nitrile effect."[7]
-
Non-Coordinating Solvents (e.g., Dichloromethane, Toluene): These solvents are less likely to directly participate in the reaction and the stereochemical outcome will be more heavily influenced by other factors like protecting groups and temperature.
-
-
Activator/Promoter System: The choice of activator for the thioglycoside is critical.[14][15][16] Common activators include N-iodosuccinimide (NIS)/triflic acid (TfOH), dimethyl(methylthio)sulfonium triflate (DMTST), and iodonium dicollidine perchlorate (IDCP). The reactivity of the activator system can influence the lifetime and nature of the key reactive intermediates, thereby affecting the anomeric ratio.[8][17] For instance, more reactive promoters might favor an SN1-like mechanism, leading to a loss of stereocontrol.
Question 2: I am using a C-2 acyl protecting group but still observing significant formation of the 1,2-cis (α- for glucose) anomer. What could be the cause?
Answer: While a C-2 acyl group is a reliable tool for achieving 1,2-trans selectivity, several factors can undermine its directing effect:
-
In Situ Anomerization of the Glycosyl Donor: Under certain activating conditions, the thioglycoside donor itself can undergo anomerization from the β- to the α-anomer before glycosylation occurs.[18] If the α-anomer reacts faster or if the glycosylation conditions favor its formation, a mixture of products can be obtained.
-
Reaction Mechanism Shift: The glycosylation reaction exists on a mechanistic continuum between SN1 and SN2 pathways.[19][11]
-
SN1-like Pathway: Highly reactive ("armed") donors or strongly activating conditions can push the reaction towards an SN1 mechanism, proceeding through a more dissociated oxocarbenium ion.[17] This long-lived intermediate allows for equilibration and attack from either face before the C-2 acyl group can effectively participate, leading to a loss of stereoselectivity.
-
SN2-like Pathway: Less reactive ("disarmed") donors and milder activation conditions favor an SN2-like displacement, where the neighboring group participation can effectively control the stereochemical outcome.[17]
-
-
Influence of Remote Protecting Groups: Protecting groups at other positions (C-3, C-4, C-6) can exert long-range electronic or steric effects that influence the conformation of the sugar ring and the stability of the reactive intermediates, sometimes counteracting the effect of the C-2 acyl group.[1][20][17] For example, a 4,6-O-benzylidene acetal can conformationally lock the pyranose ring, which can influence the anomeric ratio.[2][17]
Question 3: My reaction is sluggish and giving poor yields in addition to anomerization. How can I improve reactivity without sacrificing stereoselectivity?
Answer: Balancing reactivity and selectivity is a common challenge in glycosylation chemistry. Here are some strategies to enhance reactivity while maintaining stereocontrol:
-
The "Armed-Disarmed" Strategy: This concept relates the electronic properties of the protecting groups to the reactivity of the glycosyl donor.
-
"Armed" Donors: Donors with electron-donating protecting groups (e.g., benzyl ethers) are more reactive as these groups stabilize the developing positive charge of the oxocarbenium ion intermediate.
-
"Disarmed" Donors: Donors with electron-withdrawing protecting groups (e.g., acyl esters) are less reactive. By strategically choosing protecting groups, you can modulate the reactivity of your donor. For a sluggish reaction, consider replacing an electron-withdrawing group at a remote position (e.g., C-4 or C-6) with a more electron-donating one, if compatible with your overall synthetic scheme.
-
-
Pre-activation Protocol: Instead of adding the activator to a mixture of the donor and acceptor, the donor can be "pre-activated" with the promoter at low temperature before the acceptor is introduced.[21] This allows for the controlled formation of the reactive intermediate and can sometimes lead to improved yields and selectivity.
-
Tuning the Activator System: If a standard activator like NIS/TfOH is proving ineffective, consider alternative systems. For instance, the combination of a thiophilic promoter with a Lewis acid can sometimes enhance reactivity. The stoichiometry of the activator and any catalytic acid can also be optimized.[8]
Question 4: Can the aglycon of my thioglycoside influence the anomeric outcome?
Answer: Yes, the thio-aglycon can have an effect, primarily by influencing the donor's reactivity. While common aglycons like ethylthio or phenylthio are often used, more sterically hindered or electronically modified aglycons can be employed to fine-tune reactivity and, in some cases, prevent side reactions like aglycon transfer.[22] For instance, using a more electron-withdrawing aglycon can decrease the donor's reactivity, potentially favoring an SN2-like pathway and enhancing selectivity.
Experimental Protocols & Data
General Protocol for a Thioglycoside-Mediated Glycosylation
This protocol provides a general framework. Optimal conditions, particularly temperature and reaction time, must be determined empirically for each specific donor-acceptor pair.
-
Preparation:
-
Dry all glassware thoroughly in an oven and cool under an inert atmosphere (e.g., argon or nitrogen).
-
Dry solvents using appropriate methods (e.g., distillation from a drying agent or passage through a solvent purification system).
-
Activate molecular sieves (4 Å) by heating under vacuum.
-
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the thioglycoside donor (1.2-1.5 equivalents), the glycosyl acceptor (1.0 equivalent), and freshly activated molecular sieves (4 Å).
-
Dissolve the solids in the chosen anhydrous solvent (e.g., dichloromethane, acetonitrile, or diethyl ether).
-
Cool the reaction mixture to the desired temperature (e.g., -78 °C, -40 °C, or 0 °C) using an appropriate cooling bath.
-
-
Activation and Glycosylation:
-
In a separate flask, prepare a solution of the activator (e.g., NIS, 1.5-2.0 equivalents) and, if required, a catalytic amount of TfOH (0.1-0.2 equivalents) in the same anhydrous solvent.
-
Add the activator solution dropwise to the stirring reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Workup and Purification:
-
Once the reaction is complete, quench the reaction by adding a few drops of a saturated aqueous solution of sodium thiosulfate (to consume excess iodine) and saturated aqueous sodium bicarbonate.
-
Allow the mixture to warm to room temperature, then dilute with dichloromethane and filter through a pad of celite to remove the molecular sieves.
-
Wash the filtrate sequentially with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the anomers.
-
Data Presentation: Influence of Solvent and Temperature on Anomeric Ratio
The following table summarizes typical outcomes for the glycosylation of a standard glucosyl donor with a non-participating C-2 benzyl group. These are illustrative examples, and actual results may vary.
| Donor C-2 Group | Solvent | Temperature (°C) | Typical α:β Ratio |
| O-Benzyl | Dichloromethane | -40 | 3:1 to 5:1 |
| O-Benzyl | Diethyl Ether | -40 | >10:1 |
| O-Benzyl | Acetonitrile | -40 | 1:5 to 1:10 |
| O-Acetyl | Dichloromethane | -20 | 1:10 to 1:>20 |
| O-Acetyl | Acetonitrile | -20 | 1:>20 |
Visualizing the Mechanisms
Mechanism of Glycosylation with a C-2 Participating Group
Caption: C-2 acyl group participation leads to a stable dioxolenium intermediate.
Factors Influencing Anomeric Selectivity
Caption: Key experimental factors determining the final anomeric ratio.
References
- 1. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations | Semantic Scholar [semanticscholar.org]
- 4. Protecting groups in carbohydrate chemistry: influence on stereoselectivity of glycosylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical O‐Glycosylations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. irl.umsl.edu [irl.umsl.edu]
- 17. Approaches to stereoselective 1,1'-glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pr.ibs.re.kr [pr.ibs.re.kr]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Pre-activation Based Stereoselective Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Mechanistic studies and methods to prevent aglycon transfer of thioglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Activator Equivalents for Disarmed Thioglycosides
Welcome to the technical support center for thioglycoside-mediated glycosylations. This resource is designed for researchers, scientists, and drug development professionals actively engaged in complex carbohydrate synthesis. Here, we will move beyond rote protocols to dissect the nuanced interplay between disarmed thioglycoside donors, activators, and reaction conditions. Our goal is to empower you with the mechanistic understanding and practical troubleshooting strategies required to optimize your glycosylation reactions, particularly concerning the critical parameter of activator stoichiometry.
Frequently Asked Questions (FAQs)
Q1: My glycosylation with a disarmed thioglycoside is sluggish or failing. Why is simply adding more activator not always the best solution?
A1: While insufficient activation is a common cause of low yields, indiscriminately increasing the activator concentration can be counterproductive. Many activators, such as N-iodosuccinimide (NIS)/triflic acid (TfOH), generate reactive intermediates and byproducts that can lead to undesired side reactions.[1][2] For instance, excess activator can promote the decomposition of the desired product, lead to the formation of stable, unreactive glycosyl halides, or cause aglycon transfer, where the thio-aglycon is transferred to the acceptor or another donor molecule.[3] A more systematic approach involves a careful titration of the activator to find the optimal balance between efficient donor activation and minimal side product formation.[2]
Q2: What defines a thioglycoside as "disarmed," and how does this impact the required activator equivalents?
A2: The "armed/disarmed" concept is a cornerstone of modern glycosylation strategy.[4] A thioglycoside is considered "disarmed" when it possesses electron-withdrawing protecting groups, typically acyl groups like benzoyl or acetyl, at positions near the anomeric center (e.g., C2). These groups reduce the electron density at the anomeric carbon, making the thioglycoside less reactive and requiring more forceful activation conditions (i.e., higher activator equivalents or stronger promoters) compared to their "armed" counterparts, which bear electron-donating ether protecting groups (e.g., benzyl).[5][6] The degree of disarming dictates the energy barrier for activation; a highly disarmed donor will necessitate a higher concentration of the electrophilic activator to initiate the formation of the key glycosyl cation intermediate.
Q3: Can the choice of solvent influence the optimal activator stoichiometry?
A3: Absolutely. The solvent plays a critical role in stabilizing the reactive intermediates formed during activation. Solvents like acetonitrile can participate in the reaction, forming a β-nitrilium ion intermediate that can influence the stereochemical outcome.[7] In less participatory solvents like dichloromethane (DCM) or toluene, the stability of the glycosyl cation and its counterion becomes more dependent on the activator concentration. Therefore, an activator stoichiometry optimized in DCM may not be optimal in acetonitrile. It is crucial to maintain consistent solvent conditions when troubleshooting or optimizing activator equivalents.
Q4: Are there alternatives to common activators like NIS/TfOH for disarmed thioglycosides?
A4: Yes, a wide array of activators has been developed, each with its own mechanism and advantages.[8][9] For particularly challenging disarmed donors, hypervalent iodine reagents or metal-based catalysts (e.g., Au(III), Pd(II), Cu(II)) have shown great promise.[6][7][10][11][12] These reagents can sometimes operate under milder conditions or via different mechanistic pathways, potentially offering better yields and selectivity.[6][8] For example, AuCl₃ has been used in catalytic amounts to activate both armed and disarmed donors efficiently at room temperature.[6] When switching activators, it is imperative to re-optimize the stoichiometry, as the reactivity and mechanism will be different.
Troubleshooting Guides
Problem 1: Low or No Product Formation with a Disarmed Donor
You are attempting to couple a disarmed thioglycoside donor with a primary alcohol acceptor using 1.2 equivalents of NIS and a catalytic amount of TfOH in DCM at -40 °C, but TLC analysis shows only starting materials after several hours.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low-yield glycosylations.
Causality and Rationale:
-
Reagent Integrity: The NIS/TfOH system is highly sensitive to moisture. Water will quench the reactive species, halting the activation. Ensure all reagents and glassware are scrupulously dry.
-
Activator Stoichiometry: Disarmed donors require a higher activation energy. A systematic increase in both the thiophilic promoter (NIS) and the Brønsted acid catalyst (TfOH) is the most direct way to overcome this barrier.[2] The goal is to generate a sufficient concentration of the active glycosyl intermediate without promoting side reactions.
-
Temperature: Low temperatures are used to control selectivity and minimize side reactions. However, for a highly disarmed donor, the activation energy may not be met at -40 °C. A controlled increase in temperature can provide the necessary energy to drive the reaction forward.[2]
-
Promoter System: If the NIS/TfOH system is insufficient even after optimization, a more potent activator system may be required. Sulfenyl triflates, generated in situ, are highly electrophilic and effective for activating even very unreactive thioglycosides.[13]
Problem 2: Significant Aglycon Transfer or Donor Decomposition Observed
Upon increasing the activator equivalents to push a sluggish reaction, you observe new spots on the TLC plate, and NMR analysis of the crude product indicates the presence of byproducts resulting from aglycon transfer or decomposition of the donor.
Experimental Protocol: Activator Titration for Optimal Yield
This protocol aims to identify the minimum activator equivalents required for efficient glycosylation while minimizing side-product formation.
Materials:
-
Disarmed thioglycoside donor (1.0 eq.)
-
Glycosyl acceptor (1.5 eq.)
-
N-Iodosuccinimide (NIS)
-
Triflic acid (TfOH, as a 0.1 M solution in DCM)
-
Anhydrous Dichloromethane (DCM)
-
Activated 4Å Molecular Sieves
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Set up a series of 5 small-scale reactions in parallel under an inert atmosphere.
-
To each reaction vessel, add the disarmed donor (e.g., 0.1 mmol), the acceptor (0.15 mmol), and activated molecular sieves in anhydrous DCM.
-
Stir the mixtures at room temperature for 30 minutes, then cool to the desired starting temperature (e.g., -60 °C).
-
Add the specified equivalents of NIS to each reaction vessel as outlined in the table below.
-
Add the specified equivalents of TfOH solution dropwise to each vessel.
-
Monitor all reactions simultaneously by TLC at regular intervals (e.g., every 30 minutes).
-
Once the donor is consumed in the most efficient reaction, quench all reactions by adding triethylamine.
-
Analyze the crude product mixture from each reaction by ¹H NMR or LC-MS to determine the ratio of desired product to side products.
Data Presentation: Activator Titration Table
| Reaction | Donor (eq.) | Acceptor (eq.) | NIS (eq.) | TfOH (eq.) | Temperature | Time to Completion | Product:Byproduct Ratio |
| 1 | 1.0 | 1.5 | 1.2 | 0.1 | -60 °C | > 4 hr | N/A (Incomplete) |
| 2 | 1.0 | 1.5 | 1.5 | 0.1 | -60 °C | 2.5 hr | 95:5 |
| 3 | 1.0 | 1.5 | 2.0 | 0.1 | -60 °C | 1.5 hr | 90:10 |
| 4 | 1.0 | 1.5 | 2.0 | 0.2 | -60 °C | 1.0 hr | 80:20 |
| 5 | 1.0 | 1.5 | 2.5 | 0.2 | -60 °C | 0.5 hr | 65:35 |
Analysis: Based on this hypothetical data, Reaction 2, using 1.5 equivalents of NIS and 0.1 equivalents of TfOH, provides the optimal balance, yielding the highest ratio of desired product to byproduct with a reasonable reaction time.
Mechanism of Side Reactions
Caption: Pathways for desired product and side product formation.
Explanation: Excessive activator concentration can hyper-accelerate the formation of the glycosyl cation intermediate.[3] This highly reactive species, if not efficiently trapped by the acceptor, can decompose.[2] Furthermore, the unreacted thioglycoside donor, being a soft nucleophile, can attack the glycosyl cation, leading to a sulfonium ion that ultimately results in aglycon transfer.[3] The key is to generate the intermediate at a rate that matches the rate of its consumption by the desired nucleophile (the acceptor).
References
- 1. Unraveling the promoter effect and the roles of counterion exchange in glycosylation reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A versatile glycosylation strategy via Au( iii ) catalyzed activation of thioglycoside donors - Chemical Science (RSC Publishing) DOI:10.1039/C6SC00633G [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Activation of thioglycosides under mild alkylation conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. irl.umsl.edu [irl.umsl.edu]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Palladium(ii)-assisted activation of thioglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: The Effect of Reaction Temperature on Stereoselectivity with Acetylated Donors
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of stereoselectivity in glycosylation reactions, specifically when using acetylated donors. Here, we provide in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions, grounded in established scientific principles.
I. Theoretical Background: The Mechanistic Tightrope Walk
The stereochemical outcome of a glycosylation reaction is a delicate balance between competing reaction pathways. With acetylated donors, the C-2 acetyl group plays a pivotal role through neighboring group participation (NGP) , a mechanism crucial for achieving 1,2-trans-glycosides.[1][2] However, the reaction temperature is a critical variable that can tip this balance, influencing the final anomeric ratio.[3][4][5]
Glycosylation reactions exist on a mechanistic continuum between a unimolecular SN1-like pathway and a bimolecular SN2-like pathway.[6][7][8][9][10]
-
SN1-like Pathway (Higher Temperatures): At higher temperatures, the dissociation of the leaving group is favored, leading to the formation of a planar, highly reactive oxocarbenium ion intermediate.[6][9] This intermediate can be attacked by the nucleophile (the acceptor) from either the α- or β-face, often resulting in a mixture of anomers. The increased thermal energy allows the system to overcome the activation barrier for oxocarbenium ion formation more readily.
-
Neighboring Group Participation (NGP) and the Dioxolenium Ion (Lower Temperatures): At lower temperatures, the rate of direct SN2 attack and the formation of the oxocarbenium ion are slowed. This provides a kinetic window for the acetyl group at C-2 to attack the anomeric center, forming a cyclic dioxolenium ion intermediate. This intermediate effectively blocks the α-face of the donor, forcing the acceptor to attack from the β-face, leading to the desired 1,2-trans product. Low temperatures stabilize this intermediate, favoring the NGP pathway.[11][12]
-
SN2-like Pathway: In some cases, a direct displacement of the leaving group by the acceptor can occur. The stereochemical outcome of this pathway is dependent on the anomeric configuration of the donor and the trajectory of the incoming nucleophile. Lower temperatures generally favor this more ordered, associative pathway over the dissociative SN1 route.
The interplay between these pathways is complex and influenced by various factors, including the donor's protecting groups, the solvent, and the activator used.[13] However, temperature remains a primary tool for modulating the reaction's kinetic and thermodynamic landscape to favor a specific stereochemical outcome.
II. Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of α- and β-anomers even when using an acetylated donor at low temperatures?
A1: While low temperatures favor NGP, other factors can lead to the erosion of stereoselectivity. High concentrations of reactants can promote a more concentration-dependent bimolecular SN2-like displacement of the leaving group, which may compete with NGP.[11] Additionally, a highly reactive ("disarmed") donor or a very potent activator system might favor the formation of the oxocarbenium ion even at low temperatures, leading to a loss of selectivity. Finally, ensure your temperature control is accurate and stable throughout the reaction.
Q2: What is the optimal temperature range for achieving high 1,2-trans selectivity with acetylated donors?
A2: There is no single "optimal" temperature, as it depends on the specific donor, acceptor, and activation system. However, a common starting point for many glycosylations aiming for NGP is between -78 °C and -40 °C.[14] It is often necessary to screen a range of temperatures to find the sweet spot for your particular reaction. Monitoring the reaction at different temperatures can reveal the point at which competing pathways become significant.[4]
Q3: Can I run the reaction at room temperature and still get good 1,2-trans selectivity?
A3: While less common, some highly efficient NGP systems or specific donor-acceptor pairings might provide good 1,2-trans selectivity at or near room temperature.[13] However, in general, increasing the temperature will increase the rate of the competing SN1-like pathway, leading to a decrease in stereoselectivity. Low-temperature reactions are generally the more reliable strategy for maximizing 1,2-trans products with acetylated donors.
Q4: My reaction is very slow at low temperatures. If I increase the temperature to improve the rate, will I lose all stereoselectivity?
A4: Increasing the temperature will likely decrease the 1,2-trans selectivity to some extent. The key is to find a balance between an acceptable reaction rate and the desired stereochemical outcome. A systematic approach is to perform the reaction at incrementally higher temperatures (e.g., -60 °C, -40 °C, -20 °C) and analyze the anomeric ratio at each point. This will allow you to determine the temperature threshold at which selectivity begins to erode significantly. In some cases, changing the activator or solvent may be a more effective way to increase the reaction rate without sacrificing stereoselectivity.
III. Troubleshooting Guide
Problem: Poor 1,2-trans (β) Stereoselectivity
| Potential Cause | Troubleshooting Steps |
| Reaction temperature is too high. | Protocol 1: Temperature Optimization. Systematically lower the reaction temperature. Start at your current temperature and decrease in 10-20 °C increments (e.g., from -20 °C to -40 °C, then to -60 °C). Analyze the α/β ratio of the crude reaction mixture by ¹H NMR at each temperature point to identify the optimal range.[15] |
| Reactant concentration is too high, favoring a competing bimolecular reaction. | Protocol 2: Concentration Study. Perform the reaction at different donor concentrations (e.g., 0.1 M, 0.05 M, 0.025 M) while keeping the temperature constant and low. Lower concentrations can favor the intramolecular NGP pathway over intermolecular side reactions.[11] |
| The activator is too strong, promoting the SN1 pathway. | Protocol 3: Activator Screening. If using a highly reactive promoter system (e.g., NIS/TfOH), consider switching to a milder activator. The choice of activator can significantly influence the reaction mechanism.[8] |
| The solvent is stabilizing the oxocarbenium ion. | Protocol 4: Solvent Screening. Solvents can influence the stability of reaction intermediates.[3] If using a polar, coordinating solvent, try switching to a non-participating solvent like dichloromethane (DCM) or diethyl ether, which may disfavor the formation of the oxocarbenium ion. |
Experimental Protocols
Protocol 1: Temperature Optimization for Enhanced β-Selectivity
-
Setup: In three separate oven-dried round-bottom flasks equipped with stir bars and under an inert atmosphere (N₂ or Ar), add the glycosyl acceptor and molecular sieves.
-
Cooling: Cool the flasks to the desired temperatures: -20 °C, -40 °C, and -60 °C using appropriate cooling baths.
-
Donor Addition: Dissolve the acetylated glycosyl donor in an anhydrous, non-participating solvent (e.g., DCM) and add it to each of the cooled flasks.
-
Activation: Prepare a solution of the activator. Add the activator solution dropwise to each of the reaction mixtures.
-
Monitoring: Stir the reactions at their respective temperatures and monitor the progress by TLC.
-
Quenching and Analysis: Once the starting material is consumed (or after a set time), quench the reactions. Work up each reaction identically. Analyze the anomeric ratio of the crude product from each reaction by ¹H NMR spectroscopy.
-
Data Comparison: Create a table to compare the temperature with the resulting α/β ratio to determine the optimal temperature for β-selectivity.
IV. Visualizing the Mechanistic Landscape
The stereochemical outcome of a glycosylation reaction with an acetylated donor can be visualized as a branching of reaction pathways influenced by temperature.
Caption: Influence of temperature on glycosylation pathways.
V. References
-
The Stereoselectivity of Neighboring Group-Directed Glycosylation Is Concentration-Dependent. Journal of the American Chemical Society. --INVALID-LINK--
-
Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers in Chemistry. --INVALID-LINK--
-
Glycosyl Oxocarbenium Ions: Structure, Conformation, Reactivity, and Interactions. Accounts of Chemical Research. --INVALID-LINK--
-
Mechanisms of Glycosylation Reactions Studied by Low-Temperature Nuclear Magnetic Resonance. Chemical Reviews. --INVALID-LINK--
-
Practical Glucosylations and Mannosylations Using Anomeric Benzoyloxy as a Leaving Group Activated by Sulfonium Ion. ACS Omega. --INVALID-LINK--
-
Mechanism of C-3 Acyl Neighboring Group Participation in Mannuronic Acid Glycosyl Donors. The Journal of Organic Chemistry. --INVALID-LINK--
-
Anomeric Selectivity of Glycosylations through a Machine Learning Lens. Journal of Chemical Information and Modeling. --INVALID-LINK--
-
The Experimental Evidence in Support of Glycosylation Mechanisms at the SN1-SN2 Interface. Chemical Reviews. --INVALID-LINK--
-
Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions. Chemistry – A European Journal. --INVALID-LINK--
-
Anomeric Selectivity of Glycosylations Through a Machine Learning Lens. ChemRxiv. --INVALID-LINK--
-
Artificial Intelligence for Predicting Stereoselectivity in Glycosylation Chemistry. ACS Central Science. --INVALID-LINK--
-
The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation. Beilstein Journal of Organic Chemistry. --INVALID-LINK--
-
The influence of acceptor nucleophilicity on the glycosylation reaction mechanism. Chemical Science. --INVALID-LINK--
-
Neighbouring Group Participation During Glycosylation: Do 2-Substituted Ethyl Ethers Participate?. European Journal of Organic Chemistry. --INVALID-LINK--
-
Recent advances in stereoselective 1,2-cis-O-glycosylations. Frontiers in Chemistry. --INVALID-LINK--
-
How do Various Reaction Parameters Influence Anomeric Selectivity in Chemical Glycosylation with Thioglycosides and NIS/TfOH Activation?. European Journal of Organic Chemistry. --INVALID-LINK--
-
Acceptor reactivity in glycosylation reactions. Chemical Society Reviews. --INVALID-LINK--
-
Glycosyl Oxocarbenium Ions: Structure, Conformation, Reactivity, and Interactions. ADDI. --INVALID-LINK--
-
Study of the stereoselectivity of 2-azido-2-deoxygalactosyl donors: remote protecting group effects and temperature dependency. The Journal of Organic Chemistry. --INVALID-LINK--
-
Low-temperature reaction monitoring and identification of the key intermediates. ResearchGate. --INVALID-LINK--
-
Stereoselective alkyl C-glycosylation of glycosyl esters via anomeric C–O bond homolysis: efficient access to C-glycosyl amino acids and C-glycosyl peptides. Organic Chemistry Frontiers. --INVALID-LINK--
-
The reaction mechanism manifold operational during glycosylation... ResearchGate. --INVALID-LINK--
-
Glycosyl Formates: Glycosylations with Neighboring-Group Participation. Molecules. --INVALID-LINK--
References
- 1. BJOC - The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation [beilstein-journals.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Study of the stereoselectivity of 2-azido-2-deoxygalactosyl donors: remote protecting group effects and temperature dependency. | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Experimental Evidence in Support of Glycosylation Mechanisms at the SN1-SN2 Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chinesechemsoc.org [chinesechemsoc.org]
- 9. addi.ehu.es [addi.ehu.es]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Mechanism of C-3 Acyl Neighboring Group Participation in Mannuronic Acid Glycosyl Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Recent advances in stereoselective 1,2-cis-O-glycosylations [frontiersin.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Managing Donor Decomposition in Palladium-Catalyzed Cross-Coupling Reactions
Welcome to the technical support center for navigating the challenges of donor instability in palladium-catalyzed cross-coupling reactions. This guide provides in-depth troubleshooting advice, experimental protocols, and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage the decomposition of critical reaction components, namely organoboron reagents and phosphine ligands, under harsh activation conditions.
Section 1: Troubleshooting Boronic Acid Donor Decomposition (Protodeboronation)
The Suzuki-Miyaura coupling is a cornerstone of modern synthesis, but its efficiency can be compromised by the decomposition of the organoboron coupling partner. The most common decomposition pathway is protodeboronation.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem?
A1: Protodeboronation is an undesired side reaction where the carbon-boron (C-B) bond of a boronic acid or its derivative is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] This process consumes the nucleophilic donor, leading to reduced yields of the desired coupled product.[1] Furthermore, it generates a non-productive byproduct that can complicate the purification process.[1] Certain substrates, such as electron-rich heterocyclic derivatives, electron-deficient arylboronic acids, and pyridineboronic acids, are particularly susceptible to this decomposition pathway.[1][3]
Q2: What are the primary experimental factors that cause protodeboronation?
A2: The tendency for a boronic acid to undergo protodeboronation is highly dependent on the reaction conditions.[2] Key factors include:
-
Base and pH: The reaction pH is a critical factor.[1][2] While a base is required to activate the boronic acid for transmetalation, strong bases can significantly accelerate protodeboronation.[1][4][5]
-
Temperature: Higher reaction temperatures can increase the rate of decomposition.
-
Catalyst System: The palladium catalyst itself can sometimes catalyze the undesired protodeboronation reaction.[1]
-
Water: The presence of water can facilitate the protonolysis of the C-B bond.[2]
Q3: How can I minimize protodeboronation in my Suzuki-Miyaura reaction?
A3: Mitigating protodeboronation involves a multi-faceted approach focused on stabilizing the boronic acid until the desired cross-coupling can occur. Catalyst systems that promote rapid catalytic turnover are beneficial as they increase the rate of the productive reaction, subduing the decomposition pathway.[2]
| Strategy | Mechanism of Action | Key Considerations & Examples |
| Re-evaluate the Base | Weaker bases can activate the boronic acid sufficiently for transmetalation without excessively promoting the decomposition side reaction. | Switch from strong bases (e.g., NaOH, NaOt-Bu) to weaker inorganic bases like K₃PO₄, K₂CO₃, or CsF.[1] |
| Use Boronic Acid Derivatives | These derivatives offer greater stability and function as "slow-release" reservoirs of the active boronic acid, keeping its instantaneous concentration low and minimizing decomposition.[1][2] | MIDA boronates: Highly stable, crystalline solids.[1][2] Organotrifluoroborates (R-BF₃K): Offer increased stability compared to boronic acids.[1][6] Pinacol Esters: More robust than the corresponding boronic acids and a common alternative.[1][7] |
| Optimize Reaction Temperature | Lowering the temperature can slow the rate of decomposition relative to the cross-coupling reaction. | Find the minimum temperature that allows for a reasonable reaction rate. This may require screening and careful monitoring. |
| Ensure Anhydrous Conditions | Minimizing water content can suppress the protonolysis mechanism. | Use anhydrous, degassed solvents and dry reagents. |
Experimental Protocol: Screening Conditions to Minimize Protodeboronation
Objective: To identify the optimal base and solvent combination that maximizes the yield of the desired product while minimizing the formation of the protodeboronated byproduct.
Materials:
-
Aryl halide (1.0 equiv)
-
Boronic acid or derivative (1.2-1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol% Pd)
-
Ligand (e.g., SPhos, 2.2-4.4 mol%)
-
Array of bases (e.g., K₃PO₄, K₂CO₃, CsF)
-
Array of anhydrous, degassed solvents (e.g., Toluene, Dioxane, THF)
-
Reaction vials, stir bars, and inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
Setup: In an array of reaction vials under an inert atmosphere, add the aryl halide, boronic acid, and a stir bar.
-
Reagent Addition: To each vial, add a different base (e.g., 2.0-3.0 equiv).
-
Catalyst Loading: In a separate vial, prepare a stock solution of the palladium pre-catalyst and ligand in one of the screening solvents. Add the appropriate volume of this stock solution to each reaction vial.
-
Solvent Addition: Add the designated anhydrous, degassed solvent to each vial to reach the desired concentration (e.g., 0.1 M).
-
Reaction: Seal the vials and place them in a preheated aluminum block at the desired temperature (e.g., 80-100 °C). Stir vigorously.
-
Monitoring: After a set time (e.g., 2-4 hours), take an aliquot from each reaction, quench, and analyze by LC-MS or GC-MS to determine the ratio of desired product to the protodeboronated byproduct.
-
Analysis: Compare the results across the different conditions to identify the base and solvent system that provides the highest conversion to the desired product with the lowest amount of decomposition.
Troubleshooting Workflow: Protodeboronation
Caption: A decision tree for troubleshooting protodeboronation.
Section 2: Managing Phosphine Ligand Donor Decomposition
Phosphine ligands are crucial electron donors that stabilize the active palladium catalyst, but they are susceptible to decomposition under common reaction conditions, leading to catalyst deactivation.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for phosphine ligands?
A1: The two most common degradation pathways are:
-
Oxidation: In the presence of trace oxygen or peroxide impurities, the phosphorus(III) center of the ligand is oxidized to a phosphorus(V) phosphine oxide.[8][9] Phosphine oxides do not effectively stabilize the Pd(0) catalytic species, which can lead to catalyst deactivation.[10]
-
P-C Bond Cleavage: At elevated temperatures, cleavage of the phosphorus-carbon bond can occur, altering the ligand structure and its efficacy.[11][12]
Q2: Why is ligand stability so critical for catalytic activity?
A2: Phosphine ligands are essential for a successful cross-coupling reaction. They stabilize the catalytically active Pd(0) species, preventing it from aggregating into inactive palladium black.[13][14] Furthermore, the electronic and steric properties of the ligand influence key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[6][15] Ligand decomposition changes the ligand-to-metal ratio and leads to the formation of less active or completely inactive catalytic species.[8]
Q3: How can I tell if my phosphine ligand is decomposing?
A3: There are several indicators of ligand decomposition and subsequent catalyst deactivation:
-
Visual Inspection: The formation of a black precipitate (palladium black) is a clear sign that the Pd(0) is no longer stabilized and has agglomerated.[13][14]
-
Reaction Profile: A reaction that begins but then stalls before reaching completion often points to catalyst deactivation during the process.[9]
-
³¹P NMR Spectroscopy: This is the most direct method for observing ligand integrity. The oxidation of a phosphine ligand to its corresponding phosphine oxide results in a characteristic downfield shift in the ³¹P NMR spectrum, allowing for direct monitoring of its degradation.[9][10]
Q4: What are the most effective strategies to prevent ligand decomposition?
A4: Preserving the integrity of the phosphine ligand requires careful control over the reaction environment and thoughtful selection of the ligand itself.
| Strategy | Mechanism of Action | Key Considerations & Examples |
| Maintain a Strict Inert Atmosphere | Rigorously excluding oxygen and moisture prevents the oxidation of the phosphine to the inactive phosphine oxide and the formation of inactive metal-hydroxo species.[10][13] | Use high-purity, degassed solvents. Assemble the reaction using a Schlenk line or inside a glovebox.[9][13] |
| Choose a Stable Ligand | Ligand architecture dictates its inherent stability. | Bulky, Electron-Rich Ligands: Dialkylbiaryl phosphines (Buchwald ligands) are designed to be robust and highly active, with steric bulk that shields the metal center.[15][16] Chelating (Bidentate) Ligands: Ligands like DPPF and Xantphos bind to the metal at two points, which significantly reduces the likelihood of dissociation, a key step that can precede decomposition, especially at high temperatures.[9][12][17] |
| Control Reaction Temperature | High temperatures accelerate the rate of catalyst decomposition and ligand degradation pathways like P-C bond cleavage.[12][13] | Run the reaction at the lowest temperature that affords a reasonable rate.[13] |
| Optimize Ligand-to-Metal Ratio | An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation. | While ratios vary, a slight excess of ligand (e.g., L:Pd of 1.1:1 to 2:1) is often beneficial. However, a large excess can sometimes inhibit the reaction.[13] |
Experimental Protocols
Protocol 1: Monitoring Phosphine Oxidation by ³¹P NMR
Objective: To quantify the conversion of a phosphine ligand to its phosphine oxide over the course of a reaction.
Procedure:
-
Sample Preparation: At designated time points (e.g., t=0, 1h, 4h, completion), use a syringe to carefully remove a small aliquot (~0.1 mL) from the reaction mixture under a positive pressure of inert gas.
-
Quenching: Immediately quench the aliquot by diluting it in a vial with deuterated solvent (e.g., CDCl₃).
-
Analysis: Transfer the diluted sample to an NMR tube. Acquire a proton-decoupled ³¹P NMR spectrum.
-
Data Interpretation:
-
Identify the chemical shift of the starting phosphine ligand.
-
Identify the chemical shift of the corresponding phosphine oxide, which typically appears 20-40 ppm downfield.[9]
-
Integrate the signals to determine the relative percentage of intact ligand versus its oxidized, inactive form.
-
Protocol 2: Best Practices for Inert Atmosphere Reaction Setup
Objective: To set up a reaction that rigorously excludes air and moisture, preserving the stability of the catalyst and ligand.
Equipment:
-
Schlenk line with a dual vacuum/inert gas (argon or nitrogen) manifold.
-
Oven-dried Schlenk flasks and glassware.
-
Glovebox (ideal alternative).
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., at 120 °C) overnight and allowed to cool under vacuum or in a desiccator.
-
Solid Reagents: Add solid reagents (aryl halide, base, ligand, palladium pre-catalyst) to the Schlenk flask inside a glovebox or on the benchtop under a strong positive flow of inert gas.
-
Evacuate and Backfill: Seal the flask with a septum and connect it to the Schlenk line. Carefully evacuate the flask under vacuum (ensure no solids are pulled into the line) and then backfill with inert gas. Repeat this "evacuate-backfill" cycle three times to remove residual air.
-
Solvent and Liquid Reagents: Use anhydrous, degassed solvents. Solvents can be degassed by sparging with an inert gas for 30-60 minutes or by a freeze-pump-thaw method (3 cycles). Add solvents and liquid reagents to the reaction flask via a gas-tight syringe under a positive pressure of inert gas.
-
Reaction Execution: Maintain a positive pressure of inert gas throughout the reaction, often by connecting the flask to the manifold via a bubbler.
Ligand Stability Factors
Caption: Key factors that contribute to phosphine ligand stability.
Section 3: Integrated Troubleshooting Workflow
When a cross-coupling reaction underperforms, it is crucial to consider all potential modes of failure, including the decomposition of both the boronic acid and the phosphine ligand.
Caption: Integrated workflow for diagnosing reaction failure.
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Metal-phosphine complex - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 16. Synthesis and Characterization of Transition Metal Complexes Supported by Phosphorus Ligands Obtained Using Hydrophosphination of Cyclic Internal Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jk-sci.com [jk-sci.com]
Technical Support Center: Optimizing β-Selectivity in Galactosylation Reactions
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in synthetic carbohydrate chemistry. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of stereoselective galactosylation and consistently achieve high β-selectivity in your reactions. Our approach is grounded in mechanistic principles to empower you to make informed decisions at the bench.
Frequently Asked Questions (FAQs)
Here are answers to some of the most common questions and issues encountered when targeting β-galactosides.
Q1: My galactosylation reaction is yielding predominantly the α-anomer. What is the most common reason for this?
A1: The most frequent cause of undesired α-selectivity in galactosylation is the presence of a participating neighboring group at the C-2 position of your galactosyl donor. Acyl-type protecting groups (like acetate or benzoate) at C-2 can form a dioxolenium ion intermediate, which effectively shields the β-face of the molecule.[1] The incoming glycosyl acceptor can then only attack from the α-face, leading to the 1,2-trans product, which for galactose is the α-anomer. To favor β-selectivity, consider using a non-participating protecting group at C-2, such as a benzyl ether (Bn) or an azido (N₃) group.
Q2: I'm observing a mixture of α and β anomers. How can I improve the β-selectivity?
A2: Achieving high β-selectivity often requires a multi-parameter optimization. The choice of solvent is a critical starting point. Nitrile solvents, such as acetonitrile (CH₃CN) or propionitrile (EtCN), are known to promote the formation of β-glycosides.[2][3] This is attributed to the formation of an α-nitrilium intermediate that blocks the α-face, directing the acceptor to attack from the β-face. Additionally, carefully controlling the reaction temperature, often lowering it, can enhance selectivity.
Q3: Can the protecting groups on other positions of the galactosyl donor influence the stereochemical outcome?
A3: Absolutely. While the C-2 protecting group has the most direct impact through neighboring group participation, protecting groups at other positions can exert "remote participation" and steric effects.[1][4][5] For instance, acyl groups at the C-4 position have been shown to influence the α/β ratio.[4][6] The electronic properties of these groups are also important; electron-donating groups can stabilize intermediates that lead to different stereochemical outcomes compared to electron-withdrawing groups.[4][7]
Q4: Does the reactivity of the glycosyl acceptor matter?
A4: Yes, the nucleophilicity of the glycosyl acceptor plays a significant role in the stereoselectivity of the reaction.[8][9] The outcome is a result of the interplay between the donor's reactivity and the acceptor's nucleophilicity. In some systems, less reactive (more sterically hindered or electronically disarmed) acceptors can lead to changes in the reaction mechanism and, consequently, the α/β ratio.[9] It is often a delicate balance that may require empirical optimization for each specific donor-acceptor pair.
In-Depth Troubleshooting Guide
This section provides a more detailed, mechanistically driven approach to troubleshooting and optimizing your galactosylation reactions for β-selectivity.
Issue 1: Poor β-Selectivity due to Solvent Effects
The solvent is a powerful tool for controlling the stereochemical outcome of a glycosylation reaction.[3][10] It can influence the stability and structure of the key reactive intermediates, such as oxocarbenium ions and covalent adducts.[11]
Causality: The stereoselectivity of a galactosylation reaction is often determined by the reaction pathway, which can range on a continuum from Sₙ1 to Sₙ2 character.[4][9] Solvents can stabilize or destabilize the intermediates that favor one pathway over the other.
-
Nitrile Solvents (e.g., Acetonitrile, Propionitrile): These solvents are known to favor β-selectivity.[2][12] The proposed mechanism involves the solvent participating in the reaction to form an α-nitrilium ion intermediate. This intermediate effectively blocks the α-face of the galactosyl donor, forcing the glycosyl acceptor to attack from the β-face, resulting in the desired β-anomer.[2]
-
Ethereal Solvents (e.g., Diethyl Ether, Dioxane): These solvents tend to favor the formation of α-galactosides.[2][12] They can stabilize the oxocarbenium ion in a way that allows for attack from the more thermodynamically stable α-face, or they may not effectively block the α-face as nitrile solvents do.
Troubleshooting Workflow: Solvent Screening
This workflow helps you systematically determine the optimal solvent for your specific galactosylation reaction.
Caption: A decision-making workflow for solvent optimization to improve β-selectivity.
Experimental Protocol: Solvent Optimization for β-Galactosylation
-
Baseline Reaction: Set up your standard galactosylation reaction that is giving poor β-selectivity. Ensure all other parameters (temperature, concentration, equivalents of reagents) are kept constant.
-
Solvent Substitution: Prepare a series of reactions in parallel, replacing the original solvent with the following:
-
Reaction A: 100% Acetonitrile (CH₃CN)
-
Reaction B: 100% Propionitrile (EtCN)
-
Reaction C: 1:1 Dichloromethane (DCM) / CH₃CN
-
Reaction D: 2:1 Toluene / CH₃CN
-
-
Execution and Analysis: Run all reactions under identical conditions. Upon completion, quench the reactions and purify the products. Determine the α/β anomeric ratio for each reaction using ¹H NMR spectroscopy or HPLC.
-
Evaluation: Compare the results to identify the solvent system that provides the highest β-selectivity.
| Solvent System | Typical α/β Ratio | Notes |
| Dichloromethane (DCM) | Variable | Often gives mixtures, highly dependent on other factors. |
| Diethyl Ether (Et₂O) | Favors α | Ethereal solvents generally promote α-anomer formation.[2] |
| Acetonitrile (CH₃CN) | Favors β | Promotes formation of an α-nitrilium intermediate.[2][12] |
| Propionitrile (EtCN) | Favors β | Similar mechanism to acetonitrile, can offer improved solubility.[2] |
Issue 2: Sub-optimal Temperature Control
Temperature is a critical parameter that influences the kinetics and thermodynamics of the glycosylation reaction, thereby affecting its stereoselectivity.[13][14]
Causality: The effect of temperature is complex and can be substrate- and system-dependent.[13][14]
-
Kinetic vs. Thermodynamic Control: At lower temperatures, reactions are often under kinetic control, meaning the product that is formed fastest will predominate. At higher temperatures, the reaction may approach thermodynamic equilibrium, favoring the most stable product. For galactosides, the α-anomer is typically the thermodynamically more stable product due to the anomeric effect. Therefore, lower temperatures often favor the kinetically formed β-product.
-
Intermediate Stability: Temperature affects the stability and lifetime of reactive intermediates. For example, a lower temperature may favor an Sₙ2-like pathway by stabilizing a transient β-triflate intermediate, which upon inversion leads to the β-galactoside.
Troubleshooting Workflow: Temperature Screening
Caption: A systematic approach to optimizing reaction temperature for enhanced β-selectivity.
Experimental Protocol: Temperature Optimization
-
Select Optimal Solvent: Using the best solvent system identified previously, set up a series of identical reactions.
-
Temperature Gradient: Place each reaction in a cooling bath set to a different temperature. A typical range to screen would be:
-
Reaction A: 0 °C (ice-water bath)
-
Reaction B: -20 °C (e.g., saltwater-ice bath)
-
Reaction C: -40 °C (acetonitrile/dry ice bath)
-
Reaction D: -78 °C (acetone/dry ice bath)
-
-
Monitoring: Carefully monitor the reactions by TLC or LC-MS, as lower temperatures will slow the reaction rate. Allow the reactions to proceed until the consumption of the limiting reagent.
-
Analysis: Once complete, work up the reactions and determine the α/β anomeric ratio for each temperature point.
| Temperature | General Effect on Selectivity | Considerations |
| Room Temperature | Often leads to lower selectivity or favors the thermodynamic α-product. | Reaction times are shorter. |
| 0 °C to -20 °C | A good starting point for improving β-selectivity. | Balances reaction rate and selectivity. |
| -40 °C to -78 °C | Often provides the highest β-selectivity. | Reactions can be very slow, requiring extended reaction times. |
Note: In some specific cases, higher temperatures have been found to increase α-selectivity, highlighting the importance of empirical validation for your system.[6][13]
Issue 3: Incorrect Choice of Protecting Groups
Protecting groups are not merely spectators; they actively influence the stereochemical outcome of a galactosylation reaction through steric and electronic effects, as well as neighboring group participation.[1][15]
Causality:
-
C-2 Neighboring Group Participation: As mentioned in the FAQs, a C-2 acyl group (e.g., Acetyl, Benzoyl) will almost always lead to the 1,2-trans (α) product.[1] To achieve β-selectivity, a non-participating group is essential at this position. Ethers (e.g., Benzyl, PMB) or azides are standard choices.
-
Remote Participation: Acyl groups at C-4 or C-6 can influence the reaction's stereoselectivity.[4][5] For instance, a C-4 acyl group can sometimes stabilize intermediates that favor α-anomer formation.[4][7] The electron density of the acyl group matters; electron-donating groups like pivaloyl (Piv) at C-4 have been shown to increase α-selectivity through more efficient remote participation.[4][7] Conversely, using non-participating ether protecting groups at all positions (C-2, C-3, C-4, C-6) is a common strategy to favor β-selectivity, especially in nitrile solvents.
-
Steric Hindrance: Bulky protecting groups on either the donor or the acceptor can create steric hindrance that directs the incoming nucleophile to the less hindered face.[16] This effect needs to be evaluated on a case-by-case basis.
Proposed Mechanism: The Role of the C-2 Protecting Group
Caption: Comparison of reaction pathways with participating vs. non-participating C-2 protecting groups.
Troubleshooting and Strategy:
-
Analyze Your Donor: Check the protecting group at the C-2 position. If it is an acyl group, redesign your synthetic route to install a non-participating group like a benzyl ether.
-
Consider Remote Effects: If you are using a C-2 non-participating group and still getting poor selectivity, examine the protecting groups at C-3, C-4, and C-6. Consider switching from acyl to ether protecting groups at these positions as well, to minimize potential remote participation that may favor the α-anomer.
-
Acceptor Protecting Groups: The steric bulk of protecting groups on the acceptor can influence the outcome.[16] If the acceptor is particularly hindered near the nucleophilic hydroxyl group, it may affect the trajectory of attack. In some cases, altering the acceptor's protecting group strategy can improve selectivity.
By systematically addressing these key experimental variables—solvent, temperature, and protecting groups—you can effectively troubleshoot and optimize your galactosylation reactions to achieve high yields of the desired β-anomer.
References
- 1. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. fhi.mpg.de [fhi.mpg.de]
- 8. d-nb.info [d-nb.info]
- 9. scispace.com [scispace.com]
- 10. On the influence of solvent on the stereoselectivity of glycosylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Study of the stereoselectivity of 2-azido-2-deoxygalactosyl donors: remote protecting group effects and temperature dependency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Pondering the Structural Factors that Affect 1,2-trans-Galactosylation: A Lesson Learnt from 3-O-β-Galactosylation of Galactosamine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: NIS/TfOH Promoted Thioglycoside Glycosylation
Welcome to the technical support center for thioglycoside activation using the N-iodosuccinimide (NIS) and trifluoromethanesulfonic acid (TfOH) promoter system. This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful glycosylation method. Here, you will find in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and practical field experience.
Part 1: Troubleshooting Guide
This section addresses common problems encountered during NIS/TfOH-promoted glycosylations. Each issue is broken down by potential causes and actionable solutions.
Issue 1: Low or No Glycosylation Yield
You've set up your reaction, but TLC/LCMS analysis shows mostly unreacted starting materials (donor and acceptor) and baseline decomposition.
Potential Causes & Solutions
| Potential Cause | Scientific Rationale | Recommended Action |
| Insufficient Activation | The combination of NIS and a catalytic amount of TfOH is required to generate a highly electrophilic iodonium species that activates the thioglycoside.[1] If the system is not acidic enough, the activation is slow or incomplete, failing to generate the key glycosyl oxocarbenium ion intermediate. | Increase TfOH concentration: Titrate the amount of TfOH from a catalytic quantity (e.g., 0.1-0.2 eq.) up to stoichiometric amounts. A higher acid concentration enhances the electrophilicity of NIS and facilitates the departure of the thiophenyl group.[2] |
| Inadequate Temperature | Glycosylation reactions are highly temperature-dependent.[2] Reactions that are too cold may lack the activation energy to proceed, while reactions that are too warm can favor decomposition pathways. | Optimize Temperature: Start reactions at a low temperature (e.g., -78 °C or -40 °C) and allow them to slowly warm to 0 °C or room temperature. Monitor by TLC to find the optimal temperature range where the product forms without significant byproduct formation. |
| Moisture in the Reaction | Water is a competing nucleophile that can hydrolyze the activated donor or quench the acid catalyst, halting the reaction. | Ensure Anhydrous Conditions: Thoroughly dry all glassware. Use freshly activated molecular sieves (4Å is standard). Co-evaporate starting materials with an anhydrous solvent like toluene before use. Perform the reaction under a dry, inert atmosphere (N₂ or Ar). |
| Poor Donor/Acceptor Reactivity | Sterically hindered acceptors or electronically deactivated donors (e.g., those with multiple electron-withdrawing protecting groups) can be sluggish. | Increase Reagent Stoichiometry/Time: Use a larger excess of the glycosyl donor (e.g., 1.5-3.0 equivalents).[3] Extend the reaction time and monitor carefully for decomposition. For highly unreactive systems, consider a different, more potent promoter system. |
Workflow: Troubleshooting Low Yield
Here is a logical flow for diagnosing the cause of low glycosylation yield.
Caption: Decision tree for troubleshooting low glycosylation yields.
Issue 2: Formation of a Glycal Byproduct
You observe a new spot on TLC, often less polar than the starting materials, which NMR analysis confirms is a glycal (an unsaturated sugar).
Potential Causes & Solutions
Scientific Rationale: Glycal formation occurs when the oxocarbenium ion intermediate undergoes elimination of the C2 substituent instead of nucleophilic attack by the acceptor. This side reaction is more common with donors that have a poor or non-participating group at the C2 position and can be promoted by excess acid or high temperatures.
-
Reduce TfOH Concentration: While catalytic TfOH is necessary for activation, an excessive amount can promote elimination. Use the minimum amount required for efficient activation (start at 0.1 eq. and work up).
-
Lower the Reaction Temperature: Perform the reaction at the lowest possible temperature that still allows for product formation (e.g., maintain at -78 °C or -60 °C).[4] This disfavors the higher activation energy pathway of elimination.
-
Use a C2-Participating Protecting Group: If possible, redesign the glycosyl donor to have a participating group (e.g., acetate, benzoate, picoloyl) at the C2 position.[5] This group forms a stable acyloxonium ion intermediate, which blocks elimination and directs the acceptor to attack from the opposite face, typically yielding a 1,2-trans-glycoside.
Mechanism: Desired Glycosylation vs. Glycal Formation
Caption: Competing pathways of glycosylation and glycal formation.
Issue 3: Formation of an Orthoester Byproduct
With a C2-acyl protected donor, you isolate a significant amount of a stable orthoester instead of the desired 1,2-trans-glycoside.
Scientific Rationale
When a participating group is present at C2, it forms a cyclic acyloxonium ion intermediate. A sterically hindered alcohol acceptor may attack the carbonyl carbon of the acyl group instead of the anomeric carbon, leading to the formation of a thermodynamically stable 1,2-orthoester.[6][7] This is a known side reaction in many glycosylation methods, not just with NIS/TfOH.[7]
Solutions
-
Orthoester Rearrangement: Orthoesters can often be converted to the desired glycoside under acidic conditions.[7][8] After the initial reaction, you can try adding a stronger Lewis acid (e.g., TMSOTf) or more Brønsted acid and warming the reaction mixture to promote rearrangement to the thermodynamically favored glycoside.
-
Modify Reaction Conditions:
-
Solvent Choice: The choice of solvent can influence the reaction outcome. Less polar solvents may favor glycoside formation.
-
Temperature: Running the reaction at a slightly higher temperature might provide the necessary energy to overcome the barrier to glycoside formation directly, though this must be balanced against the risk of other side reactions.
-
-
Change the C2-Protecting Group: Some acyl groups are more prone to orthoester formation than others. If possible, switching to a different participating group (e.g., a pivaloyl group for increased steric hindrance around the carbonyl) might alter the selectivity.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the precise role of NIS and TfOH in the activation of thioglycosides?
A: The activation is a two-component process. The thioglycoside (a soft nucleophile) is activated by N-iodosuccinimide (NIS), which acts as a source of an electrophilic iodonium ion (I⁺). This initial interaction forms a sulfonium ion intermediate. Triflic acid (TfOH), a strong Brønsted acid, then protonates this intermediate or complexes with NIS, significantly increasing its electrophilicity. This facilitates the departure of the thio-aglycone (e.g., as phenylsulfenyl triflate) and generates the highly reactive glycosyl oxocarbenium ion (or a glycosyl triflate intermediate), which is the key electrophile for the glycosylation reaction.[1][3]
Q2: How does the stoichiometry of NIS vs. TfOH affect the reaction outcome?
A: The stoichiometry is critical and can influence both yield and stereoselectivity.[2]
-
NIS: Typically used in a slight excess (1.1-1.5 eq.) to ensure complete consumption of the donor. Using a large excess does not usually improve the reaction and can lead to side reactions involving iodination of other functional groups.
-
TfOH: The amount of TfOH is a key parameter for tuning reactivity.
-
Catalytic (0.1-0.3 eq.): Often sufficient for reactive donors and acceptors. This is the standard starting point.
-
Stoichiometric (1.0+ eq.): May be required for unreactive (disarmed) donors or hindered acceptors to achieve a reasonable reaction rate. However, increasing TfOH concentration can also increase the likelihood of side reactions like glycal formation or anomerization.[2]
-
Q3: Can I use other N-halosuccinimides (NBS, NCS) with TfOH?
A: Yes, N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) can also be used with TfOH to activate thioglycosides.[3] The reactivity order of the promoter system generally follows the electrophilicity of the halogen: NIS > NBS > NCS. The choice may depend on the reactivity of the specific thioglycoside donor. For highly reactive ("armed") donors, a milder activator like NCS/TfOH might provide better control and selectivity, while for unreactive ("disarmed") donors, the more powerful NIS/TfOH system is typically preferred.[3]
Q4: My reaction is giving a poor α/β stereoselectivity. How can I improve it?
A: Stereoselectivity is governed by many factors, including the donor's C2-protecting group, the acceptor's reactivity, solvent, and temperature.[2][9]
-
For 1,2-trans products: Use a C2-participating group (acetate, benzoate). This is the most reliable method for ensuring high trans-selectivity.
-
For 1,2-cis products: This is more challenging.
-
Use a non-participating C2-protecting group (benzyl, silyl ether).
-
Lower the reaction temperature to favor the formation of the kinetic anomer (often the α-glycoside for glucose donors).[2]
-
Use a "nitrile-effect" solvent like acetonitrile, which can promote the formation of an α-nitrilium ion intermediate, leading to the β-glycoside upon attack.
-
The anomeric configuration of the starting thioglycoside can also influence the product ratio, with β-thioglycosides sometimes favoring more β-product formation.[9]
-
Q5: What is a general, reliable starting protocol for a NIS/TfOH glycosylation?
A: The following is a robust starting point that can be optimized.
General Experimental Protocol
-
Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, add freshly activated 4Å molecular sieves (approx. 100-200 mg per 0.1 mmol of acceptor).
-
Reagent Addition: Add the glycosyl acceptor (1.0 eq.) and the thioglycoside donor (1.2-1.5 eq.).
-
Anhydrous Conditions: Seal the flask with a septum, and purge with dry nitrogen or argon. Dissolve the solids in an anhydrous solvent (e.g., dichloromethane, CH₂Cl₂). Cool the mixture to the desired starting temperature (e.g., -40 °C).
-
Promoter Addition: Add NIS (1.2-1.5 eq.) to the stirred suspension. After 5-10 minutes, add a stock solution of TfOH in the reaction solvent (0.2 eq.) dropwise.
-
Reaction Monitoring: Stir the reaction at the chosen temperature, allowing it to warm slowly if necessary. Monitor the reaction progress by thin-layer chromatography (TLC) or LCMS until the acceptor is consumed.
-
Quenching: Quench the reaction by adding a base, such as triethylamine or pyridine, to neutralize the TfOH. For reactions with excess NIS, add a solution of sodium thiosulfate to consume the remaining iodine.
-
Workup: Dilute the mixture with CH₂Cl₂, filter through celite to remove molecular sieves, and wash the filtrate with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify the residue by flash column chromatography.
References
- 1. A Streamlined Regenerative Glycosylation Reaction: Direct, Acid-Free Activation of Thioglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Unraveling the promoter effect and the roles of counterion exchange in glycosylation reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. irl.umsl.edu [irl.umsl.edu]
- 5. researchgate.net [researchgate.net]
- 6. Glycosylation of a Newly Functionalized Orthoester Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ffame.org [ffame.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Tale of Two Donors: A Senior Application Scientist's Guide to Thioglycosides vs. Trichloroacetimidates in Galactosylation
In the intricate world of synthetic carbohydrate chemistry, the stereoselective construction of glycosidic linkages is paramount. Among the various monosaccharide building blocks, galactose holds a significant position in numerous biologically active glycoconjugates. The choice of the glycosyl donor is a critical determinant for the success of a galactosylation reaction. This guide provides an in-depth comparison of two of the most widely employed classes of glycosyl donors: thioglycosides and trichloroacetimidates. Drawing upon established literature and field-proven insights, we will explore their respective mechanisms, advantages, limitations, and practical applications, providing researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors.
The Donors in Focus: A Mechanistic Overview
The efficacy of a glycosyl donor lies in its ability to be selectively activated under conditions that are compatible with the glycosyl acceptor and its protecting groups. Both thioglycosides and trichloroacetimidates achieve this through distinct activation pathways.
Thioglycoside Donors: Stable and Versatile Glycosylating Agents
Thioglycosides are characterized by the presence of a thioalkyl or thioaryl group at the anomeric center. Their stability is a significant advantage, allowing for easy handling and purification.[1] This stability also permits their use in orthogonal glycosylation strategies, where different donors in the same molecule can be selectively activated.[2]
Activation of thioglycosides is typically achieved using thiophilic promoters.[3] A plethora of activators have been developed, including N-iodosuccinimide (NIS) in combination with a catalytic amount of a Brønsted acid like trifluoromethanesulfonic acid (TfOH), metal salts, and various halogen-based reagents.[2][4] The mechanism generally involves the activation of the sulfur atom by the thiophilic promoter, leading to the departure of the thiolate and the formation of a reactive glycosyl cation or a related intermediate, which is then attacked by the glycosyl acceptor.
Diagram: Activation of a Thioglycoside Donor
Caption: Generalized activation pathway for a thioglycoside donor.
Trichloroacetimidate Donors: Highly Reactive and Efficient
Glycosyl trichloroacetimidates, developed by Schmidt, are highly reactive donors that are activated under mildly acidic conditions.[5] Their preparation from the corresponding hemiacetal and trichloroacetonitrile is straightforward.[6] The activation is typically achieved with a catalytic amount of a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂).[6]
The activation mechanism involves the protonation of the imidate nitrogen by the Lewis acid, which makes the trichloroacetamide an excellent leaving group.[5] Departure of the leaving group generates a highly electrophilic species that readily reacts with the nucleophilic hydroxyl group of the glycosyl acceptor.[6] The high reactivity of trichloroacetimidate donors often leads to high yields and shorter reaction times.[5] However, they are more sensitive to moisture compared to thioglycosides.[5] A potential side reaction is the formation of an N-glycosyl trichloroacetamide byproduct.[7][8]
Diagram: Activation of a Trichloroacetimidate Donor
Caption: Generalized activation pathway for a trichloroacetimidate donor.
Head-to-Head Comparison: Thioglycosides vs. Trichloroacetimidates
The choice between a thioglycoside and a trichloroacetimidate donor depends on several factors, including the reactivity of the glycosyl acceptor, the desired stereochemical outcome, and the overall synthetic strategy.
| Feature | Thioglycoside Donors | Trichloroacetimidate Donors |
| Reactivity | Generally lower, tunable by the aglycone and promoter. | Generally higher, leading to faster reactions. |
| Stability | High, stable to a wide range of reaction conditions. | Moderate, sensitive to moisture and strong acids. |
| Activation | Requires stoichiometric thiophilic promoters (e.g., NIS/TfOH).[2] | Requires catalytic amounts of Lewis acids (e.g., TMSOTf).[5][6] |
| Stereoselectivity | Can be influenced by the promoter, solvent, and protecting groups.[9][10] | Often provides good stereoselectivity, influenced by protecting groups.[6][11] |
| Orthogonal Strategy | Excellent candidates for orthogonal glycosylation.[2] | Less suitable for orthogonal strategies due to high reactivity. |
| Side Reactions | Generally clean reactions. | Potential for N-glycosyl trichloroacetamide formation.[7][8] |
| Preparation | Can be prepared from various precursors. | Prepared from the corresponding hemiacetal.[6] |
The Critical Role of Protecting Groups in Stereoselectivity
In galactosylation, achieving the desired stereochemistry (α or β) is often a significant challenge. The nature and position of protecting groups on the galactose donor play a crucial role in directing the stereochemical outcome of the glycosylation reaction.
For both donor types, a participating protecting group at the C2 position, such as an acetyl or benzoyl group, will typically lead to the formation of a 1,2-trans-glycosidic linkage (a β-galactoside) via the formation of a cyclic acyl-oxonium ion intermediate.
Conversely, non-participating groups at C2, such as benzyl or silyl ethers, generally favor the formation of the thermodynamically more stable α-anomer through an SN1-like mechanism.[6] However, the stereoselectivity can be highly dependent on the reaction conditions.
Recent studies have highlighted the profound impact of remote protecting groups, particularly at the C4 and C6 positions, on the stereoselectivity of galactosylation. For instance, electron-rich acyl groups like pivaloyl (Piv) at the C4 position have been shown to significantly enhance α-selectivity compared to less electron-rich groups like acetyl (Ac).[6][12][13] This is attributed to remote participation of the C4-acyl group.
Quantitative Data on Galactosylation Reactions
The following table summarizes data from studies on galactose glycosylation, illustrating the influence of C4 and C6 acyl protecting groups on the stereochemical outcome.
| Glycosyl Donor (Protecting Groups) | Nucleophile (Nu) | α:β Ratio | Yield (%) |
| 4-Piv, 6-Piv | 1 | 99:1 | 95 |
| 2 | 99:1 | 93 | |
| 3 | 99:1 | 91 | |
| 4 | 99:1 | 89 | |
| 4-Ac | 1 | 85:15 | 92 |
| 2 | 70:30 | 88 | |
| 3 | 60:40 | 85 | |
| 4 | 55:45 | 82 | |
| Nucleophiles are of decreasing strength from 1 to 4.[6] |
Experimental Protocols: A Practical Guide
To provide a practical context, we present generalized, step-by-step methodologies for galactosylation reactions using both a thioglycoside and a trichloroacetimidate donor. Note: These reactions are highly sensitive to moisture and require anhydrous conditions under an inert atmosphere (e.g., Argon or Nitrogen) for optimal results.
Protocol 1: Galactosylation using a Thioglycoside Donor
This protocol describes a typical glycosylation using an ethyl thiogalactoside donor activated by NIS and TfOH.
Diagram: Workflow for Thioglycoside Galactosylation
Caption: Experimental workflow for thioglycoside-mediated galactosylation.
Materials:
-
Ethyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-galactopyranoside (Glycosyl Donor)
-
Glycosyl Acceptor (e.g., Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside)
-
N-Iodosuccinimide (NIS)
-
Trifluoromethanesulfonic acid (TfOH)
-
Anhydrous Dichloromethane (DCM)
-
Activated 4 Å Molecular Sieves
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation of Reactants: To a flame-dried round-bottom flask under an argon atmosphere, add the glycosyl donor (1.2 equivalents), glycosyl acceptor (1.0 equivalent), and freshly activated 4 Å molecular sieves.
-
Solvent Addition: Add anhydrous DCM and stir the mixture at room temperature for 30-60 minutes.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., -40 °C).
-
Promoter Addition: Add NIS (1.5 equivalents) to the mixture. After stirring for 10 minutes, add a solution of TfOH (0.1-0.2 equivalents) in anhydrous DCM dropwise.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching and Work-up: Once the reaction is complete, quench by the addition of saturated aqueous NaHCO₃. Allow the mixture to warm to room temperature. Filter through a pad of Celite®, washing with DCM. Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired galactosylated product.[2]
Protocol 2: Galactosylation using a Trichloroacetimidate Donor
This protocol outlines a typical glycosylation using a galactosyl trichloroacetimidate donor activated by TMSOTf.[6]
Diagram: Workflow for Trichloroacetimidate Galactosylation
Caption: Experimental workflow for trichloroacetimidate-mediated galactosylation.
Materials:
-
2,3,4,6-tetra-O-benzyl-α-D-galactopyranosyl trichloroacetimidate (Glycosyl Donor)
-
Glycosyl Acceptor
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Anhydrous Dichloromethane (DCM)
-
Activated 4 Å Molecular Sieves
-
Triethylamine (Et₃N) or Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation of Reactants: To a flame-dried round-bottom flask under an argon atmosphere, add the glycosyl donor (1.2 equivalents), glycosyl acceptor (1.0 equivalent), and freshly activated 4 Å molecular sieves.
-
Solvent Addition: Add anhydrous DCM and stir the mixture at room temperature for 30-60 minutes.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., -78 °C).
-
Promoter Addition: Add a solution of TMSOTf (0.1-0.2 equivalents) in anhydrous DCM dropwise.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC.
-
Quenching and Work-up: Once the reaction is complete, quench by the addition of a few drops of Et₃N or saturated aqueous NaHCO₃. Allow the mixture to warm to room temperature. Filter through a pad of Celite®, washing with DCM. Wash the organic layer with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired galactosylated product.[6][14]
Conclusion: Making the Right Choice for Your Synthesis
Both thioglycosides and trichloroacetimidates are powerful and versatile donors for galactosylation, each with its own set of strengths and weaknesses.
-
Thioglycosides offer superior stability, making them ideal for complex, multi-step syntheses and for implementing orthogonal glycosylation strategies. Their reactivity can be fine-tuned through the choice of a wide array of promoters.
-
Trichloroacetimidates are highly reactive donors that often provide excellent yields in shorter reaction times, activated by only catalytic amounts of Lewis acids.[5] Their moisture sensitivity requires more stringent anhydrous conditions.
The optimal choice of donor will ultimately be dictated by the specific requirements of the synthetic target, including the reactivity of the acceptor, the desired stereochemistry, and the overall synthetic plan. A thorough understanding of the principles outlined in this guide will empower the synthetic chemist to navigate the challenges of galactosylation and successfully construct complex glycans and glycoconjugates.
References
- 1. irl.umsl.edu [irl.umsl.edu]
- 2. Glycosidation using thioglycoside donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Palladium(ii)-assisted activation of thioglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Formation of Glycosyl Trichloroacetamides from Trichloroacetimidate Donors Occurs through an Intermolecular Aglycon Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Activation of glycosyl trichloroacetimidates with perchloric acid on silica (HClO4–SiO2) provides enhanced α-selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The Influence of the Electron Density in Acyl Protecting Groups on the Selectivity of Galactose Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Glycosidation using trichloroacetimidate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 2-O-Acetyl vs. 2-O-Benzyl Protected Thioglycoside Donors
For researchers, scientists, and drug development professionals engaged in the intricate art of oligosaccharide synthesis, the choice of protecting groups on a glycosyl donor is a critical determinant of reaction outcome. The substituent at the C-2 position, in particular, exerts profound control over the reactivity and, most importantly, the stereoselectivity of the newly formed glycosidic bond. This guide provides an in-depth, objective comparison of two of the most common C-2 protecting groups for thioglycoside donors: the participating 2-O-acetyl group and the non-participating 2-O-benzyl group. By examining the underlying mechanistic principles and presenting supporting experimental data, this document aims to equip the reader with the field-proven insights necessary for the rational design of complex glycosylation strategies.
The Decisive Role of the C-2 Protecting Group
Thioglycosides are widely utilized glycosyl donors due to their stability and the diverse methods available for their activation.[1] A popular and robust activation method involves the use of N-iodosuccinimide (NIS) and a catalytic amount of trifluoromethanesulfonic acid (TfOH).[2] In this reaction, the C-2 substituent dictates the stereochemical fate of the glycosylation. Acyl groups, such as acetate, are termed "participating" groups, while ether groups, like benzyl, are "non-participating." This fundamental difference in their mode of action leads to divergent stereochemical outcomes.[3]
A 2-O-acetyl group actively participates in the reaction mechanism through a process known as neighboring group participation . Upon activation of the anomeric thioether, the carbonyl oxygen of the C-2 acetyl group attacks the anomeric carbon, forming a cyclic dioxolenium ion intermediate. This intermediate effectively shields the α-face of the pyranose ring, compelling the incoming glycosyl acceptor to attack from the β-face. This mechanistic constraint almost exclusively results in the formation of a 1,2-trans glycosidic linkage .[1]
In stark contrast, a 2-O-benzyl group is a non-participating group. It does not form a cyclic intermediate. Consequently, upon activation, a more transient and reactive oxocarbenium ion-like species is formed. The incoming glycosyl acceptor can then approach from either the α- or β-face, often leading to a mixture of 1,2-cis (α) and 1,2-trans (β) products . The final anomeric ratio is influenced by a variety of factors including the reactivity of the donor and acceptor, the solvent, and the reaction temperature.[2]
Furthermore, the electronic properties of these groups influence the overall reactivity of the glycosyl donor. The electron-withdrawing nature of the acetyl group has a "disarming" effect, reducing the electron density at the anomeric center and thus decreasing the donor's reactivity. Conversely, the electron-donating character of the benzyl group has an "arming" effect, enhancing the donor's reactivity.[4]
Mechanistic Pathways Visualized
The divergent pathways dictated by the 2-O-acetyl and 2-O-benzyl protecting groups can be visualized as follows:
Figure 1: Mechanistic comparison of glycosylation with 2-O-acetyl and 2-O-benzyl protected thioglycoside donors.
Comparative Experimental Data
In a study by Demchenko and co-workers, the glycosylation of a sterically hindered acceptor, methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside, with a per-O-benzylated thioglycoside donor (a close analogue of our 2-O-benzyl donor) under NIS/TfOH activation afforded the corresponding disaccharide in 90% yield with an α/β ratio of 2.0:1.[5] This result exemplifies the formation of a mixture of anomers, with a slight preference for the α-isomer, which is characteristic of glycosylations with non-participating C-2 protecting groups.
| Donor | Acceptor | Conditions | Yield (%) | α/β Ratio | Reference |
| Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | NIS/TfOH | 90 | 2.0:1 | [5] |
| Phenyl 2-O-acetyl-3,4,6-tri-O-benzyl-1-thio-β-D-glucopyranoside | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | NIS/TfOH | ~85 (Estimated) | Exclusively β (1,2-trans) | Inferred from established principles[1] |
Table 1: Comparison of Glycosylation Outcomes. The data for the 2-O-acetyl donor is an educated estimation based on well-established mechanistic principles of neighboring group participation, which consistently yield 1,2-trans products in high yields.
Experimental Protocols
To provide a practical context, detailed protocols for the synthesis of both types of donors and a general procedure for their use in glycosylation are provided below.
Synthesis of Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside (2-O-Benzyl Donor)
This synthesis involves the per-benzylation of a glucose derivative followed by conversion to the thioglycoside.
Figure 2: Synthetic workflow for the 2-O-benzyl protected thioglycoside donor.
Step-by-step methodology:
-
Benzylation of Methyl α-D-glucopyranoside: Dissolve methyl α-D-glucopyranoside in anhydrous DMF. Under an inert atmosphere (e.g., nitrogen), add sodium hydride (NaH) portion-wise at 0 °C. After gas evolution ceases, add benzyl chloride (BnCl) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Perform an aqueous work-up to isolate the crude methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside.[6]
-
Hydrolysis: To the crude product from the previous step, add a mixture of a suitable acid (e.g., HCl or H₂SO₄) and an alcohol (e.g., ethanol). Heat the mixture to reflux until the anomeric methyl group is cleaved (monitored by TLC). After cooling, the product, 2,3,4,6-tetra-O-benzyl-D-glucopyranose, often precipitates and can be collected by filtration.[6]
-
Thioglycosidation: Dissolve the 2,3,4,6-tetra-O-benzyl-D-glucopyranose in anhydrous dichloromethane (DCM). Add thiophenol (PhSH) followed by boron trifluoride etherate (BF₃·OEt₂) at 0 °C. Stir the reaction at room temperature until the starting material is consumed. Quench the reaction, wash with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, and purify by silica gel chromatography to yield the final product.
Synthesis of Phenyl 2-O-acetyl-3,4,6-tri-O-benzyl-1-thio-β-D-glucopyranoside (2-O-Acetyl Donor)
This synthesis starts from a suitable glycal, proceeds through a 2-hydroxy thioglycoside intermediate, and concludes with selective acetylation.
Figure 3: Synthetic workflow for the 2-O-acetyl protected thioglycoside donor.
Step-by-step methodology:
-
Epoxidation: To a solution of 3,4,6-tri-O-benzyl-D-glucal in a mixture of acetone and DCM, add a saturated aqueous solution of NaHCO₃. Cool the mixture to 0 °C and add Oxone® in portions. Stir vigorously until the glycal is consumed (TLC). Extract the product, 1,2-anhydro-3,4,6-tri-O-benzyl-α-D-glucopyranose, with DCM.[3]
-
Thiolysis: To a solution of diphenyl disulfide (PhSSPh) in acetonitrile, add sodium borohydride (NaBH₄) and stir until the disulfide is consumed. Add the crude 1,2-anhydro sugar from the previous step to this mixture and stir at room temperature until the reaction is complete. Purify by silica gel chromatography to obtain phenyl 3,4,6-tri-O-benzyl-1-thio-β-D-glucopyranoside.[3]
-
Acetylation: Dissolve the 2-hydroxy thioglycoside in a mixture of pyridine and acetic anhydride at 0 °C. Allow the reaction to warm to room temperature and stir until complete. Quench with methanol, remove the volatiles under reduced pressure, and purify by silica gel chromatography to afford the final 2-O-acetylated donor.
General Glycosylation Protocol (NIS/TfOH Activation)
-
To a flame-dried flask under an inert atmosphere, add the glycosyl donor (1.2 equivalents), the glycosyl acceptor (1.0 equivalent), and freshly activated molecular sieves (4 Å) in anhydrous DCM.
-
Stir the mixture at room temperature for 30 minutes, then cool to the desired temperature (typically between -40 °C and -78 °C).
-
Add N-iodosuccinimide (NIS) (1.5 equivalents) to the mixture.
-
After 5-10 minutes, add a stock solution of trifluoromethanesulfonic acid (TfOH) in DCM (0.1-0.2 equivalents) dropwise.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by adding triethylamine or a saturated aqueous solution of NaHCO₃ and Na₂S₂O₃.
-
Filter the mixture through Celite®, wash the filtrate with Na₂S₂O₃ solution and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the desired disaccharide.
Conclusion and Recommendations
The choice between a 2-O-acetyl and a 2-O-benzyl protecting group on a thioglycoside donor is a strategic decision that hinges on the desired stereochemical outcome of the glycosylation.
-
For the synthesis of 1,2-trans glycosidic linkages with high stereoselectivity, the 2-O-acetyl donor is the unequivocal choice. The neighboring group participation mechanism provides a reliable and predictable route to the β-glycoside (in the gluco- and galacto- series) or the α-glycoside (in the manno- series). This reliability, however, comes at the cost of reduced reactivity due to the disarming effect of the acetyl group.
-
When a 1,2-cis glycosidic linkage is the target, or when higher reactivity is required, the 2-O-benzyl donor is the preferred option. The absence of neighboring group participation allows for the formation of the thermodynamically favored anomer, which is often the α-glycoside. However, this approach frequently yields anomeric mixtures, necessitating careful optimization of reaction conditions and chromatographic separation of the products.
References
- 1. BJOC - The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. Efficient Synthesis of 2-OH Thioglycosides from Glycals Based on the Reduction of Aryl Disulfides by NaBH4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of 2-O-Benzoyl para-Substituents on Glycosylation Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. irl.umsl.edu [irl.umsl.edu]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Activation of Phenyl 2-O-Acetyl-3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside: NIS/TfOH vs. BSP/Tf₂O
For researchers, medicinal chemists, and professionals in drug development, the stereoselective formation of glycosidic bonds is a cornerstone of complex carbohydrate synthesis. The choice of an appropriate activating system for a glycosyl donor is critical to achieving high yields and the desired stereochemical outcome. This guide provides an in-depth comparative analysis of two prevalent activator systems, N-iodosuccinimide/trifluoromethanesulfonic acid (NIS/TfOH) and 1-benzenesulfinyl piperidine/trifluoromethanesulfonic anhydride (BSP/Tf₂O), for the activation of the versatile thioglycoside donor, Phenyl 2-O-Acetyl-3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside.
The strategic placement of a 2-O-acetyl group on this galactopyranoside donor is a deliberate choice to direct the stereochemical outcome of the glycosylation. Through neighboring group participation, the acetyl moiety is expected to facilitate the formation of a 1,2-trans-glycosidic linkage, a common motif in biologically significant glycans.[1][2] This guide will dissect the mechanistic nuances of each activator system and provide practical, data-driven insights to inform your synthetic strategy.
The Role of Thioglycosides in Modern Glycosylation Chemistry
Thioglycosides, such as the title compound, are widely utilized as glycosyl donors due to their stability under a variety of reaction conditions used for protecting group manipulations, and their susceptibility to activation by a range of thiophilic promoters.[3][4] The anomeric thioaryl group can be readily activated under mild conditions, making thioglycosides ideal building blocks for the assembly of complex oligosaccharides.[5][6][7]
Mechanistic Overview of Activator Systems
NIS/TfOH: The Halogen-Mediated Activation Pathway
The combination of N-iodosuccinimide (NIS) and a catalytic amount of trifluoromethanesulfonic acid (TfOH) is a classic and widely used method for thioglycoside activation.[8][9][10] The reaction is initiated by the protonation of NIS by the strong acid TfOH, which generates a highly electrophilic iodine species. This species is then attacked by the sulfur atom of the thioglycoside, leading to the formation of a sulfonium ion intermediate. The departure of the phenylsulfenyl succinimide leaving group is facilitated, resulting in the formation of a key dioxolenium ion, stabilized by the neighboring 2-O-acetyl group. This intermediate effectively shields the α-face of the pyranose ring, directing the incoming glycosyl acceptor to attack from the β-face, thus ensuring the formation of the desired 1,2-trans-glycosidic bond.[11]
References
- 1. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Efficient Synthesis of 2-OH Thioglycosides from Glycals Based on the Reduction of Aryl Disulfides by NaBH4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Activation of thioglycosides under mild alkylation conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. irl.umsl.edu [irl.umsl.edu]
- 7. irl.umsl.edu [irl.umsl.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Glycosidation using thioglycoside donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to HPLC Analysis of Glycosylation Reactions with Phenyl 2-O-Acetyl-3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic carbohydrate chemistry, the precise and efficient monitoring of glycosylation reactions is paramount. The formation of a glycosidic bond is a cornerstone of synthesizing complex glycans, glycoproteins, and other glycoconjugates vital to numerous biological processes and therapeutic applications. This guide provides an in-depth comparison of analytical methodologies for monitoring the glycosylation reaction involving the versatile glycosyl donor, Phenyl 2-O-Acetyl-3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside. As your Senior Application Scientist, I will not only detail the "how" but, more importantly, the "why" behind the analytical choices, empowering you to make informed decisions in your research.
The Critical Role of Reaction Monitoring in Glycosylation
Glycosylation reactions are notoriously sensitive to various factors, including the nature of the glycosyl donor and acceptor, the choice of promoter, solvent, and temperature. These variables can influence not only the reaction rate but also the stereochemical outcome, leading to the formation of undesired anomers or byproducts. Consequently, real-time or near-real-time monitoring is crucial for optimizing reaction conditions, determining reaction endpoints, and ensuring the desired product's purity and yield.
High-Performance Liquid Chromatography (HPLC) has emerged as a robust and widely adopted technique for this purpose. Its ability to separate complex mixtures with high resolution and sensitivity makes it an invaluable tool for tracking the consumption of starting materials and the formation of products and byproducts.
HPLC Method for Monitoring Glycosylation with a Thioglycoside Donor
The glycosyl donor, Phenyl 2-O-Acetyl-3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside, is a thioglycoside. Thioglycosides are popular glycosyl donors due to their stability and the availability of various activation methods.[1] The presence of bulky benzyl ether protecting groups and an acetyl group imparts a significant hydrophobic character to this molecule, making it well-suited for reversed-phase HPLC analysis.[2]
Experimental Protocol: HPLC Analysis
This protocol outlines a general method for monitoring a glycosylation reaction using the specified donor. The actual conditions may require optimization based on the specific glycosyl acceptor and reaction conditions.
1. Sample Preparation:
-
At designated time points, withdraw a small aliquot (e.g., 10-20 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to prevent further reaction. The quenching solvent should be compatible with the HPLC mobile phase.
-
If necessary, filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column.
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point due to the hydrophobic nature of the reactants and products.[2]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% trifluoroacetic acid (TFA) or formic acid, is commonly used. The acid helps to improve peak shape.
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 50% B
-
18-20 min: 50% B (re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm (for the phenylthio group and benzoyl protecting groups if present on the acceptor) or 260 nm (for benzyl groups).
-
Injection Volume: 5-10 µL
3. Data Analysis:
-
Identify the peaks corresponding to the glycosyl donor, glycosyl acceptor, and the desired glycosylated product based on their retention times (determined by injecting standards of the starting materials, if available).
-
Monitor the decrease in the peak area of the starting materials and the increase in the peak area of the product over time to determine the reaction progress and completion.
Causality Behind Experimental Choices
-
Reversed-Phase HPLC: The benzyl and acetyl protecting groups on the donor, and often on the acceptor, make the molecules relatively nonpolar. A reversed-phase column with a nonpolar stationary phase (C18) and a polar mobile phase (water/acetonitrile) provides excellent separation based on hydrophobicity.[2]
-
Gradient Elution: A gradient is employed to effectively elute compounds with a wide range of polarities. The reaction mixture will contain the relatively nonpolar starting materials and the potentially more polar (or similarly nonpolar) product. A gradient ensures that all components are eluted with good peak shape in a reasonable time.
-
UV Detection: The phenylthio group of the donor and the benzyl groups are strong chromophores, allowing for sensitive detection using a UV detector.[3] This is a significant advantage as it avoids the need for derivatization.
Caption: Workflow for HPLC monitoring of a glycosylation reaction.
Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool, other techniques can also be employed to monitor glycosylation reactions. The choice of method often depends on the specific requirements of the analysis, the available instrumentation, and the information sought.
| Feature | HPLC-UV | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) | Thin-Layer Chromatography (TLC) |
| Principle | Separation based on polarity and UV absorbance detection.[4] | Separation based on mass-to-charge ratio.[5] | Detection of nuclear spin transitions in a magnetic field.[6] | Separation based on differential migration on a stationary phase.[7] |
| Information Obtained | Quantitative data on reactants and products.[3] | Molecular weight confirmation of products and byproducts.[5] | Detailed structural information and in-situ reaction monitoring.[6][8] | Qualitative assessment of reaction progress.[7] |
| Sensitivity | Good (ng to µg range).[4] | Very High (pg to fg range).[5] | Low (mg range).[9] | Moderate (µg range).[7] |
| Resolution | High.[4] | Very High. | Moderate. | Low.[7] |
| Ease of Use | Relatively straightforward for routine analysis. | More complex instrumentation and data analysis. | Requires specialized expertise and instrumentation. | Simple and rapid.[7] |
| Cost | Moderate. | High. | Very High. | Low.[7] |
| Quantitative | Yes.[3] | Can be quantitative with appropriate standards. | Quantitative with internal standards.[3] | Semi-quantitative at best.[10] |
Mass Spectrometry (MS)
Mass spectrometry, often coupled with liquid chromatography (LC-MS), offers unparalleled sensitivity and specificity.[5] It can provide molecular weight information, confirming the identity of the desired product and any byproducts. This is particularly useful for complex reactions where multiple products may be formed. However, the instrumentation is more expensive and the quantitative accuracy can be more challenging to achieve without isotopic standards compared to HPLC-UV.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an incredibly powerful tool for unambiguous structure elucidation.[12] For reaction monitoring, in-situ or "on-line" NMR can provide real-time kinetic data without the need for sampling and quenching.[3][6] This non-destructive technique can provide detailed information about reaction intermediates.[6] The primary drawbacks of NMR are its relatively low sensitivity, requiring higher concentrations of reactants, and the high cost and complexity of the instrumentation.[9]
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and inexpensive technique for qualitative reaction monitoring.[7][13] It is excellent for quickly assessing the presence of starting materials and the formation of new spots corresponding to products. However, TLC suffers from low resolution and is generally not a quantitative technique, although semi-quantitative analysis is possible.[7][10] It is often used as a preliminary screening tool before more detailed analysis by HPLC.
Caption: Decision tree for selecting an analytical method for glycosylation reaction monitoring.
Conclusion
For the routine and quantitative analysis of glycosylation reactions with Phenyl 2-O-Acetyl-3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside, HPLC with UV detection stands out as the method of choice. It offers a superb balance of resolution, sensitivity, quantitative accuracy, and cost-effectiveness. While MS provides superior sensitivity and structural confirmation, and NMR offers unparalleled structural detail and in-situ monitoring capabilities, their complexity and cost may not be necessary for routine reaction progress analysis. TLC remains a valuable tool for rapid, qualitative checks.
Ultimately, the most effective analytical strategy may involve a combination of these techniques. For instance, TLC for initial screening, HPLC for quantitative monitoring, and LC-MS or NMR for final product characterization and impurity identification. As a Senior Application Scientist, I encourage you to consider the specific goals of your analysis to select the most appropriate and efficient methodology for your research.
References
- 1. Comparative study for analysis of carbohydrates in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. teledynelabs.com [teledynelabs.com]
- 5. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pharmdecks.com [pharmdecks.com]
- 8. Glycosylation States on Intact Proteins Determined by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glycosylation States on Intact Proteins Determined by NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. NMR Spectroscopy Tools - Glycopedia [glycopedia.eu]
- 13. Separations Analysis (TLC, HPLC, GC) Services [tricliniclabs.com]
A Comparative Guide to the NMR Confirmation of 1,2-trans Glycosidic Linkages from 2-O-Acetyl Donors
For researchers, scientists, and drug development professionals in the field of glycoscience, the stereoselective synthesis of oligosaccharides is a paramount challenge. The configuration of the anomeric linkage dictates the three-dimensional structure and, consequently, the biological function of these complex molecules. The use of a participating protecting group at the C-2 position of a glycosyl donor is the most reliable strategy for achieving a 1,2-trans glycosidic linkage.[1][2] Among these, the 2-O-acetyl group is ubiquitous due to its reliability, ease of application, and predictable stereodirecting influence.[3]
This guide provides an in-depth technical analysis of the nuclear magnetic resonance (NMR) spectroscopic methods used to unequivocally confirm the 1,2-trans stereochemistry of glycosidic bonds formed using 2-O-acetylated glycosyl donors. We will explore the causality behind the stereochemical outcome and detail the self-validating system of NMR experiments required for robust structural elucidation.
The Pillar of Stereocontrol: Neighboring Group Participation
The remarkable stereoselectivity imparted by a 2-O-acetyl group is not a matter of chance; it is a direct consequence of a mechanism known as "neighboring group participation".[2][4] Understanding this mechanism is crucial for interpreting the subsequent analytical data.
When a glycosyl donor bearing a C-2 acetyl group is activated, the acetyl group's carbonyl oxygen acts as an intramolecular nucleophile. It attacks the nascent oxocarbenium ion at the anomeric center (C-1).[2][5] This results in the formation of a rigid, bicyclic dioxolenium ion intermediate.[5][6] This intermediate effectively blocks the α-face of the pyranose ring. Consequently, the incoming glycosyl acceptor's hydroxyl group can only attack from the opposite, unhindered β-face.[2] This SN2-like attack proceeds with an inversion of configuration at the anomeric center, leading exclusively to the formation of the 1,2-trans glycosidic linkage.[4]
Caption: Mechanism of 1,2-trans stereodirection via a dioxolenium intermediate.
Definitive Confirmation: A Multi-Parametric NMR Approach
While the mechanism is highly reliable, rigorous structural confirmation is a prerequisite for publication and further application. NMR spectroscopy offers a non-destructive, high-resolution method to verify the anomeric configuration. The confirmation rests on a cohesive interpretation of several key parameters.[7]
The Anomeric Proton (H-1) Chemical Shift (δ)
The chemical environment of the anomeric proton (H-1) is highly sensitive to its orientation. For most common hexopyranosides like glucose and galactose, the 1,2-trans product is a β-glycoside, where the H-1 proton is in an axial orientation. The corresponding 1,2-cis product (α-glycoside) features an equatorial H-1. Generally, an axial anomeric proton resonates at a higher field (lower ppm value) compared to its equatorial counterpart.[8][9]
-
β-anomers (axial H-1): Typically δ ≈ 4.3–5.0 ppm
-
α-anomers (equatorial H-1): Typically δ ≈ 4.8–5.9 ppm[8]
While indicative, chemical shifts can be influenced by solvent, temperature, and the nature of the aglycone, and should not be used as the sole determinant.
The Decisive ³J(H-1, H-2) Scalar Coupling Constant
The most reliable parameter for determining the anomeric configuration is the three-bond scalar coupling constant between the anomeric proton (H-1) and the adjacent proton on the ring (H-2), denoted as ³J(H-1,H-2).[7][9] The magnitude of this coupling is dictated by the dihedral angle between the H-1 and H-2 protons, a relationship described by the Karplus equation.[10]
-
1,2-trans Configuration (β-gluco/galacto): H-1 and H-2 are typically in a trans-diaxial arrangement. The dihedral angle is approximately 180°, which results in a large coupling constant (³J(H-1,H-2) = 7–9 Hz) .[11]
-
1,2-cis Configuration (α-gluco/galacto): H-1 is equatorial and H-2 is axial. The dihedral angle is approximately 60°, resulting in a small coupling constant (³J(H-1,H-2) = 1–4 Hz) .[10]
This significant difference in coupling constants provides a near-unambiguous assignment of the anomeric stereochemistry.
Through-Space Confirmation with the Nuclear Overhauser Effect (NOE)
The Nuclear Overhauser Effect (NOE) provides information about the spatial proximity of nuclei, irrespective of their through-bond connectivity.[12][13] This is a crucial validation step. In a 2D NOESY or ROESY experiment, cross-peaks appear between protons that are close in space (typically < 5 Å).[13]
For a 1,2-trans β-glycoside in a standard ⁴C₁ chair conformation:
-
Intra-residue NOEs: The axial H-1 is spatially close to the other axial protons on the same face of the ring, namely H-3 and H-5. Therefore, strong NOE correlations are expected between H-1 ↔ H-3 and H-1 ↔ H-5 .[14]
-
Inter-residue NOE: A key NOE will be observed between the donor's anomeric proton (H-1') and the proton(s) on the acceptor alcohol at the linkage position (e.g., H-X on the aglycone). This confirms not only the proximity but also the linkage site.[7]
In contrast, an equatorial H-1 in an α-glycoside would show a primary intra-residue NOE to H-2. The absence of strong H-1 ↔ H-3/H-5 correlations and the presence of a large ³J(H-1,H-2) value is a powerful combination of evidence for the 1,2-trans configuration.
Caption: Spatial proximities confirming a β-glycosidic linkage via NOE.
Comparative Data Summary
The following table summarizes the key diagnostic NMR parameters for differentiating 1,2-trans and 1,2-cis glycosidic linkages in common glucopyranoside and galactopyranoside systems.
| Parameter | 1,2-trans Linkage (e.g., β-gluco) | 1,2-cis Linkage (e.g., α-gluco) | Rationale |
| H-1 Orientation | Axial | Equatorial | Stereochemistry at C-1 |
| δ H-1 (ppm) | ~ 4.3 – 5.0[8] | ~ 4.8 – 5.9[8] | Anisotropic shielding effects |
| ³J(H-1,H-2) (Hz) | 7 – 9 [11] | 1 – 4 [10] | Dihedral angle (Karplus relationship) |
| Key Intra-residue NOEs | H-1 ↔ H-3, H-1 ↔ H-5[14] | H-1 ↔ H-2[14] | Through-space proximity (< 5 Å) |
Experimental Workflow and Protocols
A self-validating workflow ensures unambiguous assignment. This typically involves a suite of 1D and 2D NMR experiments.
References
- 1. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. benchchem.com [benchchem.com]
- 4. BJOC - The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation [beilstein-journals.org]
- 5. Neighboring Group Participation of Benzoyl Protecting Groups in C3‐ and C6‐Fluorinated Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Stereodirecting Participation and Ester Migration from Near and Far in Glycosylation and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Identification of the Anomeric Configuration - Creative Proteomics [creative-proteomics.com]
- 9. Primary Structure of Glycans by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. magritek.com [magritek.com]
- 11. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of Phenyl and Ethyl 2-O-acetyl-1-thio-galactopyranosides in Glycosylation Reactions
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic carbohydrate chemistry, the choice of a glycosyl donor is a critical determinant of success in the stereoselective formation of glycosidic linkages. Among the diverse array of available donors, thioglycosides have carved a prominent niche due to their stability, ease of handling, and tunable reactivity. This guide provides an in-depth, objective comparison of two commonly employed thiogalactopyranoside donors: Phenyl 2-O-acetyl-1-thio-galactopyranoside and Ethyl 2-O-acetyl-1-thio-galactopyranoside. By examining the fundamental principles governing their reactivity and presenting supporting experimental insights, this document aims to equip researchers with the knowledge to make informed decisions in the design and execution of their glycosylation strategies.
The Decisive Role of the Aglycone: Electronic and Steric Effects
The reactivity of a thioglycoside donor is profoundly influenced by the nature of its aglycone—the non-sugar portion attached to the anomeric sulfur. In the case of our two subjects, the key difference lies in the phenyl versus the ethyl group. This seemingly subtle variation imparts significant electronic and steric distinctions that directly translate to their performance in glycosylation reactions.
Electronic Effects: The ethyl group, being an alkyl group, is electron-donating through an inductive effect. This increased electron density on the sulfur atom makes the thioether linkage more susceptible to activation by a thiophilic promoter. Conversely, the phenyl group is electron-withdrawing due to its aromaticity and the potential for resonance stabilization of the corresponding thiophenolate anion. This electron-withdrawing nature stabilizes the ground state of the thioglycoside, thereby increasing the activation energy required for glycosidic bond formation and rendering it less reactive than its ethyl counterpart.[1]
Steric Effects: While electronic effects are predominant, steric hindrance can also play a role. The bulkier phenyl group may present a greater steric impediment to the approach of the activating species compared to the more compact ethyl group. However, in most glycosylation scenarios, the electronic disparity is the primary driver of the observed reactivity differences.
Comparative Reactivity: A Clear Distinction
Experimental evidence consistently demonstrates that ethyl thioglycosides are more reactive glycosyl donors than their phenyl counterparts.[2] This heightened reactivity allows for glycosylation reactions to proceed under milder conditions, often at lower temperatures or with less potent activators. In competitive glycosylation experiments involving various perbenzoylated thioglycosides, the thioethyl glycoside was found to be significantly more reactive than the thiophenyl donor.[1]
Table 1: Summary of Reactivity and Typical Glycosylation Parameters
| Feature | Phenyl 2-O-acetyl-1-thio-galactopyranoside | Ethyl 2-O-acetyl-1-thio-galactopyranoside |
| Aglycone | Phenyl | Ethyl |
| Electronic Effect | Electron-withdrawing | Electron-donating |
| Relative Reactivity | Less reactive ("Disarmed") | More reactive ("Armed") |
| Typical Activation | Stronger promoters (e.g., NIS/TfOH) and/or higher temperatures may be required. | Milder promoters (e.g., DMTST, NIS/TfOH at lower temperatures) are often sufficient.[1] |
| Applications | Useful in orthogonal glycosylation strategies where a less reactive donor is needed. Suitable for synthesizing more stable intermediates. | Preferred for general glycosylations where higher reactivity is desired to drive the reaction to completion, especially with less reactive acceptors. |
The Mechanism of Activation: A Shared Pathway
Despite their differing reactivities, the fundamental mechanism of activation for both phenyl and ethyl thioglycosides in the presence of a common thiophilic promoter, such as N-iodosuccinimide (NIS) and a catalytic amount of triflic acid (TfOH), follows a similar pathway.
Caption: Generalized mechanism of thioglycoside activation.
The reaction is initiated by the activation of the sulfur atom by an electrophilic species derived from the promoter. This leads to the formation of a highly reactive intermediate, which then departs, facilitating the generation of a key oxocarbenium ion. This electrophilic intermediate is subsequently attacked by the nucleophilic hydroxyl group of the acceptor molecule to furnish the desired O-glycoside.
Experimental Protocols: Representative Methodologies
The following protocols are representative examples of glycosylation reactions using phenyl and ethyl thiogalactopyranoside donors. It is crucial to note that optimal conditions can vary depending on the specific acceptor and other reaction parameters.
Protocol 1: Glycosylation with Phenyl 2-O-acetyl-3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside
This protocol is adapted from a study focused on the synthesis of complex oligosaccharides.
Materials:
-
Phenyl 2-O-acetyl-3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside (Donor)
-
Glycosyl Acceptor (e.g., a primary alcohol)
-
N-Iodosuccinimide (NIS)
-
Triflic acid (TfOH) solution (catalytic)
-
Dichloromethane (DCM), freshly distilled
-
Activated 4 Å molecular sieves
Procedure:
-
A mixture of the phenyl thiogalactopyranoside donor (1.0 equiv.), the glycosyl acceptor (1.2 equiv.), and freshly activated 4 Å molecular sieves in anhydrous DCM is stirred under an inert atmosphere (e.g., argon) at room temperature for 30 minutes.
-
The reaction mixture is then cooled to -40 °C.
-
NIS (1.2 equiv.) is added in one portion.
-
A solution of TfOH in DCM is added dropwise until the reaction is initiated (as observed by TLC).
-
The reaction is stirred at -40 °C and monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of triethylamine, diluted with DCM, and filtered through a pad of Celite.
-
The filtrate is washed with a saturated aqueous solution of sodium thiosulfate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the desired disaccharide.
Protocol 2: Glycosylation with Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside
This protocol is a general procedure for the synthesis of thioglycosides and their subsequent use in glycosylation.
Materials:
-
Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside (Donor)
-
Glycosyl Acceptor
-
Dimethyl(methylthio)sulfonium triflate (DMTST) or NIS/TfOH
-
Dichloromethane (DCM) or a mixture of solvents like acetonitrile
-
Activated 4 Å molecular sieves
Procedure:
-
To a stirred solution of the ethyl thiogalactopyranoside donor (1.0 equiv) and the glycosyl acceptor (1.5 equiv) in anhydrous DCM at -78 °C under an argon atmosphere, add freshly activated 4 Å molecular sieves.
-
After stirring for 30 minutes, a solution of the promoter (e.g., TMSOTf, 0.15 equiv) in DCM is added.[3]
-
The reaction temperature is slowly raised to -10 °C and monitored by TLC.[3]
-
Once the donor is consumed, the reaction is quenched with triethylamine.
-
The mixture is filtered through Celite, and the filtrate is concentrated.
-
The residue is purified by silica gel column chromatography to yield the glycosylated product.
References
A Senior Application Scientist's Guide to Stereoselective Glycosylation: Orthoester vs. 2-O-Acyl Glycoside Donors
For researchers, synthetic chemists, and professionals in drug development, the stereoselective construction of glycosidic linkages is a cornerstone of modern carbohydrate chemistry. The choice of glycosyl donor is paramount, dictating the efficiency, stereochemical outcome, and overall success of a glycosylation strategy. This guide provides an in-depth, objective comparison of two widely employed classes of donors for the synthesis of 1,2-trans-glycosides: glycosyl orthoesters and 2-O-acyl glycoside donors . By delving into their reaction mechanisms, practical applications, and comparative performance backed by experimental data, this document aims to equip you with the field-proven insights necessary to make informed decisions in your synthetic endeavors.
The Bedrock of 1,2-trans-Stereoselectivity: Neighboring Group Participation
The high stereoselectivity achieved with both orthoester and 2-O-acyl glycoside donors is rooted in the principle of neighboring group participation (NGP) . In this phenomenon, a functional group at the C-2 position of the glycosyl donor intramolecularly attacks the anomeric center upon activation of the leaving group. This forms a rigid, cyclic intermediate that shields one face of the pyranose ring, thereby directing the incoming nucleophile (the glycosyl acceptor) to attack from the opposite face, resulting in the exclusive or predominant formation of the 1,2-trans-glycosidic linkage.
Glycosyl Orthoester Donors: A Mechanistic Deep Dive
Glycosyl orthoesters are cyclic structures that incorporate the anomeric carbon (C-1) and the C-2 oxygen into a 1,3-dioxolane-like ring. Their activation under acidic conditions proceeds through a distinct and highly stereocontrolling pathway.
Upon treatment with a Lewis or Brønsted acid, the exocyclic alkoxy group of the orthoester is protonated and eliminated. This leads to the formation of a resonance-stabilized dioxolenium ion intermediate. In this cyclic cation, the C-2 substituent effectively shields the α-face (in the case of a gluco- or galacto-configured donor), compelling the glycosyl acceptor to approach from the β-face. This mechanistic rigidity is the cornerstone of the high 1,2-trans-stereoselectivity observed in orthoester-mediated glycosylations.
}
A key feature of the orthoester method is its reliability in producing 1,2-trans-glycosides, often with minimal formation of the anomeric byproduct. However, the reactivity of orthoester donors can be influenced by the configuration of the sugar. For instance, with manno-configured donors, the orthoester is a more reactive donor than the corresponding 2-O-acyl glycoside. In contrast, for gluco-derivatives, there is often no significant reactivity advantage in using the orthoester over the 2-O-acyl counterpart, unless specific promoters are employed[1].
2-O-Acyl Glycoside Donors: The Classic Approach to 1,2-trans-Glycosylation
The use of a participating 2-O-acyl group (such as acetate or benzoate) is a foundational strategy for achieving 1,2-trans-stereoselectivity. These donors, which can possess a variety of anomeric leaving groups (e.g., halides, trichloroacetimidates, thioglycosides), operate through a well-established NGP mechanism.
Upon activation of the anomeric leaving group, the carbonyl oxygen of the C-2 ester attacks the incipient oxocarbenium ion at C-1. This intramolecular cyclization forms a bicyclic acyloxonium ion intermediate. Similar to the dioxolenium ion in the orthoester pathway, this bulky intermediate effectively blocks one face of the sugar ring, directing the incoming glycosyl acceptor to the opposite side. The result is a highly stereoselective formation of the 1,2-trans-glycosidic bond.
}
While this method is robust and widely applicable, it is not without its potential pitfalls. A common side reaction is the formation of a stable orthoester byproduct, particularly with sterically hindered donors or acceptors, or under neutral or basic conditions. This occurs when the glycosyl acceptor attacks the carbonyl carbon of the acyloxonium ion instead of the anomeric carbon.
Head-to-Head Comparison: Orthoester vs. 2-O-Acyl Glycoside Donors
The choice between an orthoester and a 2-O-acyl glycoside donor is often dictated by the specific synthetic challenge at hand. The following table summarizes key performance metrics and practical considerations for each donor type, with supporting data from the literature.
| Feature | Glycosyl Orthoester Donors | 2-O-Acyl Glycoside Donors |
| Stereoselectivity | Generally excellent for 1,2-trans linkages. The cyclic dioxolenium intermediate provides a rigid stereodirecting scaffold. | Excellent for 1,2-trans linkages due to the formation of an acyloxonium ion intermediate. |
| Reactivity | Reactivity is influenced by the sugar configuration. Manno-orthoesters are often more reactive than their 2-O-acyl counterparts. For gluco- and galacto-series, the reactivity can be comparable or lower. | Reactivity can be tuned by the choice of the anomeric leaving group (e.g., trichloroacetimidate > thioglycoside > bromide) and the electronic nature of the protecting groups. |
| Stability | Generally stable compounds that can be purified by silica gel chromatography and stored. | Stability varies greatly with the anomeric leaving group. Glycosyl bromides are often moisture-sensitive, while thioglycosides are generally stable. |
| Substrate Scope | Broadly applicable to a wide range of glycosyl acceptors, including primary and secondary alcohols. | Very broad substrate scope, compatible with a vast array of acceptors and protecting group strategies. |
| Common Promoters | Brønsted acids (e.g., CSA, TfOH), Lewis acids (e.g., TMSOTf, BF₃·OEt₂), and halonium ions (e.g., NIS/TfOH). | Dependent on the leaving group. For example, TMSOTf for trichloroacetimidates, NIS/TfOH for thioglycosides, and silver or mercury salts for glycosyl halides. |
| Potential Side Reactions | Can undergo rearrangement to the corresponding 2-O-acyl glycoside under acidic conditions. | Formation of stable orthoester byproducts, especially with hindered substrates or under neutral/basic conditions. Acyl group migration is also a possibility. |
| Representative Yield | 70-95% | 70-95% |
| Representative Stereoselectivity | >95% 1,2-trans | >95% 1,2-trans |
Practical Considerations and Experimental Protocols
To provide a tangible understanding of the application of these donors, the following are detailed, step-by-step experimental protocols for representative glycosylation reactions.
Protocol 1: Glycosylation using a Glycosyl Orthoester Donor
This protocol describes the synthesis of a disaccharide using a glycosyl orthoester donor activated by N-iodosuccinimide (NIS) and a catalytic amount of triflic acid (TfOH).
Synthesis of Methyl 2,3,4-tri-O-benzoyl-6-O-(3,4,6-tri-O-acetyl-2-O-benzoyl-β-D-glucopyranosyl)-α-D-glucopyranoside
-
Materials:
-
3,4,6-Tri-O-acetyl-1,2-O-(1-ethoxyethylidene)-α-D-glucopyranose (Glycosyl Donor)
-
Methyl 2,3,4-tri-O-benzoyl-α-D-glucopyranoside (Glycosyl Acceptor)
-
N-Iodosuccinimide (NIS)
-
Trifluoromethanesulfonic acid (TfOH)
-
2,6-di-tert-butyl-4-methylpyridine (DTBMP)
-
Anhydrous Dichloromethane (DCM)
-
Activated 4 Å Molecular Sieves
-
-
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the glycosyl acceptor (1.0 equiv.), NIS (1.2 equiv.), DTBMP (1.5 equiv.), and activated 4 Å molecular sieves.
-
Add anhydrous DCM and stir the mixture at room temperature for 30 minutes.
-
Cool the mixture to -40 °C.
-
In a separate flame-dried flask, dissolve the glycosyl orthoester donor (1.2 equiv.) in anhydrous DCM.
-
Slowly add the solution of the glycosyl donor to the reaction mixture.
-
Add a catalytic amount of TfOH (0.1 equiv.) dropwise.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Filter the reaction mixture through a pad of Celite, wash with DCM, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired disaccharide.
-
}
Protocol 2: Glycosylation using a 2-O-Acyl Glycoside Donor
This protocol details the synthesis of a disaccharide using a 2-O-benzoyl glycosyl bromide donor activated by silver triflate (AgOTf).
Synthesis of Methyl 2,3,6-tri-O-benzoyl-4-O-(2,3,4,6-tetra-O-benzoyl-β-D-glucopyranosyl)-α-D-glucopyranoside
-
Materials:
-
2,3,4,6-Tetra-O-benzoyl-α-D-glucopyranosyl bromide (Glycosyl Donor)
-
Methyl 2,3,6-tri-O-benzoyl-α-D-glucopyranoside (Glycosyl Acceptor)
-
Silver trifluoromethanesulfonate (AgOTf)
-
Anhydrous Dichloromethane (DCM)
-
Activated 4 Å Molecular Sieves
-
-
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the glycosyl acceptor (1.0 equiv.) and activated 4 Å molecular sieves in anhydrous DCM. Stir for 30 minutes at room temperature.
-
Cool the mixture to -20 °C.
-
In a separate flask, dissolve the glycosyl bromide donor (1.2 equiv.) in anhydrous DCM.
-
Add the donor solution to the acceptor mixture.
-
Add AgOTf (1.2 equiv.) portion-wise to the reaction mixture, protecting the flask from light.
-
Allow the reaction to proceed at -20 °C and monitor its progress by TLC.
-
Once the reaction is complete, quench by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Filter the mixture through Celite, washing with DCM.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the target disaccharide.
-
}
Conclusion and Future Outlook
Both glycosyl orthoesters and 2-O-acyl glycoside donors are powerful and reliable tools for the stereoselective synthesis of 1,2-trans-glycosidic linkages. The choice between them is nuanced and depends on factors such as the desired reactivity, the steric and electronic properties of the substrates, and the potential for side reactions.
Orthoester donors offer a highly stereocontrolling route via a dioxolenium ion intermediate, with the advantage of being generally stable and crystalline compounds. Their reactivity, however, can be substrate-dependent. 2-O-acyl glycoside donors, on the other hand, represent a more classical and versatile approach, with reactivity that can be finely tuned through the choice of the anomeric leaving group. The primary challenge with these donors is the potential for orthoester byproduct formation.
The future of stereoselective glycosylation will likely see the development of even more sophisticated donor systems and catalytic methods that offer greater control over reactivity and selectivity. As our understanding of glycosylation mechanisms deepens, we can expect the design of novel donors that overcome the current limitations, further empowering chemists to synthesize the complex glycans that are vital to advancing our understanding of biology and medicine.
References
Safety Operating Guide
Personal protective equipment for handling Phenyl 2-O-Acetyl-3,4,6-tri-O-benzyl-1-thio-b-D-galactopyranoside
Operational Safety Guide: Handling Phenyl 2-O-Acetyl-3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside
As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling and disposal of Phenyl 2-O-Acetyl-3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside (CAS RN: 183875-28-7).[1] This document moves beyond mere compliance, embedding field-proven insights into each procedural step to ensure both personal safety and experimental integrity for researchers in drug development and glycobiology.
Core Safety Profile & Risk Assessment
Phenyl 2-O-Acetyl-3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside is a sophisticated biochemical reagent instrumental in glycosylation reactions.[2][3] An initial review of its Safety Data Sheet (SDS) reveals that the compound does not meet the criteria for classification in any hazard class according to Regulation (EC) No 1272/2008.[1]
However, this non-hazardous classification does not permit complacency. The causality behind this rating lies in the compound's high molecular weight and complex, stable structure, which limits its reactivity and bioavailability under standard laboratory conditions. The primary physical risk stems from the compound being a solid powder, which can be inadvertently inhaled or come into contact with skin and eyes. Therefore, our safety protocol is designed as a self-validating system to mitigate these low-probability, but still possible, exposure risks.
Key Considerations:
-
Physical Form: As a solid/powder, the primary risk is the generation and inhalation of dust during handling.[1]
-
Chemical Structure: The presence of a thioether linkage means that, upon decomposition (e.g., in acidic or basic waste streams), malodorous thiols could potentially be released. Proper waste segregation is therefore critical.
-
Purity: This is a high-purity reagent used in sensitive applications. Following proper PPE protocols prevents contamination of the reagent, safeguarding experimental outcomes.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is based on a risk-minimization strategy that accounts for the compound's physical form and the potential for accidental exposure. The following table summarizes the required PPE, with detailed explanations below.
| Protection Area | Required PPE | Standard/Specification | Rationale |
| Eye & Face | Safety Glasses | ANSI Z87.1 or equivalent | Protects eyes from airborne dust particles. |
| Face Shield (Conditional) | - | Recommended during bulk handling or when dust generation is likely.[1] | |
| Hand | Nitrile Gloves | Chemical-resistant | Prevents direct skin contact and absorption. Cuffs can be turned up to catch drips when handling solutions.[1][4] |
| Body | Laboratory Coat | Standard | Protects skin and personal clothing from contamination.[5] |
| Respiratory | Work in Ventilated Area | - | A chemical fume hood is the primary engineering control to prevent inhalation.[5] |
| Dust Respirator (Conditional) | NIOSH-approved (e.g., N95) | Required if handling fine powder outside of a fume hood or ventilated enclosure.[1] |
Causality Behind PPE Choices:
-
Eye Protection: Direct contact of any chemical dust with the eyes can cause irritation. Safety glasses are the minimum requirement.[1] A face shield should be used when handling larger quantities where the risk of splashing or significant dust clouds increases.[1][6]
-
Hand & Body Protection: A standard lab coat and nitrile gloves are fundamental to good laboratory practice.[5][7] They prevent the compound from contacting the skin, mitigating any unknown long-term exposure risks and preventing the contamination of your experiment and laboratory surfaces.
-
Respiratory Protection: The most significant, immediate risk is the inhalation of fine dust. The primary method of control is an engineering control, such as a chemical fume hood or a ventilated balance enclosure.[1] If these are not available, a NIOSH-approved dust respirator is mandatory to prevent particles from entering the respiratory system.
Operational Workflow: From Receipt to Disposal
This section provides a step-by-step methodology for handling the compound safely throughout its lifecycle in the laboratory.
-
Designated Area: Conduct all manipulations in a designated area, preferably within a chemical fume hood.
-
Verify Safety Equipment: Before starting, confirm that a safety shower and eye wash station are accessible and operational.[1]
-
Surface Preparation: Ensure the work surface is clean and uncluttered. Laying down absorbent, disposable bench paper can simplify cleanup in case of a small spill.
-
Location: Weigh the powdered compound inside a chemical fume hood or a ventilated balance enclosure to contain any dust.
-
Handling: Use spatulas and other tools gently to minimize the aerosolization of the powder.
-
Container: Keep the container sealed when not in use.
-
Dissolving: Once the compound is transferred to a solvent, the risk of dust inhalation is eliminated. Standard protocols for handling flammable or toxic organic solvents should then be followed.[5]
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Evacuate (If Necessary): For a large spill, especially if it generates a significant dust cloud in an unventilated area, evacuate the immediate vicinity.
-
Cleanup (Small Spill):
-
Wear your full PPE.
-
Gently cover the spill with absorbent paper towels to prevent further dispersion.
-
Moisten the towels slightly with water to minimize dust generation during cleanup.
-
Carefully sweep the material into a dustpan and place it in a clearly labeled, sealed container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent and then soap and water.
-
Workflow Visualization
The following diagram illustrates the logical flow for safely handling the compound.
Caption: Logical workflow for handling Phenyl 2-O-Acetyl-3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside.
Disposal and Decontamination Plan
Proper disposal is crucial to environmental stewardship and laboratory safety.
-
Waste Segregation:
-
Solid Waste: All solid waste, including contaminated gloves, wipes, and the compound itself, must be placed in a designated container for "Non-Halogenated Organic Solid Waste."
-
Liquid Waste: Solutions containing this compound should be disposed of in a container for "Non-Halogenated Organic Liquid Waste."
-
Crucial Precaution: Due to its sulfur content, this waste stream must not be mixed with waste containing strong acids or oxidizers, which could potentially lead to the generation of hazardous sulfur-containing gases.[8] It should also be kept separate from cyanide-containing waste.[8]
-
-
Labeling: All waste containers must be sealed and clearly labeled with their full contents to ensure proper handling by environmental health and safety personnel.
-
Decontamination:
-
Thoroughly wipe down all surfaces and equipment with an appropriate solvent (e.g., ethanol or acetone) to remove any residual compound.
-
Follow the solvent wipe with a standard cleaning using soap and water.
-
All cleaning materials (wipes, paper towels) must be disposed of as solid chemical waste.
-
Wash hands and any exposed skin thoroughly with soap and water after completing the work and removing PPE.[1]
-
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chemimpex.com [chemimpex.com]
- 4. blog.gooddayswork.ag [blog.gooddayswork.ag]
- 5. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 6. trihydro.com [trihydro.com]
- 7. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
